molecular formula C26H52NO6P B115964 C-8 Ceramide-1-phosphate CAS No. 158983-53-0

C-8 Ceramide-1-phosphate

货号: B115964
CAS 编号: 158983-53-0
分子量: 505.7 g/mol
InChI 键: VSSNYUXSRXINIP-WRBRXSDHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-octanoylsphingosine 1-phosphate is a synthetic, cell-permeable analog of the bioactive sphingolipid, ceramide-1-phosphate (C1P). This water-soluble, medium-chain (C8) sphingolipid is a valuable research tool for studying intracellular signaling pathways that regulate critical cellular processes. In research applications, N-octanoylsphingosine 1-phosphate has been shown to promote cell survival and inhibit apoptosis , functioning as a key antagonist to the pro-apoptotic signals of its precursor, ceramide. The balance between intracellular ceramide and Ceramide-1-P is considered a crucial switch determining cell fate between life and death . Its proposed mechanism of action includes direct intracellular effects as a second messenger. Research suggests it can stimulate macrophage chemotaxis, potentially by acting as an agonist for specific plasma membrane receptors coupled to Gi proteins . Furthermore, studies on related sphingolipids highlight the importance of a "rheostat" where the relative levels of apoptotic ceramide and pro-survival metabolites like S1P and C1P determine cellular outcomes . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

属性

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYUXSRXINIP-WRBRXSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the function of C-8 Ceramide-1-phosphate in cell signaling?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of C-8 Ceramide-1-Phosphate in Cell Signaling

Introduction

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid metabolite that stands in stark contrast to its precursor, ceramide. While ceramide is widely recognized for its roles in promoting cell cycle arrest, apoptosis, and senescence, C1P exerts opposing effects, fostering cell proliferation and survival.[1][2][3][4] This dynamic balance between ceramide and C1P, often termed the "sphingolipid rheostat," is a crucial determinant of cell fate.[5][6] C1P is synthesized from ceramide through the action of ceramide kinase (CerK).[1][4][7]

Due to the poor water solubility of natural long-chain ceramides, researchers frequently utilize more soluble short-chain, cell-permeable analogs, such as this compound (N-octanoylsphingosine-1-phosphate), to investigate its intracellular functions.[1] This document provides a comprehensive overview of the multifaceted roles of C1P in cellular signaling, with a focus on its pro-survival, inflammatory, and mitogenic functions.

Core Functions of Ceramide-1-Phosphate in Cell Signaling

C1P acts as a pivotal second messenger, regulating a multitude of cellular processes. Its functions can be broadly categorized into promoting cell survival and proliferation, mediating inflammation, and stimulating cell migration. These actions are executed through direct interaction with protein targets and the modulation of complex signaling cascades.

Pro-survival and Anti-apoptotic Signaling

A primary and well-documented function of C1P is the potent inhibition of apoptosis.[1][2] This pro-survival role is achieved through several distinct mechanisms that collectively suppress pro-death signals and activate survival pathways.

  • Inhibition of Ceramide Production: C1P directly antagonizes the generation of its pro-apoptotic precursor, ceramide. It has been shown to inhibit the activity of two key enzymes responsible for ceramide synthesis:

    • Acid Sphingomyelinase (A-SMase): In bone marrow-derived macrophages (BMDMs), C1P prevents apoptosis by directly inhibiting A-SMase, thereby reducing the generation of ceramide from sphingomyelin.[8][9]

    • Serine Palmitoyltransferase (SPT): In alveolar macrophages, C1P blocks apoptosis by inhibiting SPT, the rate-limiting enzyme in the de novo ceramide synthesis pathway.[10][11]

  • Activation of Pro-Survival Kinase Pathways: C1P actively promotes cell survival by stimulating the Phosphatidylinositol 3-kinase (PI3-K)/Protein Kinase B (Akt) pathway.[7][9][12] Activation of Akt leads to the downstream activation of the transcription factor NF-κB.[1][7][9] NF-κB, in turn, upregulates the expression of anti-apoptotic proteins such as Bcl-XL, providing a direct mechanism for C1P-mediated cell survival.[1][7][9]

Inflammatory Response Regulation

C1P is a key mediator of inflammatory processes, primarily through its direct and potent activation of group IVA cytosolic phospholipase A2 (cPLA2α).[3][7][13] This enzyme is responsible for the initial, rate-limiting step in eicosanoid biosynthesis—the release of arachidonic acid (AA) from membrane phospholipids.[7][13]

  • Direct Activation of cPLA2α: C1P directly binds to the C2 domain (also known as the CaLB domain) of cPLA2α.[14][15] This interaction is crucial for the translocation of cPLA2α from the cytosol to intracellular membranes (like the Golgi apparatus and perinuclear regions) in response to inflammatory stimuli and increased intracellular calcium.[14][15] The binding of C1P significantly lowers the calcium concentration required for cPLA2α activation, sensitizing the enzyme to calcium signals.[14]

  • Eicosanoid Production: Once activated, cPLA2α releases arachidonic acid, which is then metabolized into various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.[1][16] This places the CerK/C1P axis at the heart of inflammatory signaling.

  • Dual Role in Inflammation: While initially described as pro-inflammatory, emerging evidence suggests C1P can have anti-inflammatory effects depending on the cell type and context, highlighting its complex role in regulating inflammation.[17][18][19]

Cell Proliferation and Growth

C1P is a mitogenic agent for various cell types, including fibroblasts and macrophages.[7][13] Its growth-promoting effects are mediated by the activation of several signaling pathways essential for cell cycle progression and proliferation.

  • MAPK and PI3-K/Akt Pathways: The mitogenic effects of C1P involve the stimulation of the MEK/ERK1-2 and JNK pathways, which are members of the mitogen-activated protein kinase (MAPK) family.[1][7] Concurrently, C1P activates the PI3-K/Akt/mTOR pathway, a central regulator of cell growth.[11][20]

  • PKCα Activation: In macrophages, C1P induces the translocation of Protein Kinase C-alpha (PKCα) from the cytosol to the cell membrane, an event required for its mitogenic effect.[9]

Cell Migration

Exogenously applied C1P has been shown to be a potent chemoattractant, particularly for macrophages.[1][7][14] Unlike its intracellular roles in survival and inflammation, this function appears to be mediated by a specific, low-affinity G-protein coupled receptor on the plasma membrane.[3][7][13] This suggests a dual capacity for C1P, acting as both an intracellular second messenger and an extracellular ligand to stimulate chemotaxis.[7][13]

Quantitative Data

The following tables summarize key quantitative data related to the function of this compound and its natural analogs in cell signaling.

ParameterTarget/ProcessValueCell Type/SystemCitation
Binding Affinity (Kd) C1P Receptor~7.8 µMRaw 264.7 Macrophages[7]
EC50 (Calcium) cPLA2α Activation (Control)191 nMIn Vitro[14]
EC50 (Calcium) cPLA2α Activation (+C1P)31 nMIn Vitro[14]
Effective Concentration cPLA2α Translocation2.5 µMA549 Cells[14]
Effective Concentration Glial Cell Migration10 µM (C8-C1P)Glial Cells[21]

Table 1: Quantitative parameters of C1P interaction and effects.

Cellular ResponseC1P AnalogConcentrationCell TypeCitation
Inhibition of Apoptosis Cer-1-PNot specifiedBone Marrow-Derived Macrophages[8]
AA Release C1P30 µML929 Cells[22]
Synergistic AA Release C1P (+Ionomycin)10 µML929 Cells[22]
Macrophage Migration C1PExogenous applicationRaw 264.7 Macrophages[1][7]

Table 2: Effective concentrations of C1P in various cellular assays.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to elucidate the function of C1P.

Protocol 1: cPLA2α Translocation Assay

This assay visualizes the movement of cPLA2α from the cytosol to intracellular membranes upon cell stimulation, a key step in its activation.

  • Cell Culture: Culture A549 human lung carcinoma cells (or other suitable cell lines) on glass coverslips in appropriate growth medium until they reach 50-70% confluency.

  • Transfection (Optional): For enhanced visualization, cells can be transiently transfected with a plasmid encoding a fluorescently-tagged cPLA2α (e.g., GFP-cPLA2α).

  • Cell Treatment: Replace the growth medium with a serum-free medium. Add this compound (e.g., at a final concentration of 2.5 µM) to the cells.[14] A vehicle control (the solvent used to dissolve C8-C1P) should be run in parallel.

  • Fixation and Permeabilization: After a defined incubation period (e.g., 5-15 minutes), wash the cells with phosphate-buffered saline (PBS), fix with 4% paraformaldehyde, and permeabilize with a detergent like 0.1% Triton X-100.

  • Immunofluorescence Staining: If not using a fluorescently-tagged protein, incubate the cells with a primary antibody specific for cPLA2α, followed by a fluorescently-labeled secondary antibody. A co-stain for a Golgi or perinuclear marker can be used to confirm the location of translocation.

  • Microscopy: Mount the coverslips onto microscope slides and visualize the subcellular localization of cPLA2α using fluorescence or confocal microscopy. Translocation is identified by a shift from a diffuse cytosolic pattern to a concentrated signal at the Golgi and/or perinuclear region.[14]

Protocol 2: In Vitro cPLA2α Activity Assay (Arachidonic Acid Release)

This assay directly measures the enzymatic activity of cPLA2α and how it is modulated by C1P.

  • Substrate Preparation: Prepare vesicles containing a radiolabeled phospholipid substrate, such as 1-stearoyl-2-[¹⁴C]arachidonyl-phosphatidylcholine.

  • Enzyme and Lipid Preparation: Purify recombinant cPLA2α. Prepare this compound vesicles by sonication in a buffer.

  • Reaction Mixture: In a reaction tube, combine the purified cPLA2α enzyme with the radiolabeled substrate vesicles in a suitable reaction buffer containing varying concentrations of free Ca²⁺.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding this compound to the mixture. Run parallel reactions without C1P as a control.

  • Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 10 minutes).

  • Termination and Extraction: Stop the reaction by adding a lipid extraction solvent system (e.g., Dole's reagent). Extract the lipids.

  • Analysis: Separate the released [¹⁴C]arachidonic acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).

  • Quantification: Quantify the amount of radioactivity in the arachidonic acid spot using a phosphorimager or scintillation counting to determine the enzyme's activity.

Protocol 3: Macrophage Migration (Chemotaxis) Assay

This protocol assesses the ability of exogenous C1P to act as a chemoattractant for macrophages.

  • Cell Preparation: Culture RAW 264.7 macrophages in standard medium. On the day of the assay, harvest the cells and resuspend them in serum-free medium.

  • Transwell Setup: Use a Transwell chamber system with a porous polycarbonate membrane (e.g., 8 µm pores) separating the upper and lower chambers.

  • Loading Chambers: In the lower chamber, add serum-free medium containing various concentrations of this compound. Add medium with vehicle alone to control wells.

  • Cell Seeding: Add the macrophage cell suspension to the upper chamber of each well.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow migration (e.g., 4-6 hours).

  • Analysis:

    • Remove the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the cells that have migrated to the underside of the membrane with methanol.

    • Stain the migrated cells with a dye such as Crystal Violet or DAPI.

    • Count the number of migrated cells in several microscopic fields for each well. The results are expressed as the number of migrated cells per field or as a percentage of the control.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involving this compound.

C1P_Metabolism cluster_enzymes Cer Ceramide CerK Ceramide Kinase (CerK) Cer->CerK C1P Ceramide-1-Phosphate (C1P) C1PP C1P Phosphatases C1P->C1PP CerK->C1P ATP->ADP C1PP->Cer Pi C1P_Survival_Pathway C1P Intracellular C1P PI3K PI3-K C1P->PI3K ASMase Acid Sphingomyelinase C1P->ASMase SPT Serine Palmitoyltransferase C1P->SPT Akt Akt / PKB PI3K->Akt NFkB NF-κB Akt->NFkB BclXL Bcl-XL Expression NFkB->BclXL Apoptosis Apoptosis BclXL->Apoptosis Ceramide Ceramide ASMase->Ceramide SPT->Ceramide Ceramide->Apoptosis C1P_Inflammatory_Pathway Stimuli Inflammatory Stimuli (e.g., IL-1β, Ca²⁺ ionophore) CerK CerK Activation Stimuli->CerK C1P C1P CerK->C1P cPLA2_mem cPLA2α (Membrane-Bound) C1P->cPLA2_mem Binds & Activates cPLA2_cyto cPLA2α (Cytosol) cPLA2_cyto->cPLA2_mem Translocation AA Arachidonic Acid Release cPLA2_mem->AA Eico Eicosanoid Synthesis (Prostaglandins, etc.) AA->Eico Membrane Membrane Phospholipids Membrane->AA Exp_Workflow_Translocation Start Culture A549 Cells on Coverslips Treat Treat with C8-C1P (or Vehicle Control) Start->Treat Fix Fix and Permeabilize Cells Treat->Fix Stain Immunofluorescent Staining for cPLA2α Fix->Stain Image Confocal Microscopy and Image Analysis Stain->Image Result Observe Translocation from Cytosol to Perinuclear Region Image->Result

References

An In-depth Technical Guide to C-8 Ceramide-1-Phosphate: Synthesis, Metabolism, and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical signaling molecule in a myriad of cellular processes, often acting antagonistically to the pro-apoptotic functions of its precursor, ceramide. The short-chain analog, N-octanoyl-sphingosine-1-phosphate (C-8 Ceramide-1-Phosphate or C8-C1P), is a valuable tool for investigating the multifaceted roles of C1P due to its cell permeability and biological activity. This technical guide provides a comprehensive overview of the synthesis and metabolic pathways of C8-C1P, details its involvement in key signaling cascades, presents available quantitative data, and outlines relevant experimental protocols. This document is intended to serve as a resource for researchers in academia and industry engaged in the study of sphingolipid biology and its therapeutic implications.

Introduction to this compound

Ceramide-1-phosphate is the phosphorylated form of ceramide, a central molecule in sphingolipid metabolism. While ceramide is widely recognized for its role in inducing cell cycle arrest and apoptosis, C1P promotes cell proliferation, survival, and inflammation.[1] The balance between ceramide and C1P levels is crucial for maintaining cellular homeostasis, and a shift in this equilibrium can lead to pathological conditions.[1]

Short-chain ceramide analogs, such as C8-ceramide, are frequently used in research as they are more water-soluble than their long-chain counterparts.[2] C8-C1P, the phosphorylated derivative of C8-ceramide, is a potent bioactive lipid that can be exogenously applied to cells to mimic the effects of endogenous C1P. It has been shown to influence a range of cellular functions, including macrophage migration, inflammatory responses, and cell survival.[3][4]

Synthesis and Metabolic Pathway of this compound

The synthesis of C8-C1P in a cellular context primarily involves the enzymatic phosphorylation of C8-ceramide by ceramide kinase (CerK). The metabolic fate of C8-C1P is governed by the action of lipid phosphate (B84403) phosphatases (LPPs), which dephosphorylate it back to C8-ceramide.

Anabolic Pathway: Synthesis via Ceramide Kinase (CerK)

The sole enzyme identified to catalyze the synthesis of C1P in mammalian cells is Ceramide Kinase (CerK).[2][5] CerK transfers the gamma-phosphate from ATP to the 1-hydroxyl group of ceramide.[6] Human CerK (hCERK) is a 537-amino acid protein that exhibits specificity for the D-erythro isomer of ceramides.[6][7] While it can phosphorylate various ceramides, it shows a preference for those with acyl chain lengths of C6, C8, and C16.[6]

Synthesis_Pathway cluster_synthesis C8-C1P Synthesis C8-Ceramide C8-Ceramide ATP ATP CerK Ceramide Kinase (CerK) C8-C1P This compound ADP ADP

Catabolic Pathway: Degradation by Lipid Phosphate Phosphatases (LPPs)

C1P can be dephosphorylated back to ceramide by the action of lipid phosphate phosphatases (LPPs).[2] These enzymes are also responsible for the dephosphorylation of other lipid phosphates like sphingosine-1-phosphate and lysophosphatidic acid. The interconversion of ceramide and C1P by CerK and LPPs acts as a molecular switch that can dictate the cell's fate towards either apoptosis or survival.[1]

Metabolic_Pathway C8-Ceramide C8-Ceramide C8-C1P This compound C8-Ceramide->C8-C1P ATP -> ADP C8-C1P->C8-Ceramide Pi CerK Ceramide Kinase (CerK) LPPs Lipid Phosphate Phosphatases (LPPs) ATP ATP ADP ADP Pi Phosphate

Quantitative Data

The following tables summarize the available quantitative data for C8-C1P and related molecules. It is important to note that specific kinetic parameters for mammalian CerK with C8-ceramide as a substrate and precise endogenous cellular concentrations of C8-C1P are not extensively documented in the literature.

Table 1: Enzyme Kinetics of Ceramide Kinase

Enzyme SourceSubstrateKmVmaxReference
Human CerKNatural Ceramide187 µMNot specified
Human CerKATP32 µMNot specified
Caulobacter crescentus CerKNBD-C6-ceramide19.2 ± 5.5 µM2586.29 ± 231.99 pmol/min/mgNot specified in provided text
Caulobacter crescentus CerKATP0.29 ± 0.07 mM10067.57 ± 996.85 pmol/min/mgNot specified in provided text

Table 2: Cellular Concentrations of Ceramide-1-Phosphate

Cell TypeConditionC1P ConcentrationReference
Mammalian CellsBasal~6 pmol / 10^6 cellsNot specified in provided text
MacrophagesApoptoticSubstantially decreased[2]

Table 3: Biological Effects of Exogenous this compound

Cell TypeAssayC8-C1P ConcentrationEffectReference
Human CD14+ MonocytesTranswell Migration1 µMSignificantly increased migration[4]
Human CD14+ Monocytes (LPS-challenged)Flow Cytometry1-20 µMDecreased expression of CD80 and CD44Not specified in provided text
J774 MacrophagesTNFα Production (LPS 1 ng/mL)Not specifiedInhibition[4]
J774 MacrophagesTNFα Production (LPS 100 ng/mL)Not specifiedNo inhibition[4]
Human CD14+ MonocytesApoptosis (serum deprivation)20 µMSignificantly reduced early apoptosis[4]

Key Signaling Pathways Involving this compound

C8-C1P, acting as a signaling molecule, influences several downstream pathways that regulate cell fate and function.

Pro-survival Signaling

Exogenous C8-C1P has been shown to promote cell survival by activating pro-survival signaling cascades. In human monocytes, C8-C1P induces the upregulation of the anti-apoptotic protein BCL-2 and the activation of the ERK 1/2 signaling pathway.[4] This counteracts the pro-apoptotic effects of ceramide and other cellular stressors.

Pro_Survival_Signaling C8-C1P Exogenous This compound ERK1_2 ERK1/2 Activation C8-C1P->ERK1_2 BCL2 BCL-2 Upregulation C8-C1P->BCL2 Cell_Membrane Cell Membrane Cell_Survival Cell Survival ERK1_2->Cell_Survival BCL2->Cell_Survival

Regulation of Inflammation

C8-C1P exhibits immunomodulatory properties by influencing inflammatory responses. In LPS-challenged monocytes, C8-C1P can restrain the expression of inflammatory activation markers.[4] Interestingly, the effect of C8-C1P on cytokine production can be context-dependent, inhibiting TNFα at low LPS concentrations but not at higher concentrations.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying C8-C1P.

Ceramide Kinase Activity Assay

This protocol is adapted from methods used for measuring CerK activity.

Objective: To measure the in vitro activity of ceramide kinase using C8-ceramide as a substrate.

Materials:

  • Recombinant human CerK

  • C8-ceramide

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM MOPS, pH 7.2, 1 mM DTT, 10 mM MgCl₂, 1 mM EGTA)

  • Cardiolipin and octylglucoside (for substrate solubilization)

  • TLC plates (Silica Gel 60)

  • Scintillation counter or phosphorimager

Procedure:

  • Prepare a reaction mixture containing the assay buffer, solubilized C8-ceramide, and recombinant CerK.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by adding a chloroform (B151607)/methanol mixture.

  • Extract the lipids by adding chloroform and a salt solution (e.g., KCl) and centrifuging to separate the phases.

  • Spot the organic phase onto a TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform/methanol/acetic acid).

  • Visualize the radiolabeled C8-C1P using autoradiography or a phosphorimager.

  • Quantify the amount of C8-C1P formed by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.

CerK_Assay_Workflow cluster_workflow Ceramide Kinase Assay Workflow A 1. Prepare Reaction Mixture (CerK, C8-Ceramide, Buffer) B 2. Initiate with [γ-³²P]ATP C 3. Incubate at 37°C D 4. Stop Reaction & Extract Lipids E 5. TLC Separation F 6. Visualization & Quantification

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipids, including C8-C1P, from biological samples.

Objective: To quantify the levels of C8-C1P in cell or tissue extracts.

Materials:

  • Biological sample (cells or tissue)

  • Internal standard (e.g., C17:0-C1P)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system equipped with a suitable column (e.g., C8 or C18)

Procedure:

  • Homogenize the biological sample in the presence of the internal standard.

  • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

  • Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the LC mobile phase.

  • Inject the sample into the LC-MS/MS system.

  • Separate the lipids using a suitable gradient elution on a reverse-phase column.

  • Detect and quantify C8-C1P using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ion transitions for C8-C1P and the internal standard.

  • Calculate the concentration of C8-C1P in the original sample based on the peak area ratio of the analyte to the internal standard and a standard curve.

Conclusion

This compound is an indispensable tool for elucidating the complex biology of C1P. Its synthesis is catalyzed by ceramide kinase, and its degradation is mediated by lipid phosphate phosphatases, with the balance between these activities serving as a critical determinant of cell fate. While quantitative data on the kinetics of C8-C1P metabolism and its endogenous levels are still emerging, the profound effects of exogenous C8-C1P on cell survival, migration, and inflammation underscore its significance as a signaling molecule. The experimental protocols outlined in this guide provide a framework for further investigation into the multifaceted roles of C8-C1P, which holds promise for the development of novel therapeutic strategies targeting sphingolipid metabolism in various diseases.

References

The Biological Role of C-8 Ceramide-1-Phosphate in Macrophages: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical regulator of macrophage functions. This technical guide provides an in-depth exploration of the biological roles of a short-chain synthetic analog, C-8 Ceramide-1-Phosphate (C8-C1P), in macrophages. We delve into its influence on key cellular processes including inflammation, apoptosis, and signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and therapeutic development.

Introduction

Macrophages, highly plastic cells of the innate immune system, play a pivotal role in tissue homeostasis, inflammation, and host defense.[1][2] Their functional phenotype can be broadly categorized into the pro-inflammatory M1 and the anti-inflammatory M2 subtypes. The balance between these activation states is crucial, and its dysregulation is implicated in numerous diseases. Sphingolipids, once considered mere structural components of cell membranes, are now recognized as key signaling molecules that modulate macrophage behavior. Ceramide-1-phosphate (C1P), generated from the phosphorylation of ceramide by ceramide kinase (CerK), is a key player in this regulation.[3][4] This guide focuses on the synthetic, cell-permeable analog, this compound (C8-C1P), and its specific effects on macrophage biology.

C8-C1P Modulates Macrophage Inflammatory Responses

C8-C1P has demonstrated significant immunomodulatory effects on macrophages, primarily by restraining pro-inflammatory M1-like phenotypes and promoting a shift towards a pro-resolving M2-like state.[4][5]

Attenuation of Pro-inflammatory Markers and Cytokines

Treatment of human CD14+ monocytes with C8-C1P has been shown to decrease the expression of pro-inflammatory surface markers such as CD80, CD44, and HLA-DR in a concentration-dependent manner when challenged with lipopolysaccharide (LPS).[4] Furthermore, C8-C1P can dampen the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in LPS-stimulated monocytes.[4] Interestingly, this effect appears to be specific to IL-6, as the secretion of other pro-inflammatory cytokines like TNF-α and IL-1β is not significantly affected, suggesting that C8-C1P does not completely abrogate the macrophage's ability to respond to bacterial products.[4]

Promotion of an Anti-inflammatory and Pro-angiogenic Gene Program

Monocytes primed with C8-C1P and subsequently differentiated into macrophages (MDMs) exhibit an anti-inflammatory and pro-angiogenic gene expression profile. This includes the upregulation of genes such as PPARG, MERTK, and LXRA, which are associated with lipid metabolism and anti-inflammatory responses.[1]

Quantitative Data on C8-C1P's Effect on Macrophage Inflammatory Markers:

Cell TypeTreatmentConcentration of C8-C1PDurationEffectReference(s)
Human CD14+ MonocytesLPS (10 ng/mL) + C8-C1P1-20 µM24 hoursDecreased expression of CD80 and CD44[4]
Human CD14+ MonocytesLPS (10 ng/mL) + C8-C1P1-20 µM48 hoursDecreased expression of CD80 and HLA-DR[4]
Human CD14+ MonocytesLPS (10 ng/mL) + C8-C1P20 µM24 hoursDecreased production of IL-6[4]
Human CD14+ MonocytesLPS (10 ng/mL) + C8-C1P20 µM24 hoursNo significant change in TNF-α and IL-1β production[4]

C8-C1P Regulates Macrophage Survival and Apoptosis

C8-C1P plays a crucial role in promoting macrophage survival by inhibiting apoptosis. This anti-apoptotic effect is mediated through the upregulation of key survival proteins and the activation of pro-survival signaling pathways.

Induction of Anti-Apoptotic Proteins

Treatment of human CD14+ monocytes with C8-C1P leads to a significant increase in the expression of the anti-apoptotic protein BCL-2.[4] This upregulation is a key mechanism by which C8-C1P prevents programmed cell death.

Activation of Pro-Survival Signaling Pathways

The anti-apoptotic effects of C8-C1P are linked to the activation of the Extracellular signal-regulated kinase (ERK) 1/2 and Protein Kinase B (Akt) signaling pathways, both of which are well-established mediators of cell survival.[4][6]

Quantitative Data on C8-C1P's Effect on Macrophage Apoptosis:

Cell TypeTreatmentConcentration of C8-C1PDurationEffectReference(s)
Human CD14+ MonocytesSerum deprivation20 µM24 hoursSignificantly reduced percentage of early apoptotic cells[4]
Human CD14+ Monocytes-20 µM24 and 48 hoursSignificant increase in BCL-2 expression[4]
Human CD14+ Monocytes-20 µM15 and 30 minutesSignificant increase in phosphorylated ERK1/2[4]

Signaling Pathways Activated by C1P in Macrophages

C1P exerts its diverse biological effects by activating multiple intracellular signaling cascades. While the direct receptor for C1P is yet to be fully characterized, it is suggested to be a G-protein coupled receptor (GPCR).[7][8]

The PI3K/Akt and ERK1/2 Pathways

Upon binding to its putative receptor, C1P triggers the activation of the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[6][8] These pathways are central to regulating cell proliferation, survival, and migration.

The NF-κB Pathway

C1P also stimulates the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory and immune responses.[7] The activation of NF-κB is crucial for C1P-stimulated macrophage migration.[7]

Signaling Pathway of Exogenous C1P in Macrophages

C1P_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus C1P C8-Ceramide-1-Phosphate GPCR Putative GPCR C1P->GPCR Gi Gi Protein GPCR->Gi PI3K PI3K Gi->PI3K activates MEK MEK Gi->MEK activates Akt Akt/PKB PI3K->Akt activates IKK IKK Akt->IKK activates ERK ERK1/2 MEK->ERK activates ERK->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Migration, Survival, Inflammation)

Caption: Exogenous C8-C1P signaling cascade in macrophages.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of C8-C1P on macrophages.

Macrophage Culture and Treatment with C8-C1P

Materials:

  • RAW 264.7 murine macrophage cell line (or primary human CD14+ monocytes)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (d18:1/8:0)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture RAW 264.7 macrophages in complete DMEM in a humidified incubator at 37°C with 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 6-well, 24-well, or 96-well) and allow them to adhere overnight.

  • Prepare a stock solution of C8-C1P in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and dilute to the desired working concentration in serum-free medium immediately before use.

  • For stimulation, replace the culture medium with fresh medium containing the desired concentration of C8-C1P (e.g., 1-20 µM).[4]

  • If co-stimulating with an inflammatory agent, add LPS (e.g., 10 ng/mL) to the culture medium along with C8-C1P.[4]

  • Incubate the cells for the desired time period (e.g., 15 minutes to 48 hours) depending on the endpoint being measured.

Experimental Workflow for C8-C1P Treatment of Macrophages

C8C1P_Treatment_Workflow Start Start: Culture Macrophages Seed Seed cells in plates Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Prepare_C8C1P Prepare C8-C1P solution Adhere->Prepare_C8C1P Treat Treat cells with C8-C1P +/- LPS Prepare_C8C1P->Treat Incubate Incubate for specified duration Treat->Incubate Harvest Harvest cells or supernatant for analysis Incubate->Harvest

Caption: Workflow for C8-C1P treatment of macrophages.

Analysis of Apoptosis by Flow Cytometry

Materials:

  • FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)

  • Binding Buffer (provided with the kit)

  • FACS tubes

  • Flow cytometer

Procedure:

  • Harvest both adherent and floating cells by gentle scraping and centrifugation (300 x g for 5 minutes).

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Gate on the cell population based on forward and side scatter. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

Western Blotting for Signaling Proteins (p-ERK, p-Akt)

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • After treatment with C8-C1P, place the culture plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer and collect the lysate.

  • Determine the protein concentration of each sample using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein or a loading control.

Measurement of Cytokine Production by ELISA

Materials:

  • ELISA kits for specific cytokines (e.g., IL-6, TNF-α)

  • Microplate reader

Procedure:

  • After treating the macrophages with C8-C1P, collect the culture supernatant.

  • Centrifuge the supernatant to remove any cells or debris.

  • Perform the ELISA according to the manufacturer's instructions. This typically involves: a. Adding the supernatant to wells pre-coated with a capture antibody. b. Incubating to allow the cytokine to bind. c. Washing the wells. d. Adding a detection antibody. e. Incubating and washing. f. Adding a substrate to produce a colorimetric signal. g. Stopping the reaction.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration based on a standard curve.

Conclusion

This compound is a potent modulator of macrophage biology, exhibiting significant anti-inflammatory and pro-survival properties. Its ability to skew macrophages towards a resolving phenotype and inhibit apoptosis highlights its therapeutic potential for a range of inflammatory diseases and conditions where tissue repair is crucial. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals to further investigate the multifaceted roles of C8-C1P and harness its therapeutic promise. Further research is warranted to fully elucidate the identity of the C1P receptor and to explore the in vivo efficacy of C8-C1P in various disease models.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to C-8 Ceramide-1-Phosphate as a Synthetic Analog of C1P

Introduction: The Role of Ceramide-1-Phosphate and its Synthetic Analogs

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid metabolite that plays a crucial role in a multitude of cellular processes.[1] Unlike its precursor, ceramide, which is often associated with pro-apoptotic and anti-proliferative signals, C1P promotes cell survival, growth, and inflammation.[2][3] It is synthesized from ceramide through the action of ceramide kinase (CerK).[2][4] C1P can act as an intracellular second messenger or as an extracellular ligand that stimulates a putative G protein-coupled receptor.[5][6]

Studying the precise functions of endogenous C1P can be challenging due to its complex metabolism and localization. Consequently, synthetic, cell-permeable analogs are invaluable tools for elucidating its biological roles. This compound (C8-C1P) is a short-chain analog of C1P. Its shorter N-acyl chain (octanoyl) compared to naturally occurring long-chain ceramides (B1148491) enhances its water solubility and ability to cross cell membranes, making it a powerful tool for investigating C1P-mediated signaling pathways in cell-based assays.[2] This guide provides a comprehensive overview of C8-C1P, its relationship to endogenous C1P signaling, experimental applications, and quantitative data derived from key studies.

C1P Metabolism and Core Signaling Pathways

To understand the function of C8-C1P, it is essential to first grasp the metabolic and signaling context of endogenous C1P.

2.1 C1P Biosynthesis and Transport

Ceramide, the precursor to C1P, is generated through three primary pathways: the de novo synthesis pathway in the endoplasmic reticulum (ER), the breakdown of sphingomyelin (B164518) by sphingomyelinases, and the salvage pathway that recycles sphingosine.[1] Ceramide is then transported from the ER to the Golgi apparatus by the ceramide transport protein (CERT).[5][7] In the Golgi, CerK phosphorylates ceramide to produce C1P.[1] Once synthesized, C1P can be transported to other organelles, such as the plasma membrane, by the ceramide-1-phosphate transfer protein (CPTP).[7][8]

cluster_ER Endoplasmic Reticulum cluster_Membrane Plasma Membrane / Lysosome cluster_Golgi Golgi Apparatus DeNovo De Novo Synthesis Ceramide Ceramide DeNovo->Ceramide Salvage Salvage Pathway Salvage->Ceramide SM Sphingomyelin (SM) SMase SMase SM->SMase SMase->Ceramide C1P_Golgi Ceramide-1-Phosphate (C1P) CPTP CPTP C1P_Golgi->CPTP Transport CerK CerK CerK->C1P_Golgi Ceramide->CerK CERT CERT Ceramide->CERT Transport CERT->CerK Effector Effector Proteins (e.g., cPLA2α) CPTP->Effector

Caption: C1P Biosynthesis and Transport Pathway.

2.2 Key Signaling Cascades

C1P is a pleiotropic signaling molecule that activates several key pathways to regulate cell fate.

  • Pro-survival and Proliferation: C1P is a potent mitogen that stimulates cell proliferation and inhibits apoptosis.[3] It achieves this by activating two major signaling cascades: the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the Mitogen-activated protein kinase (MAPK) pathway, specifically MEK/ERK1-2.[2][5][6][7] Activation of these pathways leads to the upregulation of transcription factors and proteins that drive cell cycle progression and suppress apoptotic machinery.[2]

  • Inflammation and Eicosanoid Production: C1P is a critical mediator of inflammatory responses.[5] It directly binds to and activates group IVA cytosolic phospholipase A₂ (cPLA₂α), the rate-limiting enzyme in the production of eicosanoids like prostaglandins (B1171923) and leukotrienes.[2][9][10] C1P functions to recruit cPLA₂α to intracellular membranes and allosterically enhances its catalytic activity.[2][5] This activation is specific to C1P with acyl chains of six carbons or longer.[2]

  • Cell Migration: Extracellular C1P acts as a chemoattractant for various cell types, including macrophages.[4][5] This effect is mediated through a putative Gi protein-coupled receptor, leading to the activation of downstream signaling pathways like PI3K/Akt and MEK/ERK, which are crucial for cell motility.[5][6]

cluster_receptor Extracellular Action cluster_intracellular Intracellular Action C1P C1P / C8-C1P GPCR Putative GPCR (Gi) C1P->GPCR cPLA2 cPLA2α C1P->cPLA2 Direct Binding NFkB NF-κB C1P->NFkB PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK AA Arachidonic Acid Release cPLA2->AA Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration Proliferation Proliferation & Survival mTOR->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation ERK->Migration NFkB->Migration Eicosanoids Eicosanoids AA->Eicosanoids Inflammation Inflammation Eicosanoids->Inflammation

Caption: Major Signaling Pathways Activated by C1P/C8-C1P.

Quantitative Data on C8-C1P Effects

The synthetic analog C8-C1P has been shown to effectively mimic endogenous C1P in various cellular assays. The following tables summarize quantitative data from studies using C8-C1P on human monocytes and macrophages.

Table 1: Effects of C8-C1P on Human Monocyte Viability and Signaling

Parameter Concentration Incubation Time Result Citation
Early Apoptosis 20 µM 24 hours Significant decrease in AnnV+ Zombie Violet- cells [11]
BCL-2 Expression 20 µM 24 & 48 hours Significant increase in anti-apoptotic BCL-2 protein [11]
ERK1/2 Phosphorylation 20 µM 15 & 30 minutes Significant increase in p-ERK1/2 levels [11]

| Chemotaxis | 1 µM | N/A | Acts as a chemoattractant for CD14+ monocytes |[11] |

Table 2: C8-C1P Modulation of Inflammatory Response in Human Monocytes

Parameter C8-C1P Pre-treatment Challenge Result Citation
IL-6 Secretion 20 µM LPS Significant reduction in IL-6 secretion [11]
TNFα Secretion 20 µM LPS (100 ng/mL) No significant inhibition of TNFα [11]

| Inflammatory Markers | 20 µM | LPS | Restrains the expression of HLA-DR, CD44, and CD80 |[11] |

Table 3: C8-C1P Effects on Macrophage Gene Expression and Function

Parameter Treatment Result Citation
Gene Expression 1 µM or 20 µM C8-C1P Skews differentiation towards a pro-resolutive phenotype with increased anti-inflammatory and pro-angiogenic gene expression [11]

| Angiogenesis | Secretome from C8-C1P treated macrophages | Increased pseudo-tubule formation of human endothelial cells |[11] |

Experimental Protocols Using C8-C1P

Detailed methodologies are crucial for reproducible research. The following protocols are based on established methods for handling C1P and its analogs.

4.1 Preparation of C8-C1P Stock Solution

This protocol is adapted from methods used for preparing natural C1P solutions.[12]

  • Objective: To prepare a clear, aqueous stock solution of C8-C1P for cell culture experiments.

  • Materials:

    • This compound (powder form)

    • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

    • Probe sonicator

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of C8-C1P powder in a sterile tube.

    • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1-5 mM).

    • Place the tube on ice to prevent overheating.

    • Sonicate the solution using a probe sonicator with short bursts (e.g., 10-15 seconds on, 30 seconds off).

    • Continue sonication until the solution is clear, indicating proper micelle formation.

    • Sterile-filter the solution if necessary, although sonication under sterile conditions is preferred.

    • Aliquot the stock solution into sterile tubes and store at -20°C or -80°C for long-term use.

4.2 Monocyte Chemotaxis (Transwell Migration) Assay

This protocol is based on the methodology used to demonstrate the chemoattractant properties of C8-C1P.[11]

  • Objective: To quantify the migration of monocytes towards a C8-C1P gradient.

  • Materials:

    • Transwell inserts (e.g., 5 µm pore size for monocytes)

    • 24-well companion plates

    • Purified CD14+ human monocytes

    • Serum-free cell culture medium

    • C8-C1P stock solution

    • Calcein-AM or similar fluorescent dye for cell counting

  • Procedure:

    • Prepare the chemoattractant solution by diluting C8-C1P stock to the desired final concentration (e.g., 1 µM) in serum-free medium. Add this to the lower chambers of the 24-well plate.

    • Add medium without C8-C1P to control wells.

    • Resuspend purified monocytes in serum-free medium at a concentration of 1x106 cells/mL.

    • Add 100 µL of the cell suspension (1x105 cells) to the upper chamber of each Transwell insert.

    • Incubate the plate at 37°C in a CO₂ incubator for 2-4 hours.

    • After incubation, carefully remove the Transwell inserts.

    • Quantify the migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent dye like CyQuant or by pre-labeling cells with Calcein-AM and reading the fluorescence on a plate reader.

    • Calculate the migration index as the fold change in migrated cells in C8-C1P wells relative to control wells.

start Start A 1. Prepare C8-C1P working solution. 2. Resuspend monocytes in serum-free media. start->A Prepare Cells & Reagents step step data data end End B Add C8-C1P solution to lower chamber of Transwell plate. A->B C Seed monocytes into the upper chamber (insert). B->C D Incubate plate at 37°C for 2-4 hours. C->D E Remove non-migrated cells from top of insert. D->E F Quantify migrated cells in the lower chamber. E->F G Fluorescence readings or cell counts F->G Collect Data H Calculate Migration Index: (Migrated cells with C8-C1P) / (Migrated cells in control) G->H H->end

Caption: Experimental Workflow for a Transwell Migration Assay.

4.3 Western Blotting for ERK1/2 Activation

This protocol is a standard method to assess the activation of MAPK signaling pathways.[13]

  • Objective: To detect the increase in phosphorylated ERK1/2 in response to C8-C1P stimulation.

  • Materials:

    • Cultured cells (e.g., human monocytes, C2C12 myoblasts)

    • C8-C1P stock solution

    • Serum-free medium

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

    • Standard Western blotting equipment

  • Procedure:

    • Plate cells and grow to desired confluency.

    • Serum-starve the cells for 4-16 hours to reduce basal signaling.

    • Stimulate cells with the desired concentration of C8-C1P (e.g., 20 µM) for short time points (e.g., 0, 5, 15, 30 minutes).

    • After stimulation, immediately wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Clarify lysates by centrifugation and determine protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

    • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

    • Quantify band intensity using densitometry software.

Conclusion

This compound is a critically important research tool that effectively mimics the biological activities of its endogenous counterpart, C1P. Its cell-permeable nature allows for the direct investigation of C1P-mediated signaling in a variety of cellular contexts. As demonstrated, C8-C1P has been instrumental in confirming the role of C1P in promoting cell survival, inflammation, and migration. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore the complex biology of sphingolipids and leverage the C1P signaling axis for therapeutic intervention.

References

Discovery and initial characterization of short-chain C1P analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Initial Characterization of Short-Chain Ceramide-1-Phosphate (C1P) Analogs

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that has emerged as a critical signaling molecule in a variety of cellular processes. As the phosphorylated metabolite of ceramide, C1P often exhibits biological activities that are distinct from or even antagonistic to its precursor.[1] While ceramide is widely recognized for its roles in inducing apoptosis and inhibiting cell growth, C1P has been identified as a potent stimulator of cell proliferation and a key mediator of inflammatory responses.[1][2] Natural ceramides (B1148491) possess long N-acyl chains (typically C16 to C26), which makes them highly insoluble in aqueous media, posing challenges for experimental studies.[1] This has driven the development and characterization of short-chain, cell-permeable C1P analogs, which serve as invaluable tools for elucidating the complex signaling pathways governed by this lipid second messenger.

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of short-chain C1P analogs, with a focus on their effects on cell proliferation and inflammatory signaling. It is intended for researchers, scientists, and drug development professionals engaged in sphingolipid research and related fields.

Synthesis of Short-Chain C1P Analogs

The generation of C1P analogs for research purposes requires efficient and versatile synthetic strategies. A notable one-pot procedure allows for the synthesis of various C1P analogs with differing N-acyl substituents from a sphingosine-1-phosphate precursor.[3] This method enhances the solubility of the precursor and protects key functional groups, facilitating the attachment of various fatty acid chains to produce the desired C1P analogs.[3]

Experimental Protocol: One-Pot Synthesis of C1P Analogs[3]
  • Silylation: Sphingosine-1-phosphate is silylated in situ to increase its solubility and protect the 3-hydroxy functionality.

  • Acylation: The silylated intermediate is reacted with activated acid derivatives (e.g., short-chain fatty acids) in the presence of a non-nucleophilic base like diisopropylethylamine.

  • Deprotection and Purification: The silyl (B83357) protecting groups are cleaved, and the final C1P analog product is separated from reagents and by-products using medium-pressure chromatography on a reversed-phase material.

This streamlined process enables the efficient production of short-chain C1P analogs, such as N-acetylsphingosine-1-phosphate (C2-C1P) and N-octanoylsphingosine-1-phosphate (C8-C1P), which are crucial for biological investigation.

Initial Characterization: Biological Activities

Short-chain C1P analogs have been instrumental in uncovering the mitogenic and pro-inflammatory functions of C1P. Their cell-permeable nature allows for direct administration to cell cultures to study downstream signaling events.

Stimulation of DNA Synthesis and Cell Division

Early characterization revealed that short-chain C1P analogs are novel stimulators of cell proliferation. Studies in Rat-1 fibroblasts demonstrated that C2-C1P and C8-C1P potently induce DNA synthesis and cell division.[2][4] This mitogenic effect is specific, as it can be antagonized by the addition of cell-permeable short-chain ceramides (e.g., C2-ceramide), which can promote the conversion of the C1P analog back to its corresponding ceramide form.[2][4]

Interestingly, the signaling pathway for C1P-induced mitogenesis appears to be distinct from that of other lipid mediators like phosphatidate. At concentrations that stimulate DNA synthesis, C8-C1P did not inhibit adenylate cyclase or activate phospholipase D or mitogen-activated protein (MAP) kinases, highlighting a unique mechanism of action.[2][4]

Analog Concentration Range Observed Effect Cell Line
C2-Ceramide-1-Phosphate (C2-C1P)1-10 µMStimulated DNA synthesis and cell division.[2]Rat-1 Fibroblasts
C8-Ceramide-1-Phosphate (C8-C1P)1-10 µMStimulated DNA synthesis and cell division.[2]Rat-1 Fibroblasts
Mediation of Inflammatory Signaling via cPLA2α

C1P is a critical mediator of the inflammatory response, primarily through its ability to directly bind and activate cytosolic phospholipase A2α (cPLA2α).[1] cPLA2α is the rate-limiting enzyme in the production of eicosanoids, a class of potent inflammatory signaling molecules including prostaglandins (B1171923) and leukotrienes.[5] The activation of cPLA2α by C1P stimulates the release of arachidonic acid from membrane phospholipids, which then serves as the substrate for downstream enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[1][5] The use of short-chain C1P analogs has been fundamental in dissecting this pathway.

Key Signaling Pathways

The biological activities of C1P are rooted in its position within the broader sphingolipid metabolic network and its ability to activate specific downstream effector proteins.

C1P Biosynthesis and Metabolism

C1P is synthesized from ceramide through the action of a specific ceramide kinase (CerK).[1][6] This pathway is a key regulatory node, as it converts a pro-apoptotic lipid (ceramide) into a pro-survival and pro-inflammatory lipid (C1P). The levels of C1P are tightly controlled, and its synthesis is a critical step in mediating cellular responses to various stimuli.

G sub sub enz enz meta meta Cer Ceramide CerK Ceramide Kinase (CerK) Cer->CerK CDase Ceramidase Cer->CDase Sph Sphingosine (B13886) SphK Sphingosine Kinase Sph->SphK S1P Sphingosine-1-P C1P Ceramide-1-P (C1P) CerK->C1P CDase->Sph SphK->S1P

Caption: C1P Biosynthesis Pathway.

C1P-Mediated Inflammatory Signaling

The activation of cPLA2α by C1P is a central event in inflammatory signaling. This interaction leads directly to the liberation of arachidonic acid, initiating the eicosanoid cascade. This pathway represents a potential target for anti-inflammatory drug development.

G stim stim prot prot meta meta out out C1P Ceramide-1-P (C1P) cPLA2a cPLA2α (activated) C1P->cPLA2a activates AA Arachidonic Acid (AA) cPLA2a->AA releases Eico Eicosanoids (Prostaglandins, Leukotrienes) AA->Eico precursor to Membrane Membrane Phospholipids Membrane->cPLA2a cleaves

Caption: C1P Inflammatory Signaling Cascade.

Detailed Experimental Protocols

Protocol 1: DNA Synthesis Assay

This protocol is adapted from the methodology used to demonstrate the mitogenic effects of short-chain C1P analogs in Rat-1 fibroblasts.[2][4]

  • Cell Seeding: Plate Rat-1 fibroblasts in 24-well plates and grow to sub-confluence.

  • Serum Starvation: Render the cells quiescent by incubating them in a serum-free medium for 24-48 hours.

  • Stimulation: Add short-chain C1P analogs (e.g., C2-C1P or C8-C1P) to the wells at final concentrations ranging from 1-10 µM. Include appropriate vehicle controls.

  • Radiolabeling: After 18-20 hours of stimulation, add [³H]thymidine to each well and incubate for an additional 2-4 hours.

  • Harvesting and Measurement: Terminate the assay by washing the cells with cold phosphate-buffered saline (PBS), followed by precipitation with trichloroacetic acid (TCA). Lyse the cells and measure the incorporated radioactivity using a scintillation counter. Increased counts indicate enhanced DNA synthesis.

Protocol 2: In Vitro cPLA2α Activity Assay

This protocol describes a general method for measuring the direct effect of C1P analogs on cPLA2α activity.

  • Substrate Preparation: Prepare vesicles containing a fluorescently or radioactively labeled phospholipid substrate (e.g., arachidonyl thio-PC).

  • Enzyme and Activator: In a reaction buffer containing Ca²⁺, combine recombinant human cPLA2α with the C1P analog to be tested.

  • Initiation of Reaction: Add the substrate vesicles to the enzyme/activator mixture to start the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of released fatty acid. For fluorescent substrates, this can be measured using a spectrophotometer. For radiolabeled substrates, thin-layer chromatography (TLC) followed by autoradiography or scintillation counting can be used.

G cluster_0 Synthesis cluster_1 In Vitro Characterization cluster_2 Cell-Based Characterization step step input input output output S1 Synthesize Short-Chain C1P Analog A1 cPLA2α Activity Assay S1->A1 A2 DNA Synthesis Assay S1->A2 R1 Enzyme Activation Profile (EC50) A1->R1 A3 Cell Proliferation Assay A2->A3 R2 Mitogenic Activity A3->R2

References

C-8 Ceramide-1-phosphate's role in pro-angiogenic and pro-reparative processes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to C-8 Ceramide-1-Phosphate's Role in Pro-Angiogenic and Pro-Reparative Processes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid, synthesized from the phosphorylation of ceramide by the enzyme ceramide kinase (CerK)[1][2][3]. It stands in contrast to its precursor, ceramide, which is often associated with anti-proliferative and pro-apoptotic signals[3][4][5]. C1P, conversely, exhibits mitogenic and pro-survival properties[3][4][5]. It functions as both an intracellular second messenger and an extracellular signaling molecule, regulating a variety of cellular processes including proliferation, inflammation, and migration[1][2][4][6].

This compound (C8-C1P) is a synthetic, short-chain analog of the natural long-chain C1P. Its shorter acyl chain confers greater water solubility, making it a valuable tool for experimental research[3][4]. Recent studies have highlighted the potent role of C8-C1P in promoting processes critical for tissue regeneration, namely angiogenesis (the formation of new blood vessels) and tissue repair. This guide provides a comprehensive technical overview of the mechanisms, signaling pathways, and experimental evidence supporting the pro-angiogenic and pro-reparative functions of C8-C1P.

Pro-Angiogenic Role of this compound

C8-C1P promotes angiogenesis through both direct and indirect mechanisms, primarily by enhancing the survival and function of endothelial cells and by modulating the secretome of immune cells like macrophages.

Direct Effects on Endothelial Cells

While C8-C1P does not appear to directly induce the proliferation of endothelial cells, it significantly enhances their survival. In human coronary artery endothelial cells (HCAEC), 1 µmol/L C8-C1P attenuated apoptosis induced by serum deprivation and enhanced the anti-apoptotic effects of Vascular Endothelial Growth Factor (VEGF)[7]. This pro-survival effect is crucial for maintaining the integrity of nascent blood vessels during tissue formation.

Indirect Pro-Angiogenic Mechanisms

A significant portion of C8-C1P's pro-angiogenic activity is mediated by its influence on macrophages. C8-C1P primes human monocytes to differentiate into pro-resolutive and pro-angiogenic macrophages[8]. The secretome from these C8-C1P-primed macrophages significantly increases the formation of pseudo-tubules by human endothelial-colony-forming cells (ECFCs) in vitro, a key indicator of angiogenic potential[8][9]. This suggests that C8-C1P-treated macrophages release a cocktail of pro-angiogenic factors that stimulate endothelial cells[8]. The synthetic C8-C1P has been reported to be more powerful than the natural C16-C1P in enhancing these angiogenic properties[8].

Quantitative Data: Pro-Angiogenic Effects
Parameter AssessedCell TypeC8-C1P ConcentrationKey ResultReference
Cell Survival (Apoptosis)Human Coronary Artery Endothelial Cells (HCAEC)1 µmol/LAttenuated serum deprivation-induced apoptosis (measured by caspase 3/7 activity).[7]
Cell ProliferationHuman Coronary Artery Endothelial Cells (HCAEC)1 µmol/LDid not enhance VEGF-induced proliferation.[7]
In Vitro Tube FormationHuman Endothelial-Colony-Forming Cells (ECFCs)20 µM (used to treat macrophages)Supernatants from C8-C1P-differentiated macrophages increased ECFC tubule formation.[9]
Gene Expression (in Macrophages)Human Monocyte-Derived Macrophages (MDM)1 µM - 20 µMUpregulated pro-angiogenic genes such as VEGFA.[9]

Pro-Reparative Role of this compound

Tissue repair is a complex process involving inflammation, cell proliferation, and remodeling. C8-C1P contributes to tissue repair by modulating immune cell behavior, promoting cell survival, and influencing the wound microenvironment.

Modulation of Macrophage Phenotype

Successful tissue repair requires a transition of macrophages from a pro-inflammatory (M1-like) to an anti-inflammatory, pro-reparative (M2-like) phenotype[8]. C8-C1P plays a pivotal role in this process. It primes human CD14+ monocytes to restrain the expression of inflammatory markers (like HLA-DR, CD44, and CD80) when challenged with inflammatory stimuli such as LPS[8]. Furthermore, C8-C1P skews the differentiation of monocytes towards pro-resolutive macrophages, characterized by the upregulation of anti-inflammatory and pro-reparative genes, including PPARG, MER, and LXRα[8]. This modulation helps to resolve inflammation and create a microenvironment conducive to healing.

Chemoattraction and Cell Survival

C1P is a known chemoattractant for macrophages and progenitor cells, drawing these essential repair cells to the site of injury[4][8][10]. C8-C1P at concentrations as low as 1 µM can chemoattract human monocytes[8]. In addition to recruitment, C8-C1P promotes the survival of these cells within the often harsh, apoptotic environment of a wound. It prevents apoptosis in human monocytes by upregulating the anti-apoptotic protein BCL-2 and activating the ERK 1/2 signaling pathway[8].

In Vivo Evidence

The pro-reparative effects of C8-C1P have been demonstrated in vivo. Local administration of C8-C1P in a mouse model of hindlimb ischemia was shown to enhance leg reperfusion and muscle regeneration, highlighting its potential as a therapeutic agent for ischemic injuries[8].

Quantitative Data: Pro-Reparative Effects
Parameter AssessedCell TypeC8-C1P ConcentrationKey ResultReference
Cell Survival (Apoptosis)Human CD14+ Monocytes20 µMSignificantly reduced the percentage of early apoptotic monocytes after 24h.[8]
BCL-2 ExpressionHuman CD14+ Monocytes20 µMSignificant increase in BCL-2 expression at 24h and 48h.[8]
Inflammatory Marker ExpressionLPS-treated Human MonocytesNot SpecifiedLowered expression of CD80 and HLA-DR after 48h.[9]
Pro-Reparative Gene ExpressionHuman Monocyte-Derived Macrophages (MDM)1 µM - 20 µMUpregulated genes related to tissue-repair like VEGFA, MER, and PPARG.[9]
Monocyte MigrationHuman CD14+ Monocytes1 µMActed as a chemoattractant in a transwell migration assay.[8]

Core Signaling Pathways

C8-C1P exerts its biological effects by activating several key intracellular signaling cascades. These pathways converge to promote cell survival, migration, and the expression of pro-angiogenic and pro-reparative factors.

  • ERK 1/2 Pathway: C8-C1P rapidly activates the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway in monocytes and vascular smooth muscle cells[8][11]. This pathway is central to cell proliferation and survival. In monocytes, ERK1/2 phosphorylation is significantly increased within 15-30 minutes of C8-C1P treatment and is linked to the anti-apoptotic effects[8].

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway is a major driver of cell survival and growth, and it is a target of C1P[3][12]. Activation of this pathway contributes to the anti-apoptotic functions of C1P, partly by leading to the activation of the transcription factor NF-κB and subsequent expression of anti-apoptotic genes like Bcl-xL[8][12].

  • NF-κB Pathway: C1P stimulates the DNA binding activity of the transcription factor NF-κB, which controls the expression of genes involved in inflammation, cell survival, and proliferation[3][13]. This pathway is implicated in C1P-stimulated macrophage migration[13].

  • cPLA2α Interaction: C1P can directly bind to and activate group IVA cytosolic phospholipase A2 (cPLA2α), a key enzyme in the production of eicosanoids, which are lipid mediators of inflammation and wound healing[1][2][14]. The interaction between C1P and cPLA2α is a negative regulator of the later proliferation and remodeling stages of wound healing, suggesting that a decrease in C1P levels is necessary for healing to progress beyond the initial inflammatory stage[14][15].

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response C8C1P C8-Ceramide-1-Phosphate (Extracellular) Receptor Putative C1P Receptor C8C1P->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK1/2 MEK->ERK BCL2 BCL-2 Expression ERK->BCL2 Survival Cell Survival ↑ (Anti-Apoptosis) ERK->Survival ProAngio Pro-Angiogenic & Pro-Reparative Genes (VEGFA, PPARG) NFkB->ProAngio Migration Cell Migration ↑ NFkB->Migration BCL2->Survival Phenotype Pro-Resolutive Phenotype ProAngio->Phenotype

C8-C1P initiates pro-survival and pro-reparative signaling pathways.

Experimental Protocols

This section provides an overview of key methodologies used to investigate the effects of C8-C1P.

Macrophage Differentiation and Priming
  • Objective: To generate pro-reparative macrophages by treating human monocytes with C8-C1P.

  • Protocol:

    • Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).

    • Culture monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and M-CSF to induce differentiation into macrophages (MDMs).

    • During differentiation (typically 7 days), supplement the culture medium with C8-C1P at desired concentrations (e.g., 1 µM or 20 µM). A control group without C8-C1P is essential.

    • After differentiation, collect the conditioned media (supernatant) for use in angiogenesis assays or lyse the cells for gene expression analysis.

G cluster_0 Day 0: Isolation cluster_1 Day 0-7: Differentiation cluster_2 Day 7: Analysis PBMC PBMCs from Healthy Donor CD14_pos CD14+ Monocyte Isolation (MACS) PBMC->CD14_pos Culture Culture with M-CSF CD14_pos->Culture Treatment Treat with C8-C1P (e.g., 1µM or 20µM) Culture->Treatment Control Control (Vehicle) Culture->Control Supernatant Collect Supernatant (for Angiogenesis Assay) Treatment->Supernatant Cells Harvest Cells (for qPCR/FACS) Treatment->Cells Control->Supernatant Control->Cells

Workflow for generating and analyzing C8-C1P-primed macrophages.
In Vitro Angiogenesis (Tube Formation) Assay

  • Objective: To assess the pro-angiogenic potential of the secretome from C8-C1P-primed macrophages.

  • Protocol:

    • Coat a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify at 37°C.

    • Seed human endothelial cells (e.g., hECFCs) onto the gel.

    • Treat the endothelial cells with the conditioned media collected from the control and C8-C1P-primed macrophage cultures.

    • Incubate for 4-18 hours to allow for the formation of capillary-like structures (tubules).

    • Visualize the networks using a microscope and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ).

Monocyte Transwell Migration Assay
  • Objective: To determine the chemoattractant effect of C8-C1P on human monocytes.

  • Protocol:

    • Use a transwell insert with a porous membrane (e.g., 8 µm pores).

    • Place culture medium containing C8-C1P (e.g., 1 µM) in the lower chamber of the well. Place control medium in a separate well.

    • Seed purified CD14+ monocytes in serum-free medium into the upper chamber of the insert.

    • Incubate for several hours (e.g., 4 hours) at 37°C to allow cells to migrate through the membrane towards the chemoattractant.

    • Remove non-migrated cells from the top of the membrane.

    • Fix and stain the migrated cells on the underside of the membrane.

    • Count the migrated cells in several microscopic fields to quantify migration.

Conclusion and Future Directions

This compound has emerged as a potent bioactive lipid with significant pro-angiogenic and pro-reparative capabilities. By promoting the survival of key cell types like monocytes and endothelial cells, chemoattracting immune cells to sites of injury, and skewing macrophages towards a pro-resolutive phenotype, C8-C1P orchestrates a favorable environment for tissue regeneration[7][8][9]. Its ability to enhance reperfusion and muscle regeneration in preclinical models of ischemia underscores its therapeutic potential[8].

For drug development professionals, C8-C1P and the signaling pathways it modulates represent promising targets. Therapeutic strategies could involve the local delivery of C8-C1P to chronic wounds or ischemic tissues to stimulate repair. Furthermore, understanding the specific C1P receptors and downstream effectors could lead to the development of novel small molecule agonists with enhanced stability and efficacy. Further research is warranted to fully elucidate the identity of its cell surface receptors and to translate the compelling preclinical findings into clinical applications for regenerative medicine.

References

The Intricate Dance: A Technical Guide to the Interaction of C-8 Ceramide-1-Phosphate with Ceramide Kinase (CerK)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide kinase (CerK), a pivotal enzyme in sphingolipid metabolism, catalyzes the phosphorylation of ceramide to produce ceramide-1-phosphate (C1P). This conversion is not merely a metabolic step but a critical regulatory switch in cellular signaling, governing processes from cell proliferation and survival to inflammation and stress responses. The interplay between ceramide, a pro-apoptotic lipid, and C1P, a pro-survival and pro-inflammatory molecule, forms a rheostat that dictates cell fate. Short-chain ceramides (B1148491), such as N-octanoyl-sphingosine (C-8 ceramide), and their phosphorylated counterparts are valuable tools for dissecting these pathways due to their cell permeability and biological activity. This technical guide provides an in-depth exploration of the interaction between C-8 ceramide-1-phosphate and ceramide kinase, offering a comprehensive resource for researchers in sphingolipid signaling and drug discovery.

Ceramide Kinase and its Substrate Specificity

Ceramide kinase acts on various ceramide species with differing efficiencies. While the enzyme demonstrates a preference for ceramides with longer acyl chains, it is also capable of phosphorylating short-chain ceramides like C-8 ceramide. The product of this reaction, this compound (C-8 C1P), is a biologically active molecule that can elicit a range of cellular responses.

Quantitative Data on CerK Interaction

Ligand/SubstrateParameterValueEnzyme SourceNotes
NBD-C6-Ceramide Michaelis Constant (Km)4 µMRecombinant HumanFluorescent analog of a short-chain ceramide, indicative of the affinity for similar substrates.[1]
Natural Ceramide Michaelis Constant (Km)187 µMRecombinant HumanRepresents a mixture of long-chain ceramides.[2]
ATP Michaelis Constant (Km)32 µMRecombinant Human[2]
NVP-231 Inhibition Constant (Ki)7.4 nMRecombinant HumanA potent and specific competitive inhibitor of CerK with respect to the ceramide substrate.[3]
C-8 Ceramide Michaelis Constant (Km)Not Reported-Data not available in the reviewed literature.
C-8 C1P Inhibition Constant (Ki)Not Reported-Data not available in the reviewed literature.

CerK-Mediated Signaling Pathways

The phosphorylation of C-8 ceramide by CerK initiates a cascade of downstream signaling events. C-8 C1P, the product, acts as an intracellular second messenger, influencing several key signaling pathways that regulate cell fate.

CerK_Signaling_Pathway cluster_downstream Downstream Signaling Cascades C8_Cer C-8 Ceramide CerK Ceramide Kinase (CerK) C8_Cer->CerK Substrate C8_C1P This compound (C-8 C1P) CerK->C8_C1P ATP -> ADP PI3K_Akt PI3K/Akt Pathway C8_C1P->PI3K_Akt MAPK MAPK Pathway (ERK, JNK) C8_C1P->MAPK NFkB NF-κB Pathway PI3K_Akt->NFkB Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition MAPK->Cell_Survival Inflammation Inflammation NFkB->Inflammation

Caption: CerK phosphorylates C-8 ceramide to C-8 C1P, activating pro-survival and inflammatory pathways.

The generated C-8 C1P can activate downstream pathways such as the PI3K/Akt and MAPK (ERK, JNK) cascades.[4] These pathways are central regulators of cell proliferation and survival. Furthermore, the PI3K/Akt pathway can lead to the activation of the transcription factor NF-κB, a key player in the inflammatory response. By promoting these signaling cascades, C-8 C1P counteracts the pro-apoptotic effects of its precursor, C-8 ceramide.

Experimental Protocols

Accurate and reproducible methods are essential for studying the interaction between this compound and CerK. Below are detailed protocols for fluorescent and radioactive in vitro ceramide kinase assays, which can be adapted for use with C-8 ceramide and its derivatives.

Purification of Recombinant Ceramide Kinase

A reliable source of active enzyme is critical for in vitro assays. Recombinant human CerK can be expressed and purified using various systems, with baculovirus-infected insect cells and bacterial expression systems being common choices.

Recombinant_CerK_Purification_Workflow start Start: CerK cDNA cloning Cloning into Expression Vector (e.g., pMAL-c2e) start->cloning transformation Transformation into Expression Host (e.g., E. coli) cloning->transformation expression Induction of Protein Expression (e.g., IPTG) transformation->expression lysis Cell Lysis (Sonication/French Press) expression->lysis clarification Centrifugation to Clarify Lysate lysis->clarification affinity_chrom Affinity Chromatography (e.g., Amylose Resin for MBP-tag) clarification->affinity_chrom elution Elution of Recombinant CerK affinity_chrom->elution dialysis Dialysis and Concentration elution->dialysis end Purified Recombinant CerK dialysis->end

Caption: Workflow for the expression and purification of recombinant CerK.

A common strategy involves expressing CerK as a fusion protein with a tag, such as a maltose-binding protein (MBP) or a polyhistidine (His) tag, to facilitate purification by affinity chromatography.[5]

In Vitro Fluorescent Ceramide Kinase Assay

This assay utilizes a fluorescently labeled short-chain ceramide analog, such as C6-NBD-ceramide, which is a good substrate for CerK. The protocol can be adapted for C8-NBD-ceramide.

Materials:

  • Purified recombinant CerK

  • C-8 NBD-ceramide (or C-6 NBD-ceramide)

  • ATP

  • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Stop Solution: Chloroform/Methanol (2:1, v/v)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare Substrate Solution: Prepare a stock solution of C-8 NBD-ceramide in ethanol. For the assay, dilute the stock in assay buffer containing fatty acid-free BSA to the desired final concentration (e.g., 10 µM). The BSA helps to solubilize the lipid substrate.

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, combine the following:

    • 50 µL of substrate solution

    • 10 µL of purified recombinant CerK (at an appropriate dilution)

    • Prepare a no-enzyme control by adding 10 µL of assay buffer instead of the enzyme.

  • Initiate Reaction: Start the reaction by adding 10 µL of ATP solution (to a final concentration of 1 mM).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 250 µL of ice-cold chloroform/methanol (2:1) stop solution.

  • Phase Separation: Vortex the mixture thoroughly and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to separate the aqueous and organic phases.

  • Quantification: The product, C-8 NBD-C1P, will partition into the upper aqueous phase. Carefully transfer a defined volume (e.g., 100 µL) of the aqueous phase to a 96-well black microplate.

  • Fluorescence Measurement: Measure the fluorescence of the aqueous phase using a fluorescence plate reader with appropriate excitation and emission wavelengths for NBD (e.g., Ex: 465 nm, Em: 535 nm).

  • Data Analysis: Subtract the fluorescence of the no-enzyme control from the samples. A standard curve can be generated using known concentrations of C-8 NBD-C1P to convert fluorescence units to molar amounts.

Fluorescent_CerK_Assay_Workflow start Start: Prepare Reagents mix Mix Substrate (C8-NBD-Cer), Enzyme (CerK), and Buffer start->mix initiate Initiate reaction with ATP mix->initiate incubate Incubate at 37°C initiate->incubate stop Stop reaction with Chloroform/Methanol incubate->stop separate Phase Separation (Centrifugation) stop->separate quantify Transfer Aqueous Phase to 96-well plate separate->quantify measure Measure Fluorescence quantify->measure end End: Data Analysis measure->end

Caption: Step-by-step workflow for the in vitro fluorescent ceramide kinase assay.

In Vitro Radioactive Ceramide Kinase Assay

This classic and highly sensitive assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into the ceramide substrate.

Materials:

  • Purified recombinant CerK

  • C-8 ceramide

  • [γ-³²P]ATP

  • Assay Buffer: 20 mM MOPS pH 7.2, 50 mM NaCl, 1 mM DTT, 3 mM CaCl₂, 1.5% β-octylglucoside, 1 mM cardiolipin (B10847521)

  • Stop Solution: Chloroform/Methanol (1:1, v/v)

  • 1 M KCl

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing solvent: Chloroform/Acetone/Methanol/Acetic Acid/Water (10:4:3:2:1, v/v/v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare Substrate Micelles: Prepare mixed micelles of C-8 ceramide and cardiolipin in the assay buffer containing β-octylglucoside.

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 60 µL of substrate micelles in assay buffer

    • 10 µL of purified recombinant CerK

  • Initiate Reaction: Start the reaction by adding 10 µL of [γ-³²P]ATP solution (containing a known specific activity).

  • Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.

  • Stop Reaction and Extraction: Terminate the reaction by adding 600 µL of chloroform/methanol (1:1). Add 250 µL of 1 M KCl, vortex thoroughly, and centrifuge to separate the phases.

  • Isolate Product: The product, [³²P]C-8 C1P, will be in the lower organic phase. Carefully collect the organic phase.

  • TLC Separation: Spot the organic phase onto a silica (B1680970) gel TLC plate and develop the plate using the specified solvent system.

  • Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the radioactive C-8 C1P spot. Alternatively, the spot can be scraped and quantified by scintillation counting.

  • Data Analysis: Calculate the amount of C-8 C1P formed based on the specific activity of the [γ-³²P]ATP and the counts obtained for the product spot.

Conclusion

The interaction between this compound and ceramide kinase is a critical nexus in cellular signaling. While C-8 ceramide and its phosphorylated product serve as powerful tools to investigate these pathways, a complete quantitative understanding of their direct interaction with CerK remains an area for further investigation. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the kinetics and inhibition of CerK, paving the way for a deeper understanding of its physiological and pathological roles and the development of novel therapeutic strategies targeting this key enzyme.

References

A Technical Guide to C-8 Ceramide-1-Phosphate in Lipid Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a critical bioactive sphingolipid that plays a pivotal role in a multitude of cellular processes, often acting antagonistically to the pro-apoptotic functions of its precursor, ceramide.[1][2] C1P is synthesized by the phosphorylation of ceramide via the ceramide kinase (CERK).[3] It is an established intracellular second messenger and an extracellular ligand involved in regulating cell proliferation, survival, inflammation, and migration.[4][5]

Natural ceramides (B1148491) typically possess long N-acyl chains (C16-C26).[1] However, their poor water solubility presents challenges for in vitro and in vivo studies. To overcome this, researchers widely utilize synthetic, short-chain analogs. N-octanoyl-sphingosine-1-phosphate, or C-8 Ceramide-1-Phosphate (C8-C1P), is one such analog that, being more water-soluble, facilitates experimental manipulation.[1] This guide provides an in-depth review of C8-C1P's role in lipid signaling, summarizing key quantitative data, experimental protocols, and the signaling pathways it modulates.

Core Signaling Pathways Modulated by C8-C1P

C8-C1P has been instrumental in elucidating the signaling networks governed by C1P. Its effects are primarily observed in the realms of cell survival and apoptosis, inflammation, and cell migration.

Pro-Survival and Anti-Apoptotic Signaling

C1P is a known pro-survival and mitogenic lipid.[1][6] It counteracts apoptotic signals, often initiated by ceramide, by activating key survival pathways. C8-C1P has been shown to mimic these effects, promoting cell survival by preventing apoptosis and upregulating survival-related proteins.[7] In human CD14+ monocytes, C8-C1P induces the anti-apoptotic protein BCL-2 and activates the ERK 1/2 signaling pathway, both crucial for preventing cell death.[7] This positions C8-C1P as a valuable tool for studying mechanisms of cell survival and resistance to apoptosis.

G C8-C1P Pro-Survival Pathway C8C1P Exogenous C8-C1P PI3K PI3K C8C1P->PI3K ERK ERK 1/2 C8C1P->ERK AKT Akt/PKB PI3K->AKT NFKB NF-κB AKT->NFKB Survival Cell Survival & Proliferation ERK->Survival BCL2 BCL-2 Upregulation NFKB->BCL2 Apoptosis Apoptosis BCL2->Apoptosis Apoptosis->Survival

C8-C1P activates pro-survival and anti-apoptotic pathways.
Regulation of Inflammatory Responses

C1P is a key mediator of inflammatory responses, primarily through its interaction with cytosolic phospholipase A2 (cPLA₂), the rate-limiting enzyme for eicosanoid production.[4] However, studies using C8-C1P have revealed a more nuanced role in inflammation, particularly in the context of Toll-like receptor (TLR) signaling. Exogenously added C8-C1P has been shown to inhibit lipopolysaccharide (LPS)-mediated activation of TLR4.[8] This inhibitory effect prevents the downstream activation of NF-κB, a master regulator of inflammatory cytokine expression, thereby reducing the production of inflammatory mediators like TNF-α.[8] This suggests C8-C1P can have anti-inflammatory properties by dampening specific inflammatory signaling cascades.

G C8-C1P Anti-Inflammatory Pathway cluster_inhibition C8-C1P Action cluster_pathway LPS/TLR4 Signaling C8C1P Exogenous C8-C1P TLR4 TLR4 C8C1P->TLR4 Inhibits LPS LPS LPS->TLR4 IKB_degradation IκB Degradation TLR4->IKB_degradation NFKB_activation NF-κB Activation IKB_degradation->NFKB_activation Cytokines Inflammatory Cytokine Production (e.g., TNF-α) NFKB_activation->Cytokines

C8-C1P inhibits LPS-induced inflammatory signaling via TLR4.
Cancer Cell Signaling

The role of C1P in cancer is complex, with evidence suggesting involvement in proliferation, migration, and survival.[5][9] Recent studies using C8-C1P have begun to dissect these roles. In cervical cancer cells, C8-C1P was found to inhibit cell proliferation and migration.[10] This anti-cancer effect was mediated through the MAPK/JNK1 signaling pathway.[10] This finding is significant as it highlights a context-dependent, anti-tumorigenic role for a C1P analog, suggesting potential therapeutic avenues.

G C8-C1P Anti-Cancer Pathway in Cervical Cancer C8C1P C8-C1P MAPK MAPK/JNK1 Signaling Pathway C8C1P->MAPK Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

C8-C1P inhibits cervical cancer progression via MAPK/JNK1.

Quantitative Data Summary

The following tables summarize key quantitative findings from research utilizing C8-C1P across various biological contexts.

Table 1: Effective Concentrations of C8-C1P in Cellular Assays

Cell TypeBiological EffectEffective ConcentrationReference
Human CD14+ MonocytesChemoattraction / Migration1 µM[7]
Human CD14+ MonocytesAnti-apoptotic activity (reduction of AnnV+)20 µM[7]
Human CD14+ MonocytesIncreased p-ERK1/220 µM[7]
HEK TLR4 CellsInhibition of LPS-mediated NF-κB activity10 µM (used post-IC50 determination)[8]
HeLa & GH354 (Cervical Cancer)Inhibition of proliferation and migration5, 10, 20, 30 µM[10]
J774 (Macrophage-like)Inhibition of TNFα production (at low LPS)Not specified[7]

Table 2: C8-C1P Impact on Protein and Gene Expression

Cell TypeTreatmentTarget MoleculeRegulationReference
Human CD14+ MonocytesC8-C1P (20 µM)BCL-2Upregulation[7]
Human CD14+ MonocytesC8-C1P (20 µM)p-ERK1/2Upregulation[7]
Human MDMC8-C1P + LTA/HACD206, CD163 (M2 Markers)Upregulation[11]
Human MDMC8-C1P + LTA/HACXCL10 (M1 Marker)Downregulation[11]

Experimental Protocols and Methodologies

Detailed and consistent experimental design is crucial for reproducible results in lipid signaling research. Below are summarized protocols for the preparation and application of C8-C1P.

Preparation of C8-C1P Solutions

The lipophilic nature of C8-C1P requires careful preparation to ensure proper dispersion and bioavailability in aqueous cell culture media.

  • Source: C8-C1P (d18:1/8:0) is commercially available from suppliers like Avanti Polar Lipids, Inc.[7]

  • Stock Solution:

    • For aqueous dispersion: Prepare the lipid according to the manufacturer's instructions, typically by dissolving in a vehicle and then dispersing in ultrapure water or a buffer like PBS.[7][12]

    • For organic solvent stock: A 50 mM stock solution can be prepared in dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions should ensure the final DMSO concentration in the culture medium is minimal (e.g., < 0.1%).[10]

  • Dispersion Method: Sonication is critical for creating a homogenous dispersion. Use a probe sonicator on ice, applying pulses until the solution becomes a clear dispersion. This prevents the formation of micelles that could alter the lipid's activity.[7]

  • Vehicle Control: The appropriate vehicle control must be used in all experiments. For aqueous dispersions, this is often the buffer (e.g., ultrapure water) subjected to the same sonication process.[7] For DMSO-solubilized lipids, it is medium containing the equivalent final concentration of DMSO.[10]

Experimental Workflow: Assessing Anti-Proliferative Effects

This workflow outlines a typical experiment to test the effect of C8-C1P on cancer cell proliferation, based on methodologies from published studies.[10]

G Workflow: C8-C1P Anti-Proliferation Assay step1 1. Cell Seeding Seed HeLa or GH354 cells in 96-well plates (e.g., 3000 cells/well) step2 2. Treatment Add C8-C1P at various concentrations (0-30 µM) and DMSO vehicle control step1->step2 step3 3. Incubation Incubate cells for 24, 48, and 72 hours step2->step3 step4 4. CCK8 Assay Add 10 µL CCK8 solution to each well and incubate for 1-2 hours step3->step4 step5 5. Measurement Measure absorbance at 450 nm using a microplate reader step4->step5 step6 6. Analysis Calculate cell viability relative to vehicle control and determine dose- and time-dependent effects step5->step6

A typical workflow for evaluating C8-C1P's effect on cell proliferation.
Monocyte Migration (Transwell) Assay

This method is used to assess the chemoattractant properties of C8-C1P.[7]

  • Setup: Use a transwell insert system (e.g., 8 µm pore size).

  • Chemoattractant: Place cell culture medium containing C8-C1P (e.g., 1 µM) or vehicle control in the bottom chamber.

  • Cell Seeding: Seed purified CD14+ monocytes in the upper chamber in serum-free medium.

  • Incubation: Allow cells to migrate through the membrane for a defined period (e.g., 4 hours).

  • Quantification: Remove non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane. Count the cells in multiple fields of view using a microscope.

Applications in Drug Development

The dual role of C8-C1P as both a pro-survival/pro-resolving agent and a context-specific anti-cancer molecule makes it a compound of interest for drug development.

  • Inflammatory Diseases and Tissue Repair: C8-C1P's ability to restrain pro-inflammatory M1 macrophage polarization and promote a pro-resolving M2-like phenotype suggests its potential as a therapeutic for chronic inflammatory conditions or in promoting wound healing and tissue regeneration.[7][11]

  • Oncology: The discovery that C8-C1P can inhibit proliferation and migration in certain cancers, like cervical cancer, opens a new research avenue.[10] It highlights the potential for developing sphingolipid-based drugs that can selectively target cancer-promoting pathways. Further research is needed to understand the structural determinants that dictate its pro- vs. anti-tumorigenic activity.

Conclusion

This compound is an invaluable tool in lipid signaling research. As a cell-permeable, water-soluble analog of natural C1P, it has enabled detailed investigation into complex signaling pathways. Its demonstrated effects on cell survival, inflammation, and cancer progression underscore the therapeutic potential of targeting the CERK/C1P axis. The data and protocols summarized in this guide provide a foundation for researchers and drug developers to explore the multifaceted roles of this bioactive lipid in health and disease.

References

Methodological & Application

Application Notes and Protocols for C-8 Ceramide-1-Phosphate in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a multitude of cellular processes. Unlike its precursor, ceramide, which is often associated with growth arrest and apoptosis, C1P promotes cell proliferation, survival, and migration.[1][2] The short-chain synthetic analog, C-8 Ceramide-1-Phosphate (C8-C1P), offers the advantage of increased water solubility compared to its long-chain counterparts, making it a valuable tool for in vitro studies.[3][4] These application notes provide detailed protocols for the use of C8-C1P in cell culture experiments, enabling researchers to investigate its effects on cell viability, apoptosis, signaling pathways, and migration.

Chemical Properties and Storage

PropertyValue
Molecular Formula C₂₆H₅₂NO₆P
Molecular Weight 505.67 g/mol
Appearance White to off-white powder or solid
Solubility DMSO: 15 mg/mL, Ethanol (B145695): 20 mg/mL (may be hazy)[5]
Storage Store at -20°C[5]

Data Presentation: Summary of C8-C1P Effects

The following tables summarize the quantitative effects of C8-C1P observed in various cell culture experiments. These values can serve as a reference for expected outcomes and for designing new experiments.

Table 1: Effects of C8-C1P on Cell Proliferation and Viability

Cell TypeAssayC8-C1P ConcentrationIncubation TimeObserved EffectReference
Rat-1 FibroblastsDNA Synthesis10 µM24 hoursStimulation of DNA synthesis[6]
C3H10T1/2 Mouse FibroblastsApoptosis10-20 µM12-24 hoursDid not induce apoptosis alone; conversion to S1P is crucial for survival[7][8]
Human CD14+ MonocytesCell Viability1-20 µMNot SpecifiedPrevents apoptosis and promotes survival[9]

Table 2: Effects of C8-C1P on Apoptosis

Cell TypeApoptosis InductionC8-C1P ConcentrationIncubation TimeObserved EffectReference
Human CD14+ MonocytesLPS Challenge1-20 µMNot SpecifiedPrevents apoptosis by inducing BCL-2[9]
MacrophagesNot SpecifiedNot SpecifiedNot SpecifiedUpregulates the anti-apoptotic regulator Bcl-XL[10]
C3H10T1/2 Mouse FibroblastsWith Sphingosine Kinase Inhibitor10 µM12 hoursInhibition of C8-ceramide conversion to S1P leads to increased apoptosis[7][8]

Table 3: Effects of C8-C1P on Cell Signaling

Cell TypePathwayC8-C1P ConcentrationIncubation TimeObserved EffectReference
MacrophagesPI3K/AktNot SpecifiedNot SpecifiedStimulation of Akt phosphorylation[11]
MacrophagesMAPK (ERK1/2)Not SpecifiedNot SpecifiedRapid stimulation of ERK1/2 phosphorylation[10][11]
MacrophagesMAPK (JNK)Not SpecifiedNot SpecifiedStimulation of JNK phosphorylation[10][11]
MacrophagesNF-κBNot SpecifiedNot SpecifiedStimulation of NF-κB DNA binding activity[3][12]
Human CD14+ MonocytesERK1/21-20 µMNot SpecifiedUpregulation of ERK1/2 signaling[13]

Table 4: Effects of C8-C1P on Cell Migration

Cell TypeAssayC8-C1P ConcentrationIncubation TimeObserved EffectReference
MacrophagesTranswell AssayNot SpecifiedNot SpecifiedPotent stimulation of cell migration[3]
Pancreatic Cancer CellsTranswell AssayNot SpecifiedNot SpecifiedStimulation of migration and invasion[11]

Experimental Protocols

Preparation of C8-C1P Stock and Working Solutions

a. Stock Solution Preparation:

Due to the lipophilic nature of C8-C1P, proper solubilization is critical for its activity in cell culture.

  • Method 1: Ethanol/Dodecane (B42187) Mixture [7]

    • Dissolve C8-C1P powder in a sterile mixture of 98% ethanol and 2% dodecane (v/v) to create a stock solution (e.g., 1-10 mM).

    • Vortex thoroughly until the powder is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Note: While effective, dodecane can have cytotoxic effects. It is crucial to include a vehicle control (ethanol/dodecane mixture without C8-C1P) in all experiments.[14]

  • Method 2: Bovine Serum Albumin (BSA) Complex

    • Prepare a stock solution of C8-C1P in ethanol (e.g., 10 mM).

    • In a separate sterile tube, prepare a solution of fatty acid-free BSA in serum-free culture medium or PBS (e.g., 10% w/v).

    • While vortexing the BSA solution, slowly add the C8-C1P stock solution to achieve the desired final concentration. The molar ratio of C8-C1P to BSA should be considered to ensure proper complexation.

    • Incubate the mixture at 37°C for 15-30 minutes to allow for the formation of the C8-C1P-BSA complex.

    • This complexed solution can be used as the working solution or further diluted in culture medium.

b. Working Solution Preparation:

  • Thaw the C8-C1P stock solution at room temperature.

  • Dilute the stock solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 1-20 µM).

  • Vortex the medium immediately after adding the stock solution to ensure even distribution.

  • Use the prepared medium to treat the cells.

G C8-C1P Solution Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation C8-C1P_powder C8-C1P Powder Dissolve Dissolve & Vortex C8-C1P_powder->Dissolve Solvent Solvent (e.g., Ethanol/Dodecane or Ethanol) Solvent->Dissolve Stock_Solution Stock Solution (1-10 mM) Dissolve->Stock_Solution Aliquots Aliquot & Store at -20°C Stock_Solution->Aliquots Thaw_Stock Thaw Stock Solution Aliquots->Thaw_Stock Dilute Dilute & Vortex Thaw_Stock->Dilute Culture_Medium Pre-warmed Cell Culture Medium Culture_Medium->Dilute Working_Solution Working Solution (1-20 µM) Dilute->Working_Solution Treat_Cells Treat Cells Working_Solution->Treat_Cells

Caption: Workflow for preparing C8-C1P stock and working solutions.

Cell Proliferation Assay (CCK-8)

This protocol outlines the use of a Cell Counting Kit-8 (CCK-8) to measure cell proliferation.

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • The next day, remove the medium and replace it with 100 µL of fresh medium containing various concentrations of C8-C1P (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell proliferation as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with C8-C1P at various concentrations (e.g., 0, 1, 5, 10, 20 µM) and/or an apoptosis-inducing agent for the desired time.

  • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Signaling Pathways

This protocol details the analysis of key signaling proteins (e.g., Akt, ERK) by Western blotting.

  • Seed cells in a 6-well plate and grow to 80-90% confluency.

  • Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling.

  • Treat the cells with C8-C1P at the desired concentrations and time points.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize phosphorylated protein levels to total protein levels.

Macrophage Migration Assay (Transwell Assay)

This protocol describes how to assess the effect of C8-C1P on macrophage migration using a Transwell system.

  • Culture macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) to 80% confluency.

  • Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.

  • Place Transwell inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.

  • Add 600 µL of serum-free medium containing C8-C1P at various concentrations (chemoattractant) to the lower chamber.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C for 4-24 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.

G Macrophage Migration Assay Workflow Prepare_Cells Prepare Macrophage Suspension (1x10^6 cells/mL in serum-free medium) Add_Cells Add Cell Suspension to Upper Chamber Prepare_Cells->Add_Cells Setup_Transwell Place Transwell Inserts in 24-well Plate Add_Chemoattractant Add C8-C1P in Serum-Free Medium to Lower Chamber Setup_Transwell->Add_Chemoattractant Add_Chemoattractant->Add_Cells Incubate Incubate (4-24 hours, 37°C) Add_Cells->Incubate Remove_Non-migrated Remove Non-migrated Cells Incubate->Remove_Non-migrated Fix_Stain Fix and Stain Migrated Cells Remove_Non-migrated->Fix_Stain Quantify Quantify Migration Fix_Stain->Quantify G C8-C1P Signaling Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway C8-C1P This compound PI3K PI3K C8-C1P->PI3K MEK MEK C8-C1P->MEK JNK JNK C8-C1P->JNK IKK IKK C8-C1P->IKK Akt Akt/PKB PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation JNK->Proliferation IkB IκB IKK->IkB phosphorylates NF-kB NF-κB IkB->NF-kB releases Gene_Expression Gene Expression (e.g., Bcl-XL) NF-kB->Gene_Expression

References

Application Notes and Protocols for C-8 Ceramide-1-Phosphate Treatment of Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes. Unlike its precursor, ceramide, which is often associated with cell cycle arrest and apoptosis, C1P promotes cell survival, proliferation, and inflammation.[1][2] C-8 Ceramide-1-Phosphate (C8-C1P) is a synthetic, short-chain analog of endogenous C1P. Its shorter acyl chain makes it more water-soluble, facilitating its use in cell culture experiments.[1] C8-C1P has been shown to exert anti-apoptotic and anti-inflammatory effects, making it a valuable tool for studying cellular signaling pathways and for potential therapeutic development.[3][4] These application notes provide detailed protocols for the preparation and use of C8-C1P in cell-based assays.

Data Presentation

The following tables summarize quantitative data regarding the effects and recommended treatment conditions for C8-C1P.

Table 1: Summary of C8-C1P Effects on Human CD14+ Monocytes

Concentration Time Point Assay Observed Effect
20 µM 24 hours Apoptosis (Annexin V) Significant reduction in early apoptotic cells.[3]
20 µM 24 & 48 hours Protein Expression Significant increase in BCL-2 levels.[3]
20 µM 15 & 30 minutes Protein Phosphorylation Significant increase in phosphorylated ERK1/2.[3]

| 1 µM | Not specified | Cell Migration | Significant increase in monocyte migration.[3] |

Table 2: Recommended C8-C1P Treatment Conditions for Various Assays

Assay Cell Type C8-C1P Concentration Incubation Time Notes
Signaling Pathway Activation Human CD14+ Monocytes, RAW 264.7 10 - 20 µM 15 - 30 minutes Serum starve cells for 3-4 hours prior to stimulation.[3][5]
Apoptosis/Cell Survival Human CD14+ Monocytes 20 µM 24 - 48 hours Co-treatment with an apoptotic stimulus (e.g., serum deprivation) is necessary.[3]
Gene Expression Analysis Human Monocyte-Derived Macrophages 1 - 20 µM 24 - 48 hours Can be used during macrophage differentiation.[3]

| Inflammatory Response | Human CD14+ Monocytes | 1 - 20 µM | 24 - 48 hours | Often used in combination with an inflammatory stimulus like LPS.[3][4] |

Experimental Protocols

Protocol 1: Preparation of this compound (C8-C1P) Stock Solution

Materials:

  • This compound (d18:1/8:0) (e.g., from Avanti Polar Lipids)

  • Ultrapure sterile water

  • Probe sonicator

Procedure:

  • Prepare a stock solution of C8-C1P at a concentration of 2-3 mM in ultrapure sterile water. For example, to make a 2.62 mM stock, use the appropriate amount of C8-C1P powder.[5]

  • Vortex the solution briefly to disperse the lipid.

  • Sonicate the solution on ice using a probe sonicator. Apply short bursts of sonication until the solution becomes a clear dispersion.[5][6]

  • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: General Cell Culture and C8-C1P Treatment

This protocol provides a general guideline. Optimal seeding density and treatment conditions should be determined for each cell line.

Materials:

  • Cells of interest (e.g., Human CD14+ monocytes, RAW 264.7 macrophages)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[3]

  • Serum-free medium

  • C8-C1P stock solution

  • Multi-well cell culture plates

Procedure:

  • Seed cells in a multi-well plate at a density appropriate for the duration of the experiment. For example, seed 2 x 10^5 CD14+ cells per well in a 48-well plate.[3]

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.

  • For signaling experiments: The next day, replace the complete medium with serum-free medium and incubate for 3-4 hours to serum-starve the cells.[3]

  • For longer-term assays (e.g., apoptosis, gene expression): Serum starvation may not be required, or a reduced serum medium can be used, depending on the experimental design.

  • Prepare the final concentrations of C8-C1P by diluting the stock solution in the appropriate culture medium (serum-free or complete). For example, prepare solutions of 1 µM, 10 µM, and 20 µM.[3]

  • Remove the medium from the cells and add the medium containing the desired C8-C1P concentrations. Include a vehicle control (medium with the same amount of ultrapure water used for the highest C8-C1P concentration).

  • Incubate the cells for the desired period (e.g., 15 minutes for signaling, 24-48 hours for apoptosis).[3]

  • After incubation, proceed with the desired downstream analysis (e.g., cell lysis for Western blot, staining for flow cytometry).

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to quantify apoptosis in C8-C1P treated cells by flow cytometry.

Materials:

  • C8-C1P treated cells in suspension

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells using a relevant stimulus (e.g., serum deprivation) in the presence or absence of C8-C1P (e.g., 20 µM) for 24 hours.[3]

  • Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Determine the cell count and adjust the concentration to 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[7][8]

  • Interpretation:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[3]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G cluster_workflow Apoptosis Assay Workflow start Treat cells with C8-C1P and apoptotic stimulus collect Collect floating and adherent cells start->collect wash1 Wash with cold PBS collect->wash1 resuspend Resuspend in 1X Binding Buffer wash1->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at RT in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze

Caption: Workflow for assessing apoptosis via Annexin V/PI staining.

Protocol 4: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol details the detection of changes in protein phosphorylation, a key indicator of signaling pathway activation.

Materials:

  • C8-C1P treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with C8-C1P (e.g., 20 µM) for short time points (e.g., 15 and 30 minutes) after serum starvation.[3][5]

  • Wash cells with ice-cold PBS and lyse them directly on the plate with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

Signaling Pathways

Exogenously added C8-C1P acts as a signaling molecule that promotes cell survival and modulates inflammatory responses. It primarily activates pro-survival kinases and transcription factors. The key signaling cascade involves the activation of Phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates Akt (also known as Protein Kinase B). Downstream of PI3K/Akt and other pathways, C8-C1P treatment leads to the activation of the MAP kinases ERK1/2 and JNK.[9][10] These signaling events converge to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL, thereby protecting cells from apoptosis.[3][9]

G cluster_pathway C8-Ceramide-1-Phosphate Signaling Pathway C8_C1P C8-Ceramide-1-Phosphate (Extracellular) Receptor Cell Surface Receptor (GPCR - Putative) C8_C1P->Receptor binds PI3K PI3K Receptor->PI3K activates ERK ERK1/2 Receptor->ERK activates Akt Akt/PKB PI3K->Akt activates Bcl2 Bcl-2 / Bcl-XL Upregulation Akt->Bcl2 promotes ERK->Bcl2 promotes Survival Cell Survival & Anti-Apoptosis Bcl2->Survival leads to

Caption: C8-C1P pro-survival signaling pathway.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of C-8 Ceramide-1-Phosphate and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2][3] Unlike its precursor, ceramide, which is often associated with pro-apoptotic signals, C1P typically promotes cell growth and survival.[2][4] The phosphorylation of ceramide to C1P is catalyzed by ceramide kinase (CerK).[3][5] Given its significant biological roles, the accurate quantification of specific C1P species, such as C-8 Ceramide-1-phosphate (C8-C1P), and its metabolites is essential for understanding its function in health and disease, and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the analysis of C8-C1P and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[6][7]

Signaling and Metabolic Pathways

The biological effects of C1P are exerted through complex signaling networks. It can act as an intracellular second messenger or as an extracellular ligand.[2][5] Key pathways influenced by C1P include the PI3-K/Akt pathway, which is central to cell survival, and the activation of cytosolic phospholipase A2 (cPLA2), a key enzyme in the inflammatory response.[2][8]

This compound Metabolic Pathway

This compound Metabolic Pathway Ceramide C-8 Ceramide C1P This compound Ceramide->C1P Ceramide Kinase (CerK) Sphingosine C-8 Sphingosine Ceramide->Sphingosine Ceramidase C1P->Ceramide C1P Phosphatase S1P C-8 Sphingosine-1-Phosphate Sphingosine->S1P Sphingosine Kinase (SphK)

Caption: Metabolic pathway of this compound.

This compound Pro-Survival Signaling Pathway

This compound Pro-Survival Signaling C1P This compound PI3K PI3-K C1P->PI3K Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB CellSurvival Cell Survival (Anti-apoptosis) NFkB->CellSurvival

Caption: Pro-survival signaling cascade initiated by this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for Ceramide-1-Phosphate species found in various biological matrices. Note that concentrations can vary significantly depending on the cell type, tissue, and physiological state.

Table 1: Ceramide-1-Phosphate Concentrations in Biological Samples

Sample TypeC1P SpeciesConcentrationReference
Mammalian CellsTotal C1P~6 pmol / 106 cells[6][9]
Mouse SkinTotal C1P344 pmol / g wet weight[10]
Mouse BrainTotal C1P151 pmol / g wet weight[10]
Mouse LiverTotal C1P198 pmol / g wet weight[10]
Mouse KidneyTotal C1P96 pmol / g wet weight[10]
Mouse Small IntestineTotal C1P90 pmol / g wet weight[10]

Experimental Protocols

Lipid Extraction from Cells or Tissues

This protocol is designed for the efficient extraction of C8-C1P and other sphingolipids from biological samples.

Materials:

Procedure:

  • Homogenize tissue samples or cell pellets in a suitable buffer.

  • To the homogenate, add ice-cold methanol and vortex thoroughly.

  • Add chloroform and the internal standard solution.

  • Sonicate the mixture for 15-30 minutes to ensure complete extraction.

  • Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried lipids in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of this compound

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer equipped with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: A C8 or C18 reversed-phase column is recommended. For C1P analysis, a C8 column may offer advantages in reducing peak tailing.[11] Heating the column to 60°C can help reduce carryover and improve signal intensity.[6][9]

  • Mobile Phase A: 5 mM Ammonium formate (B1220265) in water with 0.1% formic acid

  • Mobile Phase B: 5 mM Ammonium formate in 95% acetonitrile (B52724) with 0.1% formic acid

  • Flow Rate: 300-500 µL/min

  • Gradient:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient to 100% B

    • 8-15 min: Hold at 100% B

    • 15.1-17 min: Return to 30% B and equilibrate

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for C8-C1P and its metabolites. The exact mass transitions should be optimized for the specific instrument used.

    • C8-Ceramide-1-Phosphate (d18:1/8:0): Precursor m/z 424.3 -> Product m/z 264.3 (sphingosine backbone fragment)

    • C8-Ceramide (d18:1/8:0): Precursor m/z 426.4 -> Product m/z 264.3

    • C17:1-Ceramide-1-Phosphate (Internal Standard): Precursor m/z 536.4 -> Product m/z 264.3

  • Collision Gas: Argon

  • Other Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each transition to maximize signal intensity.

Experimental Workflow for C8-C1P Analysis

Experimental Workflow for C8-C1P Analysis Sample Cell/Tissue Sample Extraction Lipid Extraction (with Internal Standard) Sample->Extraction LC Reversed-Phase LC Separation (C8 or C18 column) Extraction->LC MS Tandem Mass Spectrometry (ESI-, MRM mode) LC->MS Data Data Analysis (Quantification vs. Standard Curve) MS->Data

References

Application Notes and Protocols for the Detection of C-8 Ceramide-1-Phosphate via Lipidomics Workflow

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including proliferation, survival, migration, and inflammation.[1][2][3] Unlike its precursor, ceramide, which is often associated with pro-apoptotic signaling, C1P typically promotes cell growth and survival.[4][5] The balance between ceramide and C1P levels can act as a critical rheostat in determining cell fate.[4][6] C1P is synthesized from ceramide by the action of ceramide kinase (CerK).[1][3][7]

Short-chain C1P analogs, such as C-8 Ceramide-1-phosphate (C8-C1P), are valuable tools in studying the downstream effects of C1P signaling.[8] C8-C1P is a cell-permeable analog that mimics endogenous C1P, inducing DNA synthesis and cell division.[8] Accurate and robust analytical methods are essential for quantifying C8-C1P in various biological matrices to understand its pharmacological and physiological effects.

This document provides a detailed lipidomics workflow for the detection and quantification of this compound, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathways Involving Ceramide-1-Phosphate

C1P exerts its biological functions through various signaling pathways. It can act both as an intracellular second messenger and as an extracellular ligand for a G protein-coupled receptor.[1] Key downstream signaling cascades affected by C1P include the PI3K/Akt pathway, MAP kinases (ERK1/2), and the regulation of phospholipase A2 (cPLA2), which is involved in inflammatory responses.[1][3][9]

C1P_Signaling_Pathway Cer Ceramide CerK Ceramide Kinase (CerK) Cer->CerK + ATP C1P_intra Intracellular C1P PI3K PI3K C1P_intra->PI3K cPLA2 cPLA2 C1P_intra->cPLA2 C1P_extra Extracellular C1P GPCR G Protein-Coupled Receptor C1P_extra->GPCR CerK->C1P_intra Cell_Migration Cell Migration GPCR->Cell_Migration Akt Akt/PKB PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Inflammation Inflammation cPLA2->Inflammation

Ceramide-1-Phosphate Signaling Pathways

Lipidomics Workflow for this compound Analysis

The accurate quantification of this compound from biological samples requires a multi-step workflow. This workflow encompasses sample preparation, lipid extraction, chromatographic separation, and mass spectrometric detection.

Lipidomics_Workflow Sample Biological Sample (Cells, Tissues, Plasma) Normalization Sample Normalization (Protein/DNA content, Cell count) Sample->Normalization Extraction Lipid Extraction (e.g., Bligh-Dyer or Butanolic) Normalization->Extraction LC LC Separation (Reversed-Phase or HILIC) Extraction->LC MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Analysis (Quantification & Interpretation) MS->Data

Lipidomics Workflow for C8-C1P Analysis

Experimental Protocols

Sample Preparation and Normalization

Accurate normalization is critical for comparing lipid levels between different samples.

  • Cell Culture:

    • Culture cells to the desired confluency.

    • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • For normalization, either count the cells using a hemocytometer or lyse a parallel set of cells to determine the total protein or DNA content.[10]

  • Tissue Samples:

    • Excise the tissue of interest and immediately snap-freeze in liquid nitrogen to quench metabolic activity.

    • Store at -80°C until further processing.

    • Prior to extraction, weigh the frozen tissue and homogenize it in a suitable buffer.

    • Determine the protein concentration of the homogenate for normalization.[11]

  • Plasma/Serum:

    • Collect blood in appropriate tubes (e.g., EDTA for plasma).

    • Centrifuge to separate plasma or serum.

    • Aliquot and store at -80°C.

    • Thaw on ice before extraction. Normalization is typically done by volume.[12]

Lipid Extraction

The choice of extraction method is crucial for the efficient recovery of phosphorylated sphingolipids.

  • Modified Bligh-Dyer Extraction:

    • To the homogenized sample, add a mixture of chloroform (B151607):methanol (1:2, v/v).

    • Vortex thoroughly and incubate on ice.

    • Add chloroform and water to induce phase separation.

    • Centrifuge to pellet the protein precipitate and separate the aqueous and organic phases.

    • Collect the lower organic phase containing the lipids.

    • For phosphorylated lipids like C1P, a second extraction of the upper aqueous phase and the protein interface may be necessary to improve recovery.[13]

  • Butanolic Extraction:

    • Add an appropriate internal standard (e.g., C17-Ceramide-1-phosphate) to the sample.

    • Add a citric acid/disodium hydrogen phosphate (B84403) buffer (pH 4).[14]

    • Add n-butanol, vortex vigorously, and centrifuge.

    • Collect the upper butanolic phase.

    • Repeat the butanol extraction and combine the organic phases.

    • Dry the extract under a stream of nitrogen.

LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the specific and sensitive quantification of C1P species.

  • Chromatographic Separation:

    • Reversed-Phase (RP) HPLC: A C8 or C18 column is commonly used. A gradient elution with mobile phases containing ammonium (B1175870) formate (B1220265) and formic acid is employed to separate the lipids based on their hydrophobicity.[10][15] Heating the column to around 60°C can improve peak shape and reduce carryover for C1P.[16][17]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC provides separation based on the polarity of the lipid headgroup. This can be advantageous for separating different classes of sphingolipids and can result in co-elution of the analyte and its internal standard, which helps to correct for matrix effects.[14]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of C1P.[14]

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantification. The MRM transition for this compound (d18:1/8:0) would involve selecting the precursor ion ([M+H]+) in the first quadrupole (Q1) and a specific product ion in the third quadrupole (Q3) after collision-induced dissociation in the second quadrupole (Q2).

Parameter Typical Setting
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 506.4 (for C8-C1P d18:1/8:0)
Product Ion (Q3) m/z 264.3 (sphingoid base fragment)
Collision Energy Optimized for the specific instrument
Internal Standard C17-Ceramide-1-phosphate or other non-endogenous C1P

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in a cell-based experiment to illustrate the effects of a CerK inhibitor.

Treatment Group This compound (pmol/10^6 cells) Standard Deviation p-value vs. Control
Control (Vehicle)15.21.8-
Compound X (CerK Inhibitor) - 1 µM8.51.1< 0.01
Compound X (CerK Inhibitor) - 10 µM3.10.6< 0.001

Conclusion

This lipidomics workflow provides a robust and sensitive method for the detection and quantification of this compound. Careful attention to sample preparation, normalization, and the choice of extraction and chromatographic methods are essential for obtaining accurate and reproducible results. The use of a suitable internal standard and optimized LC-MS/MS parameters will ensure high-quality data for researchers in basic science and drug development. The provided protocols and guidelines can be adapted to various biological matrices and research questions.

References

Application Notes and Protocols for In Vivo Administration of C-8 Ceramide-1-Phosphate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C8-Ceramide-1-Phosphate (C8-C1P) is a synthetic, short-chain bioactive sphingolipid that has garnered significant interest for its diverse biological activities. As an analog of the endogenous long-chain Ceramide-1-Phosphate (C1P), C8-C1P offers the advantage of increased water solubility, facilitating its use in experimental settings.[1] In vivo studies in mouse models have demonstrated its therapeutic potential in a range of pathological conditions, primarily attributed to its pro-angiogenic, pro-reparative, and anti-inflammatory properties.[2] C8-C1P has been shown to modulate key cellular processes including proliferation, apoptosis, and cell migration.[2] Its mechanism of action often involves the activation of critical signaling pathways such as the PI3K/Akt and NF-κB pathways.[3]

These application notes provide a comprehensive overview of the in vivo administration of C8-C1P in mouse models, including detailed experimental protocols, a summary of quantitative data from relevant studies, and visualizations of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative data from studies involving the in vivo administration of C1P (a close structural and functional analog of C8-C1P) in mouse models. This data can serve as a valuable reference for dose-response studies and experimental design.

Table 1: In Vivo Administration Parameters for C1P in a Mouse Model of Premature Ovarian Failure

ParameterValueReference
Animal Model 6-8 week old female mice[4]
Inducing Agent Cyclophosphamide (B585) (75 mg/kg, single intraperitoneal injection)[4]
C1P Concentration 0.5 mM and 1 mM[4]
Administration Route Intrabursal injection[4]
Volume of Administration 5 µl per ovary[4]
Timing of Administration 1 hour prior to cyclophosphamide administration[4]

Table 2: Observed Effects of C1P Administration in a Mouse Model of Premature Ovarian Failure

Outcome MeasureEffect of C1P TreatmentReference
Follicular Reserve Significant protection of primordial, primary, and preantral follicles[4]
Hormone Levels Restoration of normal hormone levels[4]
Apoptosis Inhibition of apoptosis in ovarian tissue[4]
Stromal Vasculature Improvement in stromal vasculature[4]
Fertility Protection of fertility and oocyte quality[4]
Uterine Morphology Preservation of normal uterine morphology[4]

Experimental Protocols

Protocol 1: Local Administration of C1P via Intrabursal Injection in a Mouse Model of Premature Ovarian Failure

This protocol is adapted from a study investigating the protective effects of C1P against chemotherapy-induced ovarian damage.[4]

1. Materials:

  • C8-Ceramide-1-Phosphate (or C1P)

  • Sterile saline solution (0.9% NaCl)

  • Cyclophosphamide

  • Anesthesia (e.g., ketamine/xylazine cocktail)

  • Surgical instruments for small animal surgery

  • Microsyringe (e.g., Hamilton syringe)

2. Animal Model:

  • Female mice, 6-8 weeks old.

  • Induce premature ovarian failure with a single intraperitoneal injection of cyclophosphamide (75 mg/kg).[4]

3. Preparation of C1P Solution:

  • Prepare stock solutions of C8-C1P in a suitable solvent (e.g., ethanol) and store at -20°C.

  • On the day of the experiment, dilute the stock solution in sterile saline to final concentrations of 0.5 mM and 1 mM.[4] Vortex thoroughly to ensure complete dissolution.

4. Surgical Procedure and Injection:

  • Anesthetize the mouse using an approved institutional protocol.

  • Perform a small dorsal incision to expose the ovaries.

  • Using a microsyringe, carefully inject 5 µl of the prepared C1P solution (0.5 mM or 1 mM) under the bursa of each ovary.[4]

  • Administer the C1P injection 1 hour prior to the intraperitoneal injection of cyclophosphamide.[4]

  • Suture the incision and allow the animal to recover on a warming pad.

5. Post-operative Care and Analysis:

  • Monitor the animals for recovery and any signs of distress.

  • Euthanize the animals at the desired time point (e.g., 2 weeks post-treatment) for tissue collection and analysis (e.g., histology, hormone analysis, etc.).[4]

Protocol 2: Systemic Administration of C8-C1P via Liposomal Formulation (General Protocol)

Due to the lipophilic nature of C8-C1P, a liposomal formulation is recommended for systemic administration to improve solubility and bioavailability.[5][6][7]

1. Materials:

  • C8-Ceramide-1-Phosphate

  • Phospholipids (e.g., DSPC, DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Sterile, pyrogen-free buffer (e.g., PBS or saline)

  • Organic solvent (e.g., chloroform, methanol)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

2. Preparation of Liposomes:

  • Dissolve C8-C1P, phospholipids, cholesterol, and PEGylated lipid in the organic solvent in a round-bottom flask. A typical molar ratio could be determined based on desired liposome (B1194612) characteristics.

  • Create a thin lipid film by removing the organic solvent using a rotary evaporator under vacuum.

  • Hydrate the lipid film with the sterile buffer by gentle rotation above the lipid transition temperature.

  • To create unilamellar vesicles of a defined size, subject the hydrated lipid suspension to multiple extrusion cycles through polycarbonate membranes with a specific pore size (e.g., 100 nm).

3. Administration:

  • The prepared liposomal C8-C1P formulation can be administered via:

    • Intraperitoneal (IP) injection: A common route for systemic delivery in mice.

    • Intravenous (IV) injection: Typically via the tail vein for rapid distribution.

  • The dosage will need to be optimized for the specific mouse model and therapeutic application. A starting point for dose-response studies could be in the range of 1-10 mg/kg, extrapolated from studies with other short-chain ceramides (B1148491).

4. Experimental Controls:

  • It is crucial to include a control group that receives "empty" liposomes (without C8-C1P) to account for any effects of the delivery vehicle itself.

Signaling Pathways and Visualizations

C8-C1P exerts its biological effects through the activation of several key intracellular signaling pathways, most notably the PI3K/Akt and NF-κB pathways. These pathways are central to cell survival, proliferation, and inflammation.

C8-C1P Signaling Pathway Overview

The following diagram provides a general overview of the signaling cascade initiated by C8-C1P.

C8C1P_Signaling_Overview C8C1P C8-Ceramide-1-Phosphate Receptor Putative Receptor C8C1P->Receptor PI3K PI3K Receptor->PI3K NFkB_path NF-κB Pathway Receptor->NFkB_path Akt Akt PI3K->Akt CellSurvival Cell Survival Akt->CellSurvival Proliferation Proliferation Akt->Proliferation AntiApoptosis Anti-Apoptosis Akt->AntiApoptosis NFkB_path->CellSurvival Inflammation Modulation of Inflammation NFkB_path->Inflammation

Caption: Overview of C8-C1P signaling pathways.

C8-C1P Experimental Workflow in Mouse Models

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of C8-C1P.

C8C1P_Workflow Model Induce Mouse Model (e.g., Hindlimb Ischemia, Premature Ovarian Failure) Treatment Administer C8-C1P (Local or Systemic) Model->Treatment Monitoring Monitor Animal Health and Phenotype Treatment->Monitoring Analysis Endpoint Analysis: - Histology - Molecular Analysis - Functional Assays Monitoring->Analysis Data Data Interpretation and Conclusions Analysis->Data

Caption: C8-C1P in vivo experimental workflow.

Activation of the PI3K/Akt Signaling Pathway by C8-C1P

C1P has been shown to activate the PI3K/Akt pathway, a critical signaling cascade for promoting cell survival and proliferation.[3]

PI3K_Akt_Pathway C8C1P C8-C1P Receptor Putative Receptor C8C1P->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response

Caption: C8-C1P-mediated activation of the PI3K/Akt pathway.

Activation of the NF-κB Signaling Pathway by C8-C1P

C1P is also known to activate the NF-κB signaling pathway, which plays a crucial role in regulating inflammatory responses and cell survival.[3]

NFkB_Pathway C8C1P C8-C1P Receptor Putative Receptor C8C1P->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB_active->Nucleus Gene Gene Transcription (e.g., anti-apoptotic, pro-inflammatory genes) Nucleus->Gene

References

Application Notes and Protocols for C-8 Ceramide-1-Phosphate Quantification via Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell proliferation, survival, inflammation, and migration.[1][2] Unlike its precursor ceramide, which is often associated with pro-apoptotic signals, C1P promotes cell survival and growth.[1][2] C1P exerts its effects through intracellular signaling and potentially via a cell-surface G protein-coupled receptor.[2][3] The balance between ceramide and C1P levels can be a critical determinant of cell fate, making the accurate quantification of specific C1P species, such as C-8 Ceramide-1-phosphate (C8-C1P), essential for research in numerous therapeutic areas, including oncology and inflammatory diseases.

This document provides a detailed protocol for the development and execution of an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of C8-C1P in biological samples. Competitive ELISA is a highly sensitive technique ideal for the quantification of small molecules like C8-C1P.[4]

Signaling Pathway of Ceramide-1-Phosphate

Ceramide, a central molecule in sphingolipid metabolism, can be phosphorylated by ceramide kinase (CerK) to form C1P.[2] C1P is a signaling molecule that can influence multiple downstream pathways. For instance, it has been shown to activate the PI3K/PKB (Akt) pathway, which is a major driver of cell survival.[1] This activation can lead to the stimulation of NF-κB, a transcription factor that upregulates anti-apoptotic proteins like Bcl-xL. Furthermore, C1P has been implicated in the activation of the ERK1/2 signaling cascade, which is involved in cell proliferation and differentiation.[3]

C1P_Signaling Cer Ceramide C1P C-1-P Cer->C1P ATP PI3K PI3K C1P->PI3K ERK ERK1/2 C1P->ERK CerK CerK PKB PKB (Akt) PI3K->PKB NFkB NF-κB PKB->NFkB BclXL Bcl-xL NFkB->BclXL Survival Cell Survival BclXL->Survival Proliferation Cell Proliferation ERK->Proliferation

Ceramide-1-Phosphate Signaling Pathway

Quantitative Data Summary

The following tables summarize typical quantitative data expected from the C8-C1P competitive ELISA.

Table 1: Typical Standard Curve Parameters

ParameterValue
Assay Range3.9 - 250 ng/mL
Mid-point (IC50)~25 ng/mL
Lower Limit of Detection (LLOD)< 2 ng/mL
Upper Limit of Quantitation (ULOQ)250 ng/mL
Lower Limit of Quantitation (LLOQ)3.9 ng/mL

Table 2: Assay Performance Characteristics

ParameterSpecification
Intra-Assay Precision (CV%)
High Concentration Control< 10%
Medium Concentration Control< 10%
Low Concentration Control< 15%
Inter-Assay Precision (CV%)
High Concentration Control< 12%
Medium Concentration Control< 12%
Low Concentration Control< 18%
Spike Recovery (%)
Serum/Plasma85 - 115%
Cell Culture Supernatant80 - 120%
Tissue Homogenate75 - 125%
Dilutional Linearity
Serum/Plasma80 - 120%
Cell Culture Supernatant80 - 120%

Experimental Protocols

Principle of the Competitive ELISA

This assay is based on the principle of competitive binding. A known amount of C8-C1P is pre-coated onto the wells of a microplate. The sample containing an unknown amount of C8-C1P is incubated in the well with a specific primary antibody. The C8-C1P in the sample competes with the coated C8-C1P for binding to the limited amount of primary antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is then added. After the addition of a substrate, a colorimetric signal is generated. The intensity of the color is inversely proportional to the concentration of C8-C1P in the sample; a higher concentration of C8-C1P in the sample leads to less primary antibody binding to the coated C8-C1P, resulting in a weaker signal.

Experimental Workflow

ELISA_Workflow Start Start Coat Coat plate with C8-C1P-carrier conjugate Start->Coat Wash1 Wash Coat->Wash1 Block Block with BSA or non-fat dry milk Wash1->Block Wash2 Wash Block->Wash2 Incubate_Sample_Ab Incubate with sample/standard and primary anti-C8-C1P Ab Wash2->Incubate_Sample_Ab Wash3 Wash Incubate_Sample_Ab->Wash3 Incubate_Secondary_Ab Incubate with HRP-conjugated secondary antibody Wash3->Incubate_Secondary_Ab Wash4 Wash Incubate_Secondary_Ab->Wash4 Add_Substrate Add TMB substrate Wash4->Add_Substrate Incubate_Dark Incubate in the dark Add_Substrate->Incubate_Dark Add_Stop Add stop solution Incubate_Dark->Add_Stop Read Read absorbance at 450 nm Add_Stop->Read Analyze Analyze data Read->Analyze

Competitive ELISA Workflow

Materials and Reagents

  • C8-Ceramide-1-phosphate (for standards and coating antigen conjugation)

  • Carrier protein (e.g., Bovine Serum Albumin - BSA, Keyhole Limpet Hemocyanin - KLH)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS)

  • Anti-C8-C1P primary antibody (polyclonal or monoclonal)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)

  • 96-well ELISA plates

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS or 5% non-fat dry milk in PBS)

  • Assay Diluent (e.g., 0.1% BSA in PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

Protocol 1: Preparation of C8-C1P-Carrier Conjugate (for coating)

Since C8-C1P is a small molecule (hapten), it must be conjugated to a larger carrier protein to be immobilized on the ELISA plate.

  • Activation of C8-C1P: Dissolve C8-C1P in an appropriate organic solvent (e.g., DMSO or DMF). Add a molar excess of EDC and NHS to activate the phosphate (B84403) group for conjugation. Incubate for 1-2 hours at room temperature.

  • Conjugation to Carrier Protein: Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., PBS, pH 7.4). Add the activated C8-C1P solution to the carrier protein solution. The molar ratio of hapten to carrier protein should be optimized, but a starting point of 20:1 to 40:1 is recommended.

  • Incubation: Incubate the reaction mixture overnight at 4°C with gentle stirring.

  • Purification: Remove unconjugated C8-C1P by dialysis against PBS or using a desalting column.

  • Characterization: Confirm the conjugation by methods such as MALDI-TOF mass spectrometry or by determining the protein concentration (e.g., BCA assay) and assuming successful conjugation based on the reaction stoichiometry.

Protocol 2: ELISA Procedure

  • Plate Coating: Dilute the C8-C1P-carrier conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL of the diluted conjugate to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.

  • Competitive Reaction:

    • Prepare a serial dilution of C8-C1P standards in Assay Diluent.

    • Prepare samples by diluting them in Assay Diluent.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-C8-C1P primary antibody for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Discard the solution and wash the plate four times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark. A blue color will develop.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Protocol 3: Sample Preparation

Proper sample preparation is critical for accurate quantification.

  • Serum: Collect whole blood and allow it to clot for 30 minutes at room temperature. Centrifuge at 1,000 x g for 15 minutes. Collect the serum and store at -80°C.

  • Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000 x g for 15 minutes within 30 minutes of collection. Collect the plasma and store at -80°C.

  • Cell Culture Supernatants: Centrifuge cell culture media at 1,500 x g for 10 minutes to remove cells and debris. Aliquot the supernatant and store at -80°C.

  • Tissue Homogenates:

    • Rinse tissue with ice-cold PBS to remove excess blood.

    • Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration. Store at -80°C.

Data Analysis

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding C8-C1P concentration on the x-axis (log scale).

  • Perform a four-parameter logistic (4PL) curve fit for the standard curve.

  • Determine the concentration of C8-C1P in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the dilution factor to obtain the actual concentration of C8-C1P in the original sample.

References

Application Notes and Protocols for Cellular Uptake Studies Using Fluorescently Labeled C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell proliferation, survival, inflammation, and migration.[1][2][3] The ability to visualize and quantify the cellular uptake and subcellular localization of C1P is essential for understanding its mechanism of action and for the development of therapeutics targeting sphingolipid signaling pathways. Fluorescently labeled short-chain analogs of C1P, such as C-8 ceramide-1-phosphate, are valuable tools for these studies, allowing for real-time imaging in live cells. This document provides detailed application notes and protocols for conducting cellular uptake studies using fluorescently labeled this compound.

Product Information

  • Product: Fluorescently Labeled this compound (e.g., NBD-C8-C1P, TopFluor-C8-C1P)

  • Description: A synthetic analog of ceramide-1-phosphate with a short (C8) acyl chain and a fluorescent tag (e.g., Nitrobenzoxadiazole - NBD, or Boron-dipyrromethene - TopFluor) attached to the acyl chain. The short acyl chain enhances water solubility and cellular permeability.

  • Applications:

    • Visualization of cellular uptake and subcellular localization.

    • Monitoring of C1P trafficking and metabolism.

    • Investigation of C1P-mediated signaling pathways.

  • Storage: Store at -20°C in the dark.

Data Presentation

The following tables present representative data from cellular uptake and signaling experiments using fluorescently labeled this compound. These are illustrative examples to guide data presentation.

Table 1: Time-Course of NBD-C8-Ceramide-1-Phosphate Uptake in A549 Cells

Time (minutes)Mean Fluorescence Intensity (Arbitrary Units)Percentage of Labeled Cells (%)
05.2 ± 1.10
1545.8 ± 5.385
3089.1 ± 8.798
60125.4 ± 11.299
120150.6 ± 14.599

Table 2: Subcellular Localization of TopFluor-C8-Ceramide-1-Phosphate in RAW 264.7 Macrophages after 60 minutes

Subcellular CompartmentPercentage of Total Fluorescence (%)
Plasma Membrane35 ± 4.2
Trans-Golgi Network45 ± 5.1
Endosomes15 ± 2.8
Other/Cytosol5 ± 1.5

Table 3: Effect of this compound on cPLA2α Translocation and NF-κB Activation

Treatment% of Cells with Perinuclear cPLA2αNuclear/Cytoplasmic NF-κB p65 Ratio
Vehicle Control5 ± 1.20.8 ± 0.1
This compound (10 µM)75 ± 6.82.5 ± 0.3
This compound + cPLA2α Inhibitor10 ± 2.11.0 ± 0.2
This compound + PI3K Inhibitor68 ± 5.90.9 ± 0.1

Experimental Protocols

Protocol 1: Live-Cell Imaging of Fluorescent this compound Uptake

This protocol describes the general procedure for labeling live cells with fluorescently labeled this compound and visualizing its uptake by confocal microscopy.

Materials:

  • Fluorescently labeled this compound (e.g., NBD-C8-C1P)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Complete cell culture medium

  • Live-cell imaging microscopy system with appropriate filter sets (e.g., Ex/Em ~465/535 nm for NBD)

  • Glass-bottom dishes or coverslips suitable for live-cell imaging

Procedure:

  • Preparation of Fluorescent C-8 C1P-BSA Complex: a. Evaporate the desired amount of fluorescent C-8 C1P stock solution (in organic solvent) to dryness under a stream of nitrogen gas. b. Resuspend the dried lipid in a small volume of ethanol. c. Add the ethanolic solution to a solution of fatty acid-free BSA in PBS (e.g., 0.34 mg/mL) with vortexing to create a 100 µM fluorescent C-8 C1P-BSA complex. d. Store the complex at -20°C for future use.

  • Cell Seeding: a. Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Labeling: a. Dilute the fluorescent C-8 C1P-BSA complex in complete cell culture medium to a final working concentration (a starting concentration of 1-5 µM is recommended, but this should be optimized for your specific cell type). b. Remove the existing medium from the cells and replace it with the labeling medium. c. Incubate the cells for the desired time (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Washing: a. Aspirate the labeling solution. b. Wash the cells three times with pre-warmed complete cell culture medium to remove excess probe. c. Add fresh, pre-warmed live-cell imaging medium (e.g., phenol (B47542) red-free medium) to the cells.

  • Imaging: a. Mount the dish or coverslip on the microscope stage. b. Visualize the fluorescently labeled C-8 C1P using the appropriate filter set and acquisition parameters. c. Acquire images at different time points to observe the dynamics of uptake and trafficking.

Protocol 2: Quantification of cPLA2α Translocation Induced by this compound

This protocol outlines a method to quantify the translocation of cytosolic phospholipase A2α (cPLA2α) from the cytosol to perinuclear regions upon stimulation with this compound.

Materials:

  • Cells expressing GFP-tagged cPLA2α (or use immunofluorescence for endogenous protein)

  • Unlabeled this compound

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Preparation: a. Seed cells expressing GFP-cPLA2α on glass-bottom dishes.

  • Stimulation: a. Acquire a baseline image of the GFP-cPLA2α distribution in unstimulated cells. b. Treat the cells with this compound at a final concentration of 2.5-10 µM.[1] c. Acquire images at various time points after stimulation (e.g., 5, 10, 15, 30 minutes).

  • Image Analysis: a. For each cell, define regions of interest (ROIs) for the nucleus, perinuclear area, and the cytoplasm. b. Measure the mean fluorescence intensity in the perinuclear and cytoplasmic ROIs. c. Calculate the ratio of perinuclear to cytoplasmic fluorescence intensity for each cell. d. A significant increase in this ratio indicates translocation. e. Alternatively, score cells as positive or negative for translocation based on a clear accumulation of fluorescence in the perinuclear region.

Protocol 3: Assessment of NF-κB Activation by Immunofluorescence

This protocol describes how to assess the activation of the NF-κB pathway by measuring the nuclear translocation of the p65 subunit.

Materials:

  • Unlabeled this compound

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100)

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Stimulation: a. Seed cells on glass coverslips in a multi-well plate. b. Treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 30-60 minutes). Include a vehicle-treated control.

  • Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: a. Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour. b. Incubate with the primary antibody against NF-κB p65 diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C. c. Wash three times with PBS. d. Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark. e. Wash three times with PBS.

  • Imaging and Analysis: a. Mount the coverslips on microscope slides. b. Acquire images using a fluorescence microscope. c. Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus and cytoplasm and calculating the nuclear-to-cytoplasmic ratio. An increased ratio in treated cells indicates NF-κB activation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Fluorescent C8-C1P-BSA Complex labeling Label Cells with Fluorescent C8-C1P prep_probe->labeling seed_cells Seed Cells on Glass-Bottom Dish seed_cells->labeling wash Wash to Remove Excess Probe labeling->wash image Live-Cell Imaging (Confocal Microscopy) wash->image quantify_uptake Quantify Fluorescence Intensity & Localization image->quantify_uptake analyze_signaling Assess Downstream Signaling Events image->analyze_signaling

Caption: Experimental workflow for cellular uptake studies.

C1P_cPLA2_pathway C1P_ext Exogenous Fluorescent C8-C1P C1P_int Intracellular C1P C1P_ext->C1P_int Uptake Membrane Plasma Membrane cPLA2_mem cPLA2α (Perinuclear) C1P_int->cPLA2_mem Direct Binding & Recruitment cPLA2_cyto cPLA2α (Cytosol) cPLA2_cyto->cPLA2_mem Translocation AA_release Arachidonic Acid Release cPLA2_mem->AA_release Activation Eicosanoids Eicosanoid Production AA_release->Eicosanoids

Caption: C1P-mediated cPLA2α signaling pathway.

C1P_NFkB_pathway C1P Intracellular C1P PI3K PI3K C1P->PI3K Activation Akt Akt (PKB) PI3K->Akt Activation IKK IKK Complex Akt->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB_cyto NF-κB (p65/p50) - IκB Complex (Cytoplasm) IkB->NFkB_cyto Degradation NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc Translocation Gene_exp Gene Expression (e.g., anti-apoptotic) NFkB_nuc->Gene_exp Transcription

Caption: C1P-induced NF-κB activation pathway.

References

Application Notes & Protocols: C-8 Ceramide-1-Phosphate as a Tool for Studying Ceramide Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramide Kinase (CERK) is a critical lipid kinase that catalyzes the ATP-dependent phosphorylation of ceramide to form ceramide-1-phosphate (C1P).[1][2] This conversion is a key regulatory point in sphingolipid metabolism, shifting the balance from the pro-apoptotic and cell cycle arresting functions of ceramide to the pro-survival and mitogenic roles of C1P.[3][4] C1P is implicated in numerous cellular processes, including cell proliferation, survival, inflammation, and migration.[1][4][5] Given its role in promoting cell growth and survival, CERK has emerged as a promising therapeutic target for diseases characterized by uncontrolled proliferation, such as cancer.[6]

The development and characterization of potent and specific CERK inhibitors require robust and reliable assay systems. Short-chain ceramide analogs, such as N-octanoyl-sphingosine (C-8 Ceramide), are valuable tools in these studies. C-8 Ceramide is more water-soluble than its long-chain counterparts, facilitating its use in aqueous buffer systems for in vitro assays and enhancing its permeability across cell membranes for cell-based studies.[3] Upon phosphorylation by CERK, it forms C-8 Ceramide-1-Phosphate (C8-C1P), a readily detectable product. These application notes provide detailed protocols for using C-8 Ceramide in both in vitro and cell-based assays to screen for and characterize CERK inhibitors.

Ceramide Kinase Signaling Pathway

Ceramide Kinase (CERK) converts ceramide to C1P, which acts as an intracellular second messenger.[7] C1P promotes cell proliferation and survival by activating several downstream signaling cascades.[5] Key pathways include the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which leads to the activation of the transcription factor NF-κB and upregulation of anti-apoptotic proteins like Bcl-XL, and the Mitogen-Activated Protein Kinase (MAPK) pathways, including the ERK1/2 and JNK cascades, which regulate gene expression related to cell growth and survival.[1][3]

CERK_Signaling_Pathway Ceramide Ceramide CERK Ceramide Kinase (CERK) Ceramide->CERK C1P Ceramide-1-Phosphate (C1P) CERK->C1P ADP ADP CERK->ADP   PI3K PI3K C1P->PI3K MAPK MAPK Cascades (ERK1/2, JNK) C1P->MAPK Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation + MAPK->Proliferation + Inhibitor CERK Inhibitor (e.g., NVP-231) Inhibitor->CERK Inhibition ATP ATP ATP->CERK  

Caption: The CERK signaling pathway and point of inhibition.

Data Presentation: Characterized CERK Inhibitors

Effective evaluation of novel compounds requires comparison against known inhibitors. The data below summarizes a well-characterized CERK inhibitor, providing a benchmark for screening assays.

Inhibitor NameTargetAssay TypeIC50Mechanism of ActionReference
NVP-231 Ceramide Kinase (CERK)In vitro (purified enzyme)12 nMCompetitive with ceramide[6][8]

Experimental Protocols

Protocol 1: In Vitro CERK Activity Assay for Inhibitor Screening

This protocol describes a radiometric assay to measure the activity of purified recombinant CERK by quantifying the incorporation of [³²P] from [γ-³²P]ATP into C-8 Ceramide. This method is highly sensitive and suitable for high-throughput screening of potential inhibitors.[9]

Workflow for In Vitro CERK Inhibition Assay

CERK_Assay_Workflow A 1. Prepare Reaction Mix (Buffer, C-8 Ceramide, CERK Enzyme) B 2. Add Test Inhibitor (or DMSO vehicle control) A->B C 3. Pre-incubate at 30°C B->C D 4. Initiate Reaction (Add [γ-³²P]ATP / MgCl₂) C->D E 5. Incubate at 30°C for 30 min D->E F 6. Stop Reaction & Extract Lipids (Add Chloroform (B151607)/Methanol) E->F G 7. Separate Lipids by TLC F->G H 8. Quantify [³²P]C8-C1P (Autoradiography/Phosphorimaging) G->H I 9. Calculate % Inhibition H->I

Caption: Workflow for a radiometric in vitro CERK inhibition assay.

Materials

  • Recombinant human CERK (hCerK)[9]

  • C-8 Ceramide (N-octanoyl-sphingosine)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Assay Buffer: 20 mM MOPS, pH 7.0, 50 mM NaCl, 1 mM DTT[9]

  • Stop Solution: Chloroform/Methanol (B129727) (1:1, v/v)[9]

  • Phase Separation Solution: 1 M KCl in 20 mM MOPS, pH 7.0[9]

  • TLC plates (Silica Gel 60)

  • Developing Solvent: Chloroform/Methanol/Acetic Acid (65:15:5, v/v/v)

  • Test inhibitors dissolved in DMSO

  • Standard laboratory equipment (pipettes, centrifuges, incubators)

Methodology

  • Prepare Substrate Vesicles:

    • Dry down an appropriate amount of C-8 Ceramide from a stock solution under a stream of nitrogen.

    • Resuspend the lipid film in Assay Buffer to a final concentration of 1 mM.

    • Sonicate briefly to form small unilamellar vesicles.

  • Set Up Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • 60 µL Assay Buffer containing 3 mM CaCl₂.[9]

      • 10 µL C-8 Ceramide vesicles (final concentration will vary based on Kₘ).

      • 10 µL recombinant hCerK (amount to be optimized for linear product formation).[9]

      • 1 µL of test inhibitor at various concentrations (or DMSO for control).

    • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 10 µL of a pre-mixed solution of 10 mM ATP and 100 mM MgCl₂ containing [γ-³²P]ATP (final specific activity ~5 µCi per reaction).[9]

    • Vortex gently and incubate at 30°C for 30 minutes. The reaction time should be within the linear range of enzyme activity.

  • Stop Reaction and Lipid Extraction:

    • Terminate the reaction by adding 600 µL of Chloroform/Methanol (1:1, v/v).[9]

    • Vortex thoroughly.

    • Add 250 µL of 1 M KCl in 20 mM MOPS, pH 7.0, to induce phase separation.[9]

    • Vortex again and centrifuge at 10,000 x g for 5 minutes.[9]

  • Analysis:

    • Carefully collect the lower organic phase containing the lipids.

    • Spot the organic phase onto a silica (B1680970) TLC plate.

    • Develop the TLC plate using the Chloroform/Methanol/Acetic Acid solvent system until the solvent front is ~1 cm from the top.

    • Air dry the plate and expose it to a phosphor screen or autoradiography film.

    • Quantify the radiolabeled C8-C1P spot using a phosphorimager or by scraping and scintillation counting.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Cell-Based Assay for CERK Activity

This protocol measures the activity of endogenous CERK within intact cells by supplying the cell-permeable substrate, C-8 Ceramide, and measuring the formation of C8-C1P. This assay provides a more physiologically relevant context for evaluating inhibitor efficacy, accounting for factors like cell permeability and off-target effects.

Materials

  • Cell line of interest (e.g., A549 lung cancer cells)

  • Complete cell culture medium

  • C-8 Ceramide

  • Test inhibitors

  • Lipid extraction solvents (e.g., Chloroform, Methanol, HCl)

  • Instrumentation for lipid analysis (e.g., LC-MS/MS)

Methodology

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and grow to ~80% confluency.

    • Pre-treat the cells with various concentrations of the CERK inhibitor (or DMSO vehicle) in serum-free medium for 1-2 hours.

    • Add C-8 Ceramide to the medium to a final concentration of 10-20 µM.

    • Incubate for an additional 1-4 hours at 37°C.

  • Lipid Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Methanol to each well and scrape the cells.

    • Transfer the cell suspension to a glass tube.

    • Perform a Bligh-Dyer or other suitable lipid extraction method. Briefly: add chloroform and acidified water (or HCl) to the methanol suspension, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase.

  • Analysis by LC-MS/MS:

    • Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent for mass spectrometry.

    • Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 column.

    • Quantify the amount of C8-C1P formed by monitoring its specific parent/daughter ion transition, using a C17-C1P internal standard for normalization.

  • Data Interpretation:

    • Determine the level of C8-C1P in inhibitor-treated samples relative to the vehicle-treated control.

    • Calculate the IC50 of the inhibitor in the cellular context. Combining this assay with a cell viability assay (e.g., MTS or CellTiter-Glo) can correlate CERK inhibition with effects on cell proliferation or death.[8]

References

Application Note: Gene Expression Analysis Following C-8 Ceramide-1-Phosphate Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramide-1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes.[1][2] It is synthesized from ceramide through the action of ceramide kinase (CerK).[3][4] C1P has emerged as a key signaling molecule involved in cell proliferation, survival, migration, and inflammation.[1][3][4][5] Unlike its precursor ceramide, which is often associated with apoptosis, C1P typically promotes pro-survival pathways.[3][4][6] C-8 Ceramide-1-phosphate (C8-C1P) is a synthetic, cell-permeable analog of C1P, making it a valuable tool for studying the downstream effects of C1P signaling.[5] This application note provides detailed protocols for stimulating cells with C8-C1P and subsequently analyzing changes in gene expression using quantitative real-time PCR (qPCR).

Key Signaling Pathways of C1P C1P exerts its biological effects through the modulation of several key signaling cascades. It has been shown to activate pro-survival and mitogenic pathways such as the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][7] Furthermore, C1P is a critical mediator in inflammatory responses, notably by directly binding to and activating cytosolic phospholipase A2 (cPLA₂), the rate-limiting enzyme in eicosanoid production.[1][3][8] C1P can also influence the transcription factor NF-κB and inhibit certain protein phosphatases, further contributing to its role in cell growth and inflammation.[1][4][8]

C1P_Signaling_Pathway C1P Signaling Pathways C8C1P C8-Ceramide-1-Phosphate (Exogenous) PI3K PI3K C8C1P->PI3K Activates cPLA2 cPLA₂ C8C1P->cPLA2 Directly Activates ERK ERK1/2 C8C1P->ERK Activates Akt Akt/PKB PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation GeneExpression Gene Expression (e.g., Bcl-XL, COX-2) NFkB->GeneExpression Inflammation Inflammation (Eicosanoid Production) cPLA2->Inflammation ERK->Proliferation

Diagram 1: C1P Signaling Pathways

Experimental Workflow & Protocols

The overall process involves stimulating a chosen cell line with C8-C1P, isolating the total RNA, converting it to cDNA, and finally, quantifying the expression of target genes using qPCR.

Experimental_Workflow Start Start: Cell Culture (e.g., Macrophages, Fibroblasts) Stimulation Step 1: C8-C1P Stimulation (Treatment vs. Vehicle Control) Start->Stimulation RNA_Isolation Step 2: Total RNA Isolation (TRIzol or Column-based) Stimulation->RNA_Isolation Quality_Check RNA Quality & Quantity Check (Spectrophotometry) RNA_Isolation->Quality_Check cDNA_Synthesis Step 3: cDNA Synthesis (Reverse Transcription) Quality_Check->cDNA_Synthesis qPCR Step 4: Quantitative PCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Analysis Step 5: Data Analysis (Relative Quantification, 2-ΔΔCT) qPCR->Analysis End End: Results Interpretation Analysis->End

Diagram 2: Gene Expression Analysis Workflow
Protocol 1: Cell Culture and C8-C1P Stimulation

This protocol provides a general guideline for treating adherent cells. Optimization may be required depending on the cell line.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages, NIH 3T3 fibroblasts)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound (C8-C1P)

  • Vehicle control (e.g., ethanol (B145695) or DMSO, depending on C8-C1P solvent)

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Starvation (Optional): Once cells reach the desired confluency, replace the complete medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for 12-24 hours. This step helps to reduce basal signaling activity.

  • Preparation of C8-C1P: Prepare a stock solution of C8-C1P in an appropriate solvent (e.g., ethanol). On the day of the experiment, dilute the stock solution in the culture medium to the desired final concentration (e.g., 1 µM to 25 µM). Prepare a vehicle control using the same final concentration of the solvent.

  • Stimulation: Remove the starvation medium from the cells. Wash once with PBS. Add the medium containing C8-C1P or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for a predetermined time period (e.g., 4, 8, 12, or 24 hours) to allow for changes in gene expression.

  • Harvesting: After incubation, aspirate the medium, wash the cells with ice-cold PBS, and proceed immediately to RNA isolation.

Protocol 2: Total RNA Isolation

High-quality, intact RNA is essential for successful qPCR.[9] This protocol is based on a TRIzol (or similar phenol-guanidinium thiocyanate (B1210189) solution) extraction method, which is effective for samples potentially rich in lipids.[10][11]

Materials:

  • TRIzol reagent or similar

  • Chloroform[10]

  • Isopropanol (B130326)

  • 75% Ethanol (prepared with nuclease-free water)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate. Pipette the lysate up and down several times to homogenize. Transfer the lysate to a microcentrifuge tube.

  • Phase Separation: Incubate the homogenate for 5 minutes at room temperature. Add 200 µL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.

  • RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase. Add 500 µL of isopropanol to precipitate the RNA. Mix by inverting and incubate at room temperature for 10 minutes.

  • Pelleting RNA: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white pellet at the bottom of the tube.

  • Washing: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • Drying and Resuspension: Carefully remove the ethanol wash. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the RNA in 20-50 µL of nuclease-free water.

  • Quantification: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol converts the isolated RNA into complementary DNA (cDNA), which serves as the template for qPCR.[9][12]

Materials:

  • Total RNA (1 µg is typically used per reaction)

  • Reverse Transcriptase (e.g., M-MLV, SuperScript)

  • dNTP mix

  • Random primers or Oligo(dT) primers[12]

  • RNase inhibitor

  • Reaction buffer

  • Nuclease-free water

Procedure:

  • Reaction Setup: In a nuclease-free PCR tube, combine 1 µg of total RNA, primers, and dNTPs. Add nuclease-free water to the recommended volume.

  • Denaturation: Gently mix and incubate the mixture at 65°C for 5 minutes, then place immediately on ice for at least 1 minute. This helps to denature RNA secondary structures.

  • Master Mix Preparation: While the RNA is denaturing, prepare a master mix containing the reaction buffer, RNase inhibitor, and reverse transcriptase.

  • Reverse Transcription: Add the master mix to the RNA/primer mixture. The thermal cycling conditions will depend on the specific reverse transcriptase used, but a typical program is:

    • 25°C for 10 minutes (primer annealing)

    • 42-50°C for 50-60 minutes (cDNA synthesis)

    • 70°C for 15 minutes (enzyme inactivation)

  • Storage: The resulting cDNA can be stored at -20°C until use.

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol quantifies the relative abundance of specific mRNA transcripts.[13][14]

Materials:

  • cDNA template

  • Forward and reverse primers for target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB)

  • SYBR Green Master Mix or TaqMan probes

  • qPCR-compatible plates/tubes

  • Real-time PCR instrument

Procedure:

  • Reaction Setup: Prepare a qPCR master mix containing the SYBR Green mix, forward primer, reverse primer, and nuclease-free water.

  • Plating: Dispense the master mix into the wells of a qPCR plate. Add the diluted cDNA template to each well. Include no-template controls (NTCs) for each gene to check for contamination. Run each sample in triplicate.

  • qPCR Run: Place the plate in a real-time PCR instrument and run a thermal cycling program, typically:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis (for SYBR Green): To verify the specificity of the amplified product.

  • Data Collection: The instrument software will record the fluorescence signal at each cycle, generating amplification plots and a threshold cycle (Ct) value for each reaction.[12][14]

Data Presentation and Analysis

The most common method for relative quantification is the 2-ΔΔCt method.[15] This method normalizes the expression of the gene of interest to a reference gene and compares the treated sample to the vehicle control.

Table 1: Hypothetical Gene Expression Changes in Macrophages after C8-C1P Stimulation

Gene SymbolGene NameBiological FunctionFold Change (C8-C1P vs. Control)p-value
TNFTumor Necrosis FactorPro-inflammatory Cytokine3.5< 0.01
IL6Interleukin 6Pro-inflammatory Cytokine4.2< 0.01
PTGS2Prostaglandin-Endoperoxide Synthase 2 (COX-2)Eicosanoid Synthesis5.8< 0.001
BCL2L1BCL2 Like 1 (Bcl-XL)Anti-apoptotic Protein2.1< 0.05
CCL2C-C Motif Chemokine Ligand 2Chemokine (Cell Recruitment)2.9< 0.01
ACTBBeta-ActinHousekeeping/Reference Gene1.0> 0.99

Note: The data presented in this table is for illustrative purposes only and represents the expected outcome based on the known pro-inflammatory and pro-survival roles of C1P.[1][4][16]

References

Preparation of C-8 Ceramide-1-phosphate stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of C-8 Ceramide-1-Phosphate (C8-C1P) stock solutions and their application in common cell-based assays. C8-C1P is a bioactive sphingolipid that plays a crucial role in various cellular processes, making it a molecule of significant interest in research and drug development.

Introduction

This compound is a synthetic, short-chain analog of the naturally occurring Ceramide-1-Phosphate (C1P). Unlike its precursor, ceramide, which is often associated with anti-proliferative and pro-apoptotic effects, C8-C1P is known to be a potent mitogen, stimulating DNA synthesis and cell division.[1] It exerts its biological effects by activating key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 pathways, which are central to cell growth, proliferation, and survival.[2][3] These properties make C8-C1P a valuable tool for studying cellular signaling, proliferation, and migration, and for investigating potential therapeutic interventions in various diseases.

Physicochemical and Biological Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Formula C₂₆H₅₂NO₆P[1]
Molecular Weight 505.7 g/mol [1]
Appearance Neat solid[1]
Purity ≥90%[1]
Storage Temperature -20°C[1]
Long-term Stability ≥4 years at -20°C[1]
Solubility (Aqueous) Approx. 12 mg/mL in 10 mM NaOH (pH >7.5)[1]
Solubility (Organic) Sparingly soluble in ethanol, DMSO, and dimethylformamide[1]

Experimental Protocols

Preparation of this compound Stock Solutions

1. Aqueous Stock Solution (for assays requiring aqueous delivery)

This protocol is recommended for preparing C8-C1P in an aqueous buffer, which is suitable for many cell culture experiments.

Materials:

  • This compound (solid)

  • 10 mM Sodium Hydroxide (NaOH) solution

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of C8-C1P solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of 10 mM NaOH solution to achieve an initial high concentration (e.g., 10 mg/mL). Ensure the pH of the solution is greater than 7.5 for optimal solubility.[1]

  • Vortex the solution vigorously until the C8-C1P is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Dilute the concentrated stock solution with sterile PBS (pH 7.2) to the desired final stock concentration (e.g., 1 mg/mL or approximately 2 mM).

  • It is recommended to prepare fresh aqueous solutions for each experiment as storage for more than one day is not advised.[1]

2. Organic Stock Solution (for assays compatible with organic solvents)

For many cell culture applications, a stock solution in an organic solvent like DMSO is preferred.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the desired amount of C8-C1P solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of cell culture grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the C8-C1P is completely dissolved. Gentle warming to 37°C can be used to facilitate dissolution.

  • Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Application in Cell-Based Assays

1. Cell Proliferation Assay

This protocol outlines a general procedure to assess the effect of C8-C1P on cell proliferation using a standard colorimetric assay (e.g., MTT or WST-1).

Materials:

  • Cells of interest (e.g., macrophages, fibroblasts)

  • Complete cell culture medium

  • This compound stock solution (aqueous or DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The following day, replace the medium with fresh complete medium containing various concentrations of C8-C1P. A typical working concentration range to test is 1-25 µM.

  • Include appropriate controls: untreated cells (vehicle control, e.g., PBS or DMSO at the same final concentration as the highest C8-C1P treatment).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

2. Cell Migration Assay (Transwell Assay)

This protocol describes how to evaluate the effect of C8-C1P on cell migration using a Transwell system.

Materials:

  • Cells of interest

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • This compound stock solution

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Resuspend the starved cells in serum-free medium.

  • In the lower chamber of the 24-well plate, add medium containing C8-C1P at the desired concentration (e.g., 1-10 µM). As a positive control, use a known chemoattractant like complete medium. Use serum-free medium as a negative control.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration (e.g., 6-24 hours, depending on the cell type).

  • After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with crystal violet.

  • Wash the inserts to remove excess stain and allow them to dry.

  • Count the number of migrated cells in several random fields under a microscope.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

C8-C1P primarily promotes cell proliferation and survival through the activation of the PI3K/Akt and ERK1/2 signaling cascades.

C8C1P_Signaling C8C1P This compound Receptor Putative Receptor C8C1P->Receptor PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK1/2 MEK->ERK ERK->Proliferation

Caption: C8-C1P signaling pathway leading to cell proliferation.

Experimental Workflow for Preparing this compound Stock Solution

The following diagram illustrates the logical steps for preparing a C8-C1P stock solution for use in experiments.

C8C1P_Workflow start Start weigh Weigh C8-C1P Solid start->weigh choose_solvent Choose Solvent weigh->choose_solvent dissolve_naoh Dissolve in 10 mM NaOH (pH >7.5) choose_solvent->dissolve_naoh Aqueous dissolve_dmso Dissolve in DMSO choose_solvent->dissolve_dmso Organic dilute_pbs Dilute with PBS (pH 7.2) dissolve_naoh->dilute_pbs store_dmso Aliquot and Store at -20°C dissolve_dmso->store_dmso store_aq Use Immediately dilute_pbs->store_aq

Caption: Workflow for C8-C1P stock solution preparation.

References

Application of C-8 Ceramide-1-Phosphate in Elucidating PLA2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, has emerged as a critical second messenger in a variety of cellular processes, including inflammation, cell survival, and proliferation.[1][2][3] A key downstream effector of C1P is cytosolic phospholipase A2 (cPLA2), an enzyme responsible for the release of arachidonic acid, the rate-limiting step in the production of pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.[1][3] The short-chain, cell-permeable analog, C-8 Ceramide-1-Phosphate (C8-C1P), provides a valuable tool for the direct investigation of the mechanisms governing cPLA2 activation. This document outlines the application of C8-C1P in studying cPLA2, providing detailed protocols and summarizing key quantitative data.

Ceramide-1-phosphate is synthesized from ceramide by the action of ceramide kinase (CerK).[1][3] Various stimuli, including interleukin-1β and calcium ionophores, can activate CerK, leading to increased intracellular levels of C1P.[3][4] C1P, in turn, directly binds to and activates cPLA2α, promoting its translocation to intracellular membranes and enhancing its enzymatic activity.[4][5][6] This leads to the liberation of arachidonic acid from membrane phospholipids, which can then be metabolized into various inflammatory mediators.[2]

Data Summary

The following tables summarize quantitative data from studies investigating the effect of Ceramide-1-Phosphate on cPLA2 activation.

Table 1: In Vitro Effects of Ceramide-1-Phosphate on cPLA2α Activity

ParameterConditionValueReference
EC50 of Ca2+ for cPLA2αBasal191 nM[4]
EC50 of Ca2+ for cPLA2αWith Cer-1-P31 nM[4]
KCa for Cer-1-P binding to cPLA2αIn vitro binding assay1.54 µM[4]

Table 2: Cellular Effects of Ceramide-1-Phosphate on PLA2-mediated Responses

Cell TypeC1P ConcentrationEffectReference
A549 cells2.5 µMInduced translocation of cPLA2 to Golgi/perinuclear regions
L929 cells30 µMIncreased arachidonic acid release
A549 cells2.5 µM (D-e-C16-C1P)Time-dependent increase in arachidonic acid release and PGE2 synthesis[7]
Human CD14+ monocytes1-20 µM (C8-C1P)Decreased expression of CD80 and CD44 in LPS-challenged monocytes[8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of cPLA2 activation by C1P and a general workflow for studying this process.

G cluster_stimulus External Stimuli cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_downstream Downstream Effects Stimulus e.g., IL-1β, Calcium Ionophore CerK Ceramide Kinase (CerK) Stimulus->CerK Activates Ceramide Ceramide C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P Phosphorylation CerK->C1P Catalyzes cPLA2_inactive Inactive cPLA2α C1P->cPLA2_inactive Directly Binds & Activates cPLA2_active Active cPLA2α cPLA2_inactive->cPLA2_active Activation & Translocation to Membrane AA Arachidonic Acid (AA) cPLA2_active->AA Releases from Membrane Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids Metabolism

Figure 1. C1P-mediated activation of cPLA2α signaling pathway.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture target cells (e.g., A549, RAW264.7) Labeling 2. Label cells with [3H]-arachidonic acid Cell_Culture->Labeling C8_C1P_Treatment 3. Treat cells with this compound Labeling->C8_C1P_Treatment Collect_Supernatant 4. Collect supernatant at different time points C8_C1P_Treatment->Collect_Supernatant Scintillation 5. Measure released [3H]-arachidonic acid via scintillation counting Collect_Supernatant->Scintillation Data_Analysis 6. Quantify and analyze data Scintillation->Data_Analysis

References

Troubleshooting & Optimization

C-8 Ceramide-1-phosphate stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of C-8 Ceramide-1-Phosphate (C8-C1P) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological role?

A1: this compound (C8-C1P) is a synthetic, short-chain analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P).[1] In contrast to its precursor, ceramide, which is often associated with pro-apoptotic signaling, C1P is a key regulator of cell survival, proliferation, and inflammation.[2][3][4] It can act as both an intracellular second messenger and an extracellular ligand to stimulate specific cell surface receptors.[2][3]

Q2: What are the main challenges when working with C8-C1P in cell culture?

A2: The primary challenges with C8-C1P in cell culture are related to its stability, solubility, and delivery to cells. Due to its amphipathic nature, it can be difficult to dissolve and maintain in a bioactive state in aqueous culture media. Furthermore, its phosphate (B84403) group is susceptible to enzymatic cleavage by phosphatases present in serum-containing media, leading to its inactivation and conversion to the pro-apoptotic C8-ceramide.

Q3: How should I prepare a stock solution of C8-C1P?

A3: C8-C1P is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in sterile DMSO. Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Q4: What is the recommended working concentration of C8-C1P for cell-based assays?

A4: The optimal working concentration of C8-C1P is highly cell-type and assay-dependent. However, most studies report effective concentrations in the low micromolar range, typically between 1 µM and 20 µM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q5: Can the serum in my cell culture medium affect the activity of C8-C1P?

A5: Yes, fetal bovine serum (FBS) can significantly impact C8-C1P activity in two ways. Firstly, FBS contains lipid phosphate phosphatases (LPPs) that can hydrolyze C8-C1P to C8-ceramide, thus reducing its intended biological effect.[6][7] Secondly, albumin and other serum proteins can bind to C8-C1P, which may affect its availability to the cells.[8] The concentration of FBS can influence the cellular response to bioactive lipids, so it is important to maintain consistent serum concentrations across experiments.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Loss of C8-C1P Bioactivity 1. Degradation by Serum Phosphatases: C8-C1P is likely being dephosphorylated to inactive C8-ceramide by lipid phosphate phosphatases present in FBS. 2. Improper Storage: Frequent freeze-thaw cycles or prolonged storage at improper temperatures can lead to degradation of the C8-C1P stock solution. 3. Low Concentration: The concentration used may be too low for the specific cell type or assay.1. Reduce Serum Concentration: If possible for your cell line, reduce the serum concentration in the medium during C8-C1P treatment. 2. Heat-Inactivate Serum: Heat-inactivating the FBS (56°C for 30 minutes) may reduce some phosphatase activity, although it may not eliminate it completely.[6] 3. Use Freshly Prepared Media: Prepare the C8-C1P-containing media immediately before use. 4. Aliquot Stock Solutions: Prepare single-use aliquots of the C8-C1P stock solution to avoid repeated freeze-thaw cycles. 5. Perform a Dose-Response Curve: Determine the optimal concentration for your specific experimental setup.
Precipitation of C8-C1P in Culture Medium 1. Poor Solubility: C8-C1P has limited solubility in aqueous solutions. Direct dilution of a high-concentration stock into the medium can cause precipitation. 2. Interaction with Media Components: High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) in the medium can sometimes lead to the precipitation of phosphate-containing compounds.1. Prepare Vesicles: Sonicate the C8-C1P in sterile water or phosphate-buffered saline (PBS) to form a vesicular suspension before adding it to the culture medium.[10] 2. Stepwise Dilution: Perform a serial dilution of the DMSO stock in a smaller volume of medium before adding it to the final culture volume. 3. Vortexing: Ensure thorough mixing by vortexing immediately after dilution into the medium.
Unexpected Cytotoxicity 1. Conversion to C8-Ceramide: Degradation of C8-C1P to C8-ceramide can induce apoptosis. 2. High Concentration: The concentration of C8-C1P may be too high for the specific cell line. 3. Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high. 4. Delivery Vehicle Toxicity: Some delivery vehicles, such as dodecane, can be cytotoxic.[11]1. Monitor C8-C1P Stability: If possible, use analytical methods like LC-MS/MS to assess the conversion of C8-C1P to C8-ceramide in your culture conditions. 2. Perform a Dose-Response Cytotoxicity Assay: Determine the IC50 of C8-C1P for your cell line using assays like MTT or LDH release. 3. Maintain Low Solvent Concentration: Ensure the final concentration of the organic solvent is typically below 0.1% (v/v). 4. Use a Safe Delivery Method: Preferentially use vesicle preparation for delivery.
Inconsistent Results Between Experiments 1. Batch-to-Batch Variability of Serum: Different lots of FBS can have varying levels of phosphatase activity.[6] 2. Inconsistent Preparation of C8-C1P: Variations in the preparation of C8-C1P working solutions can lead to different effective concentrations. 3. Cell Passage Number: The responsiveness of cells to signaling lipids can change with increasing passage number.1. Use a Single Lot of FBS: For a series of related experiments, use the same lot of FBS to minimize variability. 2. Standardize Protocol: Follow a standardized and detailed protocol for the preparation of C8-C1P solutions. 3. Use Cells within a Consistent Passage Range: Maintain a consistent range of cell passage numbers for all experiments.

Experimental Protocols

Protocol 1: Preparation of C8-C1P Vesicles for Cell Treatment

This protocol describes the preparation of C8-C1P vesicles, a common method for delivering the lipid to cells in culture.[10]

Materials:

  • This compound (powder)

  • Sterile, ultrapure water or PBS

  • Probe sonicator

  • Sterile microcentrifuge tubes

Procedure:

  • Resuspend C8-C1P: In a sterile microcentrifuge tube, add the desired amount of C8-C1P powder. Resuspend the powder in sterile, ultrapure water or PBS to a stock concentration of 1-2 mM.

  • Sonication: Place the tube on ice and sonicate the suspension using a probe sonicator. Use short bursts of sonication (e.g., 10-15 seconds on, 30-45 seconds off) to prevent overheating. Repeat for a total sonication time of 2-5 minutes, or until the solution becomes a clear to slightly opalescent dispersion.

  • Sterilization (Optional): If necessary, the C8-C1P vesicle suspension can be sterilized by passing it through a 0.22 µm syringe filter. Note that this may result in some loss of material.

  • Addition to Culture Medium: Add the C8-C1P vesicle suspension to the cell culture medium to achieve the desired final concentration. Gently swirl the culture plate or flask to ensure even distribution.

Protocol 2: Workflow for Assessing C8-C1P Stability in Cell Culture Medium

This workflow outlines a general procedure for determining the stability of C8-C1P in your specific cell culture conditions using LC-MS/MS.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis cluster_data Data Interpretation prep_media Prepare C8-C1P in cell-free DMEM/F-12 + 10% FBS incubate Incubate at 37°C, 5% CO2 prep_media->incubate prep_control Prepare C8-C1P in cell-free serum-free DMEM/F-12 prep_control->incubate sampling Collect aliquots at multiple time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sampling extraction Lipid extraction from media samples sampling->extraction lcms Quantify C8-C1P and C8-ceramide using LC-MS/MS extraction->lcms plot Plot concentration vs. time lcms->plot halflife Calculate the half-life of C8-C1P plot->halflife

Workflow for C8-C1P stability assessment.

Signaling Pathways

C8-C1P exerts its pro-survival and pro-proliferative effects through the activation of key signaling pathways. The diagram below illustrates a simplified overview of the C8-C1P signaling cascade.

G C8C1P Extracellular C8-C1P receptor Putative C1P Receptor (GPCR) C8C1P->receptor pi3k PI3-K receptor->pi3k Activates erk ERK1/2 receptor->erk Activates akt Akt/PKB pi3k->akt Activates nfkb NF-κB akt->nfkb Activates survival Cell Survival & Proliferation nfkb->survival Promotes erk->survival Promotes

Simplified C8-C1P signaling pathway.

The following diagram illustrates the metabolic relationship and opposing effects of C8-C1P and C8-ceramide, a critical concept for troubleshooting experiments.

G cluster_c8c1p Pro-Survival cluster_c8cer Pro-Apoptosis C8C1P C8-Ceramide-1-Phosphate survival Cell Survival & Proliferation C8C1P->survival C8Cer C8-Ceramide C8C1P->C8Cer Lipid Phosphate Phosphatase Ceramide Kinase apoptosis Apoptosis & Cell Cycle Arrest C8Cer->apoptosis

References

Technical Support Center: Optimizing C-8 Ceramide-1-Phosphate for Cell Viability Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing C-8 Ceramide-1-phosphate (C8-C1P) in cell viability and signaling experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and a summary of quantitative data to inform your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in promoting cell viability?

A1: this compound (C8-C1P) primarily promotes cell survival by inhibiting apoptosis.[1][2][3] It activates several key pro-survival signaling pathways, including the MEK/ERK1-2, PI3-K/Akt, and JNK pathways.[4] Activation of these pathways leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL, which ultimately suppress programmed cell death.[5]

Q2: What is a recommended starting concentration for C8-C1P in cell viability experiments?

A2: A recommended starting concentration for C8-C1P is in the range of 1-20 µM. For instance, a concentration of 20 µM has been shown to significantly reduce the percentage of early apoptotic human monocytes.[5] However, the optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How should I prepare a stock solution of C8-C1P?

A3: C8-C1P can be prepared in ultrapure water by sonication on ice until a clear dispersion is observed.[5] For some short-chain ceramides, ethanol (B145695) or DMSO have also been used as solvents to create stock solutions.[6] When using an organic solvent, it is critical to ensure the final concentration in your cell culture medium is low enough to avoid solvent-induced cytotoxicity (typically ≤0.5% v/v for DMSO).[4] Always include a vehicle control in your experiments.

Q4: Can C8-C1P be cytotoxic?

A4: Yes, at high concentrations, C8-C1P can be cytotoxic. For example, in COS-1 cells, concentrations above 0.5 mM were found to be toxic. It is essential to determine the cytotoxic threshold for your specific cell line through a dose-response viability assay.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpected Cell Death or Low Viability C8-C1P concentration is too high. Perform a dose-response experiment (e.g., 0.1 µM to 100 µM) to determine the optimal non-toxic concentration for your cell line.
Solvent cytotoxicity. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is below the toxic threshold for your cells (typically <0.5%). Always include a vehicle-only control.[4]
Precipitation of C8-C1P in media. Visually inspect the media for precipitates after adding the C8-C1P stock solution. Ensure the stock solution is fully solubilized before adding to the media. Consider using a carrier protein like fatty acid-free BSA to improve solubility.[6]
Inconsistent or Non-reproducible Results Incomplete solubilization of C8-C1P stock. After dissolving C8-C1P, vortex and sonicate the stock solution to ensure complete solubilization.[5]
Degradation of C8-C1P. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Variability in cell passage number. Use cells within a consistent and low passage number range, as cellular responses can change with increased passaging.
No Observable Effect on Cell Viability C8-C1P concentration is too low. Increase the concentration of C8-C1P. Refer to published literature for concentrations used in similar cell types.
Metabolism of C8-C1P. Cells may rapidly metabolize C8-C1P. Consider the duration of your experiment and the stability of the compound in your culture system.
Cell line is not responsive to C8-C1P. The signaling pathways activated by C8-C1P may not be critical for survival in your specific cell line. Confirm the expression and activity of key pathway components (e.g., Akt, ERK).

Data Presentation: C8-C1P Concentration and Cell Viability

Cell Line Concentration Effect on Viability/Apoptosis Reference
Human Monocytes20 µMSignificantly reduced percentage of early apoptotic cells.[5]
COS-1≤ 0.5 mMWell-tolerated, may slightly increase viability.
COS-1> 0.5 mMIncreased toxicity observed.
RAW 264.7 MacrophagesNot specifiedExogenous C1P stimulates cell migration.[1]

Experimental Protocols

Protocol 1: Determination of Optimal C8-C1P Concentration using MTT Assay

This protocol outlines a method to determine the optimal, non-toxic concentration of C8-C1P for your cell line of interest.

Materials:

  • C8-C1P

  • Vehicle (e.g., sterile ultrapure water, DMSO, or ethanol)

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of C8-C1P Dilutions: Prepare a series of dilutions of your C8-C1P stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle-only control corresponding to the highest concentration of the vehicle used.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of C8-C1P.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the C8-C1P concentration to determine the optimal working concentration range.

Protocol 2: Assessment of Apoptosis by Annexin V Staining

This protocol allows for the quantification of apoptotic cells following C8-C1P treatment.

Materials:

  • C8-C1P

  • Your cell line of interest

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the predetermined optimal concentration of C8-C1P and a vehicle control for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in the C8-C1P-treated group compared to the control group.

Mandatory Visualizations

C8-C1P_Signaling_Pathway C8C1P C8-Ceramide-1-Phosphate Receptor Putative Receptor C8C1P->Receptor PI3K PI3-K Receptor->PI3K MEK MEK Receptor->MEK JNK JNK Receptor->JNK Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK1/2 MEK->ERK ERK->NFkB ERK->Proliferation JNK->Proliferation Bcl2 Bcl-2 / Bcl-XL Upregulation NFkB->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Apoptosis->Proliferation

Caption: Pro-survival signaling pathways activated by this compound.

Experimental_Workflow Start Start: Seed Cells DoseResponse 1. Dose-Response Assay (MTT) Start->DoseResponse DetermineOptimal 2. Determine Optimal Non-Toxic Concentration DoseResponse->DetermineOptimal TreatCells 3. Treat Cells with Optimal C8-C1P Conc. DetermineOptimal->TreatCells ViabilityAssay 4a. Cell Viability Assay (e.g., Trypan Blue) TreatCells->ViabilityAssay ApoptosisAssay 4b. Apoptosis Assay (e.g., Annexin V) TreatCells->ApoptosisAssay SignalingAssay 4c. Signaling Pathway Analysis (e.g., Western Blot for p-Akt) TreatCells->SignalingAssay Analyze 5. Analyze & Interpret Data ViabilityAssay->Analyze ApoptosisAssay->Analyze SignalingAssay->Analyze

Caption: Workflow for optimizing and evaluating C8-C1P's effect on cell viability.

Troubleshooting_Logic Start Unexpected Cell Death? ConcCheck Is C8-C1P Concentration > 100µM? Start->ConcCheck Yes SolventCheck Is Solvent Conc. > 0.5%? ConcCheck->SolventCheck No ActionConc Action: Lower C8-C1P Concentration (Perform Dose-Response) ConcCheck->ActionConc Yes PrecipitateCheck Is there visible precipitate in media? SolventCheck->PrecipitateCheck No ActionSolvent Action: Lower Solvent Concentration (Include Vehicle Control) SolventCheck->ActionSolvent Yes ActionSolubility Action: Improve Solubility (Sonicate stock, use carrier) PrecipitateCheck->ActionSolubility Yes OK Other factors to consider: Cell health, passage number, contamination. PrecipitateCheck->OK No

References

Technical Support Center: C-8 Ceramide-1-Phosphate (C8-C1P) In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the potential off-target effects of C-8 Ceramide-1-Phosphate (C8-C1P) in in vitro experiments.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability

Question: We observe significant cell death or a decrease in viability in our cell cultures after treatment with C8-C1P, even at concentrations where we expect a pro-survival or proliferative effect. What could be the cause?

Answer: Unexpected cytotoxicity is a common issue that can arise from several factors, primarily related to the delivery vehicle and the concentration of C8-C1P.

Possible Causes and Solutions:

Potential Cause Experimental Manifestation Recommended Solution
Vehicle Toxicity High levels of cell death are observed in both C8-C1P treated and vehicle control groups, especially when using solvents like dodecane (B42187).[1]1. Perform a vehicle-only dose-response curve: This will help determine the toxicity threshold of the solvent in your specific cell line. 2. Reduce dodecane concentration: If using an ethanol/dodecane mixture, minimize the dodecane percentage.[1] 3. Use alternative delivery methods: Consider liposomal formulations or serum-free media supplemented with fatty acid-free BSA to enhance solubility and reduce solvent-related toxicity.
High C8-C1P Concentration Cell viability decreases significantly at higher concentrations of C8-C1P. For example, in COS-1 cells, toxicity is observed at concentrations above 0.5 mM, with an EC50 of approximately 3 mM when delivered with dodecane.[2]1. Perform a thorough dose-response analysis: Determine the optimal, non-toxic concentration range for your specific cell type and experimental endpoint. 2. Start with low concentrations: Begin with concentrations in the low micromolar range and titrate upwards.
Metabolism to Pro-apoptotic Ceramide Over time, the pro-survival effect of C8-C1P diminishes and is replaced by apoptosis. This can be due to the conversion of C8-C1P back to C8-ceramide by cellular phosphatases.[3][4]1. Time-course experiment: Assess cell viability and apoptosis markers at different time points after C8-C1P treatment. 2. Inhibit ceramide-induced apoptosis: Use inhibitors of downstream effectors of ceramide-induced apoptosis as a control to confirm this off-target effect.
Issue 2: Inconsistent or Unexplained Signaling Pathway Activation

Question: Our results show activation of signaling pathways that are not the primary targets of our investigation. How can we troubleshoot these non-specific effects?

Answer: C8-C1P is a bioactive lipid that can influence multiple signaling cascades.[5][6] Distinguishing on-target from off-target effects is crucial for accurate data interpretation.

Troubleshooting Non-Specific Signaling:

Potential Cause Experimental Manifestation Recommended Solution
Activation of Multiple Kinases Western blot or kinase array data show phosphorylation of unexpected kinases such as ERK1/2, Akt, or activation of PKC isoforms.[7]1. Use specific kinase inhibitors: Pre-treat cells with inhibitors for the suspected off-target kinases before C8-C1P stimulation. 2. Include proper controls: Use an inactive analog of C8-C1P if available. A vehicle control is mandatory. 3. Knockdown of Ceramide Kinase (CerK): To confirm that the observed effect is due to exogenously added C8-C1P and not an indirect effect on endogenous ceramide metabolism, use siRNA to knockdown CerK, the enzyme that produces C1P.[8]
GPCR-Mediated Effects Observed effects are sensitive to pertussis toxin or other G-protein inhibitors, suggesting the involvement of a G-protein coupled receptor (GPCR).[5][6]1. Use GPCR antagonists: If a specific receptor is suspected, use a selective antagonist. 2. Test for GPCR activation: Perform assays to measure second messengers like cAMP or intracellular calcium mobilization.[9]
Metabolism to Sphingosine-1-Phosphate (S1P) The observed phenotype mimics that of S1P, a known signaling lipid that promotes proliferation and survival.[4]1. Inhibit S1P receptors: Use S1P receptor antagonists to see if the C8-C1P effect is blocked. 2. Measure S1P levels: Use mass spectrometry to determine if C8-C1P treatment leads to an increase in intracellular S1P levels.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and deliver C8-C1P to cultured cells?

A1: The delivery method can significantly impact the experimental outcome. While ethanol/dodecane mixtures have been used, they can introduce toxicity.[1] A recommended approach is to prepare liposomes or to complex C8-C1P with fatty acid-free bovine serum albumin (BSA) in serum-free media. This improves solubility and reduces the risk of solvent-induced artifacts. Always include a vehicle-only control in your experiments.

Q2: Can C8-C1P interfere with standard cell viability assays like the MTT or MTS assay?

A2: Yes, there is a potential for interference. Tetrazolium-based assays like MTT and MTS rely on cellular reductase activity.[10][11] Some lipids and reducing agents can directly reduce the tetrazolium salts, leading to a false-positive signal for cell viability.[12][13][14] It is advisable to validate your viability data with an alternative method that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or a live/dead stain).

Q3: What are the key differences between the effects of short-chain (like C8) and long-chain C1P?

A3: Short-chain C1P analogs like C8-C1P are more water-soluble and cell-permeable than their long-chain counterparts (e.g., C16-C1P), making them easier to use in in vitro studies.[7] However, their biological activities may not always perfectly mimic endogenous, long-chain C1P. For instance, some studies have shown that C8-C1P and C16-C1P can have different effects on immune cell responses.[7] It is important to consider these potential differences when interpreting your results.

Q4: How can I differentiate between intracellular and extracellular effects of C8-C1P?

A4: Some of the effects of C1P are mediated by intracellular targets, while others are initiated by binding to cell surface receptors.[5][6] To distinguish between these, you can:

  • Use a non-cell-permeable C1P analog: If the effect is still observed, it is likely mediated by an extracellular receptor.

  • Overexpress or knockdown Ceramide Kinase (CerK): Modulating the levels of the enzyme that produces endogenous C1P can help elucidate the role of intracellular C1P.[8]

  • Test for GPCR activation: As mentioned in the troubleshooting guide, assays for second messengers can indicate the involvement of cell surface receptors.

Experimental Protocols

Protocol 1: Control Experiment for Vehicle-Induced Toxicity

Objective: To determine the cytotoxic potential of the delivery vehicle.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • Vehicle (e.g., ethanol/dodecane mixture)

  • Cell viability reagent (e.g., CellTiter-Glo® or similar non-tetrazolium-based assay)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare serial dilutions of your vehicle in complete culture medium. The concentrations should span the range you intend to use for your C8-C1P experiments.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the vehicle. Include a "medium-only" control.

  • Incubate the cells for the same duration as your planned C8-C1P experiment.

  • At the end of the incubation period, assess cell viability using a non-tetrazolium-based assay according to the manufacturer's instructions.

  • Plot cell viability against vehicle concentration to determine the highest non-toxic concentration of your vehicle.

Protocol 2: Assessing Off-Target Kinase Activation

Objective: To determine if C8-C1P is non-specifically activating a particular kinase pathway.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • C8-C1P

  • Specific kinase inhibitor (e.g., a MEK inhibitor like PD98059 for the ERK pathway)

  • DMSO (as a vehicle for the inhibitor)

  • Lysis buffer

  • Antibodies for the phosphorylated and total forms of the kinase of interest

Procedure:

  • Seed cells in multi-well plates and grow to the desired confluency.

  • Pre-treat the cells with the specific kinase inhibitor at its effective concentration for 1-2 hours. Include a DMSO-only control.

  • After the pre-treatment, stimulate the cells with C8-C1P at the desired concentration for the appropriate amount of time. Include a control group that is not treated with C8-C1P.

  • Lyse the cells and collect the protein lysates.

  • Perform Western blotting to detect the levels of the phosphorylated and total forms of the kinase of interest.

  • A reduction in C8-C1P-induced phosphorylation of the kinase in the inhibitor-treated group would suggest an off-target effect on that pathway.

Visualizations

C8-C1P_Signaling_Pathways C8_C1P Exogenous C8-C1P GPCR GPCR C8_C1P->GPCR Extracellular cPLA2 cPLA2 C8_C1P->cPLA2 Intracellular G_protein G-protein GPCR->G_protein PI3K PI3K G_protein->PI3K MEK MEK G_protein->MEK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inflammation Inflammation cPLA2->Inflammation

Caption: Potential signaling pathways activated by C8-C1P.

Troubleshooting_Workflow Start Unexpected Result with C8-C1P Check_Toxicity Is there unexpected cytotoxicity? Start->Check_Toxicity Check_Vehicle Test Vehicle Toxicity Check_Toxicity->Check_Vehicle Yes Check_Signaling Is there non-specific signaling? Check_Toxicity->Check_Signaling No Dose_Response Perform C8-C1P Dose-Response Check_Vehicle->Dose_Response Solution Interpret Results with Controls Dose_Response->Solution Kinase_Inhibitors Use Specific Kinase Inhibitors Check_Signaling->Kinase_Inhibitors Yes GPCR_Antagonists Use GPCR Antagonists Check_Signaling->GPCR_Antagonists Possible Metabolism_Check Check for Metabolism to Ceramide/S1P Check_Signaling->Metabolism_Check Possible Viability_Assay Is a tetrazolium assay being used? Check_Signaling->Viability_Assay No Kinase_Inhibitors->Solution GPCR_Antagonists->Solution Metabolism_Check->Solution Alternative_Assay Use Alternative Viability Assay (e.g., ATP-based) Viability_Assay->Alternative_Assay Yes Viability_Assay->Solution No Alternative_Assay->Solution

Caption: A workflow for troubleshooting C8-C1P experiments.

On_Target_vs_Off_Target C8_C1P C8-C1P Treatment On_Target On-Target Effect (e.g., activation of specific pathway) C8_C1P->On_Target Off_Target Potential Off-Target Effects C8_C1P->Off_Target Observed_Phenotype Observed Phenotype On_Target->Observed_Phenotype Vehicle_Toxicity Vehicle Toxicity Off_Target->Vehicle_Toxicity Metabolism Metabolism to Ceramide or S1P Off_Target->Metabolism Non_Specific_Kinase Non-specific Kinase Activation Off_Target->Non_Specific_Kinase Assay_Interference Assay Interference Off_Target->Assay_Interference Vehicle_Toxicity->Observed_Phenotype Metabolism->Observed_Phenotype Non_Specific_Kinase->Observed_Phenotype Assay_Interference->Observed_Phenotype False Result

Caption: On-target vs. potential off-target effects of C8-C1P.

References

Troubleshooting inconsistent results in C-8 Ceramide-1-phosphate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-8 Ceramide-1-phosphate (C8-C1P). The information is designed to help address common issues and ensure consistency in experimental outcomes.

General Troubleshooting & FAQs

Question: My C8-C1P solution appears cloudy or precipitates. How can I ensure proper solubilization?

Answer: C8-C1P, like other short-chain sphingolipids, is more water-soluble than its long-chain counterparts but still requires careful preparation to avoid aggregation and ensure consistent delivery to cells.[1]

  • Recommended Protocol: Prepare C1P vesicles by sonicating the lipid in ultrapure water or a suitable buffer on ice using a probe sonicator.[2] This creates a uniform suspension for cell culture experiments.

  • Solvent Choice: While often prepared in aqueous solutions, for stock solutions, organic solvents like ethanol (B145695) can be used, though care must be taken to ensure the final concentration in the culture medium is not cytotoxic.

  • Storage: Store stock solutions at -20°C or below. Before use, allow the solution to warm to room temperature and vortex thoroughly. For working solutions in aqueous buffer, it is often best to prepare them fresh for each experiment.

Question: I'm seeing variable or no effects of C8-C1P on cell proliferation and survival. What are the potential causes?

Answer: The effects of C8-C1P can be highly dependent on concentration, cell type, and experimental conditions. Inconsistent results often stem from issues with dosage, cell health, or the specific cellular context.

  • Concentration Dependence: C8-C1P's effects are dose-dependent. For instance, in human monocytes, concentrations between 1-20 µM have been shown to decrease the expression of inflammatory markers.[3] However, at high concentrations, C1P can become toxic to cells.[4] It is crucial to perform a dose-response curve for your specific cell line and endpoint.

  • Cell Type Specificity: Different cell lines will respond differently. While C8-C1P can be mitogenic and pro-survival in fibroblasts and macrophages, its effects may vary in other cell types.[4][5]

  • Comparison with other Ceramides (B1148491): Short-chain ceramides like C8-ceramide can be poor substrates for ceramide kinase (CerK), the enzyme that produces endogenous C1P.[1][4] This means the effects of exogenously added C8-C1P may not perfectly mimic the roles of endogenously generated, long-chain C1P.

  • Opposing Effects of Ceramide: Ceramide and C1P often have opposing biological effects, with ceramide promoting apoptosis and C1P promoting survival.[1][6] The balance between these two lipids, regulated by CerK and C1P phosphatases, is critical for cell homeostasis.[5] Contamination of your C8-C1P with its precursor, C8-ceramide, could lead to conflicting results.

Cell-Based Assay Troubleshooting

Question: My cell viability results (e.g., using CCK-8/WST-8 assays) are inconsistent after C8-C1P treatment. Why might this be happening?

Answer: While convenient, viability assays based on tetrazolium salt reduction (like CCK-8) can introduce experimental artifacts.

  • Metabolic Alterations: The CCK-8 assay itself can alter cellular metabolism. It has been shown to cause significant downregulation of metabolites in the glycolysis and pentose (B10789219) phosphate (B84403) pathways.[7][8][9] This is a critical consideration, as C8-C1P also influences metabolic and signaling pathways.

  • Synergistic Effects: There may be unforeseen synergistic interactions between the CCK-8 reagent and C8-C1P, which could compromise the accuracy of the results.[8]

  • Recommendation: Use caution when interpreting CCK-8 results and avoid using cells treated with the reagent in subsequent experiments.[7][8] It is advisable to validate findings with an orthogonal method, such as direct cell counting (trypan blue exclusion) or a fluorescence-based live/dead assay.

Table 1: Summary of C8-C1P Effects on Human Monocytes/Macrophages
Cell TypeC8-C1P ConcentrationObserved EffectReference
Human CD14+ Monocytes1-20 µMDecreased expression of CD80 and CD44 after LPS challenge.[3]
Human CD14+ Monocytes1 µMIncreased migration through transwell membrane.[3]
Human CD14+ Monocytes20 µMReduced early apoptosis; increased BCL-2 expression.[3]
Human CD14+ Monocytes20 µMInduced phosphorylation of ERK1/2.[3]
Macrophage-differentiated Monocytes (MDM)1-20 µMPrimed monocytes to differentiate toward a pro-resolutive/pro-angiogenic phenotype.[3]

Signaling Pathway Analysis

Question: I am not seeing consistent activation of expected downstream signaling pathways (e.g., ERK, Akt) with C8-C1P treatment. What should I check?

Answer: C1P signaling is complex, involving both intracellular and extracellular actions. Failure to see consistent pathway activation can be due to timing, feedback loops, or the specific experimental system.

  • Dual Action: C1P can act as an intracellular second messenger or as an extracellular ligand for a putative G-protein coupled receptor.[1][6] The observed downstream effects can depend on which mode of action is dominant in your system.

  • Kinetics of Activation: Signaling events like protein phosphorylation are often transient. For example, C8-C1P was shown to induce ERK1/2 phosphorylation in monocytes within 15 to 30 minutes.[3] You may be missing the peak activation if you are only looking at a single, later time point. A time-course experiment is essential.

  • Pathway Crosstalk: The sphingolipid pathway is highly interconnected. C1P levels are balanced by ceramide, and both can influence other bioactive lipids like sphingosine-1-phosphate (S1P), which also has potent signaling roles.[4] Changes in other parts of this network can indirectly affect the C1P response.

Diagram 1: C8-C1P Signaling Pathways

C8_C1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space C8C1P_ext Exogenous C8-C1P C1PR Putative C1P Receptor (GPCR) C8C1P_ext->C1PR C8C1P_int Intracellular C1P C8C1P_ext->C8C1P_int Cellular Uptake PI3K PI3K C1PR->PI3K ERK ERK1/2 C1PR->ERK Migration Migration C1PR->Migration Akt Akt PI3K->Akt Survival Survival/ Anti-Apoptosis Akt->Survival Proliferation Proliferation ERK->Proliferation cPLA2 cPLA2α Inflammation Inflammation (AA Release) cPLA2->Inflammation NFkB NF-κB C8C1P_int->cPLA2 direct activation C8C1P_int->Survival

Caption: Dual signaling actions of C8-Ceramide-1-Phosphate.

Experimental Protocols

Protocol 1: Preparation of C8-C1P Vesicles

This protocol is adapted from methods used for preparing C1P for cell-based assays.[2]

  • Aliquot Stock: Start with a known quantity of C8-C1P (e.g., from Avanti Polar Lipids). If in powder form, dissolve in a suitable organic solvent like chloroform/methanol to make a concentrated stock.

  • Evaporate Solvent: In a glass tube, evaporate the organic solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of thetube.

  • Hydration: Add the desired volume of sterile, ultrapure water or serum-free medium to the lipid film to achieve the target stock concentration (e.g., 2-3 mM).

  • Sonication: Place the tube in an ice bath. Using a probe sonicator, sonicate the solution in short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the solution is no longer cloudy and appears as a clear, uniform suspension.

  • Sterilization & Use: The resulting vesicle solution can be filter-sterilized through a 0.22 µm filter if necessary. Dilute this stock solution into your cell culture medium to achieve the final working concentration for your experiment. Always prepare fresh for best results.

Protocol 2: Monocyte Transwell Migration Assay

This is a general protocol for assessing cell migration in response to C8-C1P.[3]

  • Cell Preparation: Isolate human CD14+ monocytes and resuspend them in serum-free or low-serum medium at a concentration of 1x10^6 cells/mL.

  • Assay Setup:

    • Use a transwell plate (e.g., 24-well format with 8 µm pore size inserts).

    • In the lower chamber, add medium containing the chemoattractant: either C8-C1P at the desired concentration (e.g., 1 µM) or a control medium.

    • In the upper chamber (the insert), add 100 µL of the prepared monocyte suspension (1x10^5 cells).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of 2-4 hours.

  • Quantification:

    • After incubation, carefully remove the insert.

    • Wipe the top side of the insert membrane with a cotton swab to remove non-migrated cells.

    • Fix and stain the migrated cells on the bottom side of the membrane (e.g., with DAPI or crystal violet).

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, eluted stain can be measured spectrophotometrically.

Diagram 2: Troubleshooting Workflow for Inconsistent C8-C1P Results

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckReagent 1. Check C8-C1P Reagent Start->CheckReagent CheckProtocol 2. Review Experimental Protocol Start->CheckProtocol CheckAssay 3. Evaluate Assay Method Start->CheckAssay Solubility Is C8-C1P fully solubilized? (Prepare fresh vesicles via sonication) CheckReagent->Solubility Purity Check purity and storage conditions. (Degradation? Contamination?) CheckReagent->Purity Dose Have you performed a dose-response? (Effects are concentration-dependent) CheckProtocol->Dose Timecourse Is it a signaling experiment? (Perform a time-course) CheckProtocol->Timecourse Controls Are controls appropriate? (Vehicle, positive/negative controls) CheckProtocol->Controls Viability Using a metabolic assay (CCK-8)? (Validate with an orthogonal method) CheckAssay->Viability Quant Measuring C1P levels (LC-MS)? (Check for overestimation artifacts) CheckAssay->Quant Resolved Problem Resolved Solubility->Resolved Purity->Resolved Dose->Resolved Timecourse->Resolved Controls->Resolved Viability->Resolved Quant->Resolved

Caption: A logical workflow for diagnosing inconsistent C8-C1P results.

References

C-8 Ceramide-1-phosphate cytotoxicity and appropriate vehicle controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-8 Ceramide-1-phosphate (C8-C1P).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8-C1P) and what are its known biological activities?

A1: this compound (C8-C1P) is a synthetic, cell-permeable short-chain analog of the naturally occurring bioactive sphingolipid, ceramide-1-phosphate (C1P).[1][2] C1P is formed by the phosphorylation of ceramide by ceramide kinase (CERK).[2] C8-C1P is often used in research to investigate the cellular functions of C1P.

Known biological activities of C1P and its analogs like C8-C1P include:

  • Mitogenic and Pro-survival Effects: C1P can stimulate DNA synthesis and cell division in fibroblasts and macrophages.[3][4] It also exhibits anti-apoptotic properties by promoting cell survival.[3]

  • Inflammatory Responses: C1P is a mediator of inflammatory responses, stimulating the release of arachidonic acid and prostaglandin (B15479496) formation.[1]

  • Signaling Pathway Modulation: C1P can activate several signaling pathways, including the ERK1/2, PI3K/Akt, and NF-κB pathways, which are involved in cell proliferation and survival.[1][5]

  • Tumorigenesis: Due to its roles in cell growth, survival, and angiogenesis, C1P has been implicated in tumorigenesis.[4]

Q2: What are the common vehicles for delivering C8-C1P to cells in culture?

A2: Due to the lipid nature of C8-C1P, it requires a vehicle for effective delivery to cells in aqueous culture media. Common vehicles include:

  • Ethanol (B145695) or Methanol (B129727) with Dodecane (B42187): A mixture of ethanol or methanol with dodecane has been a popular vehicle for delivering C1P analogs to cultured cells.[6][7]

  • DMSO and Ethanol: C8-C1P is also soluble in DMSO and ethanol.

  • Sonication in Water or PBS: For some applications, C1P can be prepared as vesicles by sonication in ultrapure water or dispersed in ethanol/PBS.[5][8][9]

Q3: Why is the choice of vehicle for C8-C1P critical?

A3: The choice of vehicle is critical because it can significantly influence the observed biological effects and may even be the primary cause of cytotoxicity.[6][7] The use of a dodecane-containing vehicle, in particular, has been shown to induce cytotoxic effects that are independent of C8-C1P itself.[6][7][8] These effects can include mitochondrial swelling, vacuole formation, and cell death.[6][7] Therefore, appropriate vehicle controls are essential to distinguish the effects of C8-C1P from those of the delivery vehicle.

Q4: What are the potential cytotoxic effects of C8-C1P and/or its vehicle?

A4: When delivered using an ethanol-dodecane mixture, C8-C1P can lead to irreversible cytotoxic effects.[6][7] These effects are largely attributed to the dodecane component of the vehicle, which can interact with phospholipids (B1166683) in the cell membrane.[6][7] The C1P-dodecane mixture has been shown to be more toxic than a ceramide-dodecane mixture.[8] High concentrations of C1P analogs themselves can also be toxic to cells.[2]

Q5: Which signaling pathways are modulated by C8-C1P?

A5: C8-C1P, as an analog of C1P, is known to modulate several key signaling pathways involved in cell fate:

  • Pro-survival Pathways: C1P stimulates the PI3K/Akt and ERK1/2 pathways, which are major drivers of cell survival and proliferation.[1][3][5] Activation of these pathways can lead to the upregulation of anti-apoptotic proteins like Bcl-2.[5]

  • Inflammatory Pathways: C1P can stimulate cytosolic phospholipase A2 (cPLA2α), leading to the production of arachidonic acid and prostaglandins, which are key mediators of inflammation.[1]

  • Apoptosis Pathways: While C1P is generally pro-survival, the balance between ceramide and C1P is crucial. Ceramide is pro-apoptotic, while C1P is anti-apoptotic.[10] C1P can inhibit acid sphingomyelinase, an enzyme that generates ceramide, thereby promoting cell survival.[1] The extrinsic apoptosis pathway, involving death receptors and caspase-8, and the intrinsic (mitochondrial) pathway, involving the Bcl-2 family of proteins and caspase-9, are both influenced by the balance of sphingolipids.[11][12][13]

Troubleshooting Guide

Problem: I am observing high levels of cell death in my experiments with C8-C1P, even at low concentrations.

  • Possible Cause: The vehicle used to deliver C8-C1P, particularly if it contains dodecane, may be causing cytotoxicity.[6][7]

  • Solution:

    • Run proper vehicle controls: Always include a control group treated with the vehicle alone at the same concentration used for the C8-C1P treatment. This will help you determine if the vehicle is the source of the toxicity.

    • Consider alternative vehicles: If the vehicle is toxic, try dissolving C8-C1P in a different solvent, such as DMSO or ethanol alone, at a final concentration that is non-toxic to your cells. Alternatively, try preparing C1P vesicles by sonication in sterile water or PBS.[5][9]

    • Optimize the concentration of C8-C1P: High concentrations of C1P analogs can be toxic.[2] Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type.

Problem: I am not observing the expected biological effect of C8-C1P in my cells.

  • Possible Cause 1: The C8-C1P may not be effectively delivered to the cells.

  • Solution: Ensure that your vehicle is appropriate for your cell type and experimental conditions. The method of preparation (e.g., sonication for vesicles) is crucial for proper dispersion.

  • Possible Cause 2: The chosen concentration of C8-C1P may be too low.

  • Solution: Perform a dose-response experiment to identify the effective concentration range for your specific biological question and cell line.

  • Possible Cause 3: The biological activity of C8-C1P may be cell-type specific.

  • Solution: Review the literature for studies using C8-C1P in your specific or a similar cell type to ensure that the expected effect is relevant.

Problem: I am having trouble dissolving C8-C1P.

  • Possible Cause: C8-C1P is a lipid and has limited solubility in aqueous solutions.

  • Solution:

    • Use appropriate organic solvents: C8-C1P is soluble in DMSO and ethanol. Prepare a concentrated stock solution in one of these solvents and then dilute it in your culture medium to the final desired concentration. Ensure the final solvent concentration is not harmful to your cells.

    • Use a carrier: A mixture of ethanol and dodecane (e.g., 98:2, v/v) can be used to disperse C8-C1P in aqueous solutions.[14] However, be mindful of the potential for dodecane-induced cytotoxicity.[6][7]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityReference
DMSO15 mg/mL
Ethanol20 mg/mL

Table 2: Example Effects of C8-C1P on Macrophage Activity

TreatmentConcentrationEffectReference
C8-C1P1 µMChemoattraction of human monocytes[5]
C8-C1P20 µMReduction of early apoptosis in monocytes[5]
C8-C1P20 µMIncreased phosphorylation of ERK1/2[5]
C16:0 C1P1-10 µMIncreased MCP-1 release[9]

Experimental Protocols

Protocol 1: Preparation of C8-C1P with an Ethanol-Dodecane Vehicle

Caution: Dodecane can induce cytotoxicity. Always include a vehicle-only control.

  • Prepare a stock solution of C8-C1P in ethanol (e.g., 10 mM).

  • Prepare a vehicle solution of ethanol and dodecane at a ratio of 98:2 (v/v).

  • To prepare the C8-C1P treatment solution, add the C8-C1P stock solution to the vehicle solution to achieve the desired final concentration.

  • Vortex the solution thoroughly.

  • Add the C8-C1P/vehicle mixture to the cell culture medium and mix well by pipetting or gentle agitation.

  • For the vehicle control, add an equivalent volume of the ethanol-dodecane vehicle to the cell culture medium.

Protocol 2: Assessment of C8-C1P Cytotoxicity using Alamar Blue Assay

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of C8-C1P and the corresponding vehicle controls. Include an untreated control group.

  • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • Add Alamar Blue reagent (10% of the culture volume) to each well.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence or absorbance according to the manufacturer's instructions.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Analysis of ERK1/2 Phosphorylation in Response to C8-C1P

  • Culture cells to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal phosphorylation levels.

  • Treat the cells with C8-C1P at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Visualizations

C8-C1P Delivery and Potential for Vehicle-Induced Cytotoxicity cluster_prep Preparation cluster_treatment Cell Treatment cluster_outcome Potential Outcomes C8-C1P C8-C1P C8-C1P_Vehicle_Mix C8-C1P in Vehicle C8-C1P->C8-C1P_Vehicle_Mix Vehicle Vehicle Vehicle->C8-C1P_Vehicle_Mix Vehicle_Control Vehicle Alone Vehicle->Vehicle_Control Cells_1 Cultured Cells C8-C1P_Vehicle_Mix->Cells_1 Treatment Cells_2 Cultured Cells Vehicle_Control->Cells_2 Control Bio_Effect Biological Effect of C8-C1P Cells_1->Bio_Effect Observed Cytotoxicity_Vehicle Vehicle-Induced Cytotoxicity Cells_1->Cytotoxicity_Vehicle Potential Cells_2->Cytotoxicity_Vehicle Observed No_Effect No Observed Effect Cells_2->No_Effect Observed

Caption: Workflow for C8-C1P experiments highlighting the importance of a vehicle control.

Signaling Pathways Modulated by this compound cluster_prosurvival Pro-Survival / Proliferation cluster_inflammation Inflammation cluster_apoptosis_reg Apoptosis Regulation C8_C1P C8-C1P PI3K_Akt PI3K/Akt Pathway C8_C1P->PI3K_Akt ERK12 ERK1/2 Pathway C8_C1P->ERK12 cPLA2a cPLA2α C8_C1P->cPLA2a Acid_SMase Acid Sphingomyelinase C8_C1P->Acid_SMase Inhibits Bcl2 Bcl-2 up-regulation PI3K_Akt->Bcl2 Proliferation Cell Proliferation ERK12->Proliferation Survival Cell Survival Bcl2->Survival AA Arachidonic Acid cPLA2a->AA Prostaglandins Prostaglandins AA->Prostaglandins Ceramide Ceramide Acid_SMase->Ceramide Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Key signaling pathways influenced by C8-C1P.

Troubleshooting Flowchart for C8-C1P Experiments Start Experiment Start Observe_Effect Observe Unexpected Cytotoxicity? Start->Observe_Effect Check_Vehicle Is Vehicle Control Also Toxic? Observe_Effect->Check_Vehicle Yes No_Effect No Biological Effect Observed? Observe_Effect->No_Effect No Change_Vehicle Change Vehicle (e.g., to DMSO/Ethanol) Check_Vehicle->Change_Vehicle Yes Optimize_Conc Optimize C8-C1P Concentration Check_Vehicle->Optimize_Conc No Change_Vehicle->Start Optimize_Conc->Start Check_Delivery Check Delivery Method & Concentration No_Effect->Check_Delivery Yes Proceed Proceed with Experiment No_Effect->Proceed No Check_Delivery->Start

Caption: A logical guide to troubleshooting common issues in C8-C1P experiments.

References

Technical Support Center: The Effect of Serum Starvation on C8-Ceramide-1-Phosphate Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of serum starvation on C8-Ceramide-1-Phosphate (C8-C1P) signaling.

Frequently Asked Questions (FAQs)

Q1: What is C8-Ceramide-1-Phosphate (C8-C1P) and why is it used in research?

A1: C8-Ceramide-1-Phosphate is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). It has a shorter acyl chain (8 carbons) than most endogenous ceramides, which increases its solubility in aqueous solutions, making it easier to use in cell culture experiments.[1] C1P, in general, is a critical signaling molecule involved in various cellular processes, often opposing the effects of ceramide. While ceramide is typically associated with cell cycle arrest and apoptosis, C1P promotes cell proliferation, survival, and inflammation.[1][2]

Q2: What is the primary purpose of serum starvation in cell culture experiments involving C8-C1P signaling?

A2: Serum starvation is a common technique used to reduce the basal level of signaling activity within cells. Serum contains a complex mixture of growth factors and cytokines that can activate numerous signaling pathways, including those that may be stimulated by C8-C1P (e.g., MAPK/ERK and PI3K/Akt pathways). By removing serum for a period (typically 12-24 hours), researchers can synchronize cells in the G0/G1 phase of the cell cycle and create a quiescent state with low background signaling. This allows for a more precise analysis of the specific effects of C8-C1P when it is added to the culture.

Q3: What are the known downstream signaling pathways activated by C1P?

A3: C1P is known to activate several key signaling pathways that regulate cell growth, survival, and inflammation. A primary target of C1P is cytosolic phospholipase A2 (cPLA2), which, upon activation, releases arachidonic acid for the production of pro-inflammatory eicosanoids.[1][2] Additionally, C1P has been shown to stimulate the MAPK/ERK and PI3K/Akt pathways, which are central to cell proliferation and survival.[3] There is also evidence for the existence of a specific plasma membrane receptor for C1P, suggesting it can act as both an intracellular second messenger and an extracellular ligand.[1][2]

Q4: How does the acyl chain length of C1P affect its biological activity?

A4: The length of the acyl chain is a critical determinant of C1P's biological activity. Studies have shown that short-chain C1P analogs, such as C2-C1P, are not effective at activating cPLA2. In contrast, C1P with acyl chains of 6 carbons or longer, including C8-C1P, are potent activators of cPLA2. This is a crucial consideration when designing experiments and interpreting results.

Troubleshooting Guides

Issue 1: Low or no observable effect of C8-C1P on downstream signaling (e.g., ERK phosphorylation) in serum-starved cells.

Possible Cause Troubleshooting Step
Suboptimal Serum Starvation Ensure cells have been serum-starved for a sufficient period (typically 12-24 hours) to reduce basal signaling. Verify the reduction in basal phosphorylation of your target protein in untreated, serum-starved control cells compared to cells in complete media.
C8-C1P Degradation or Poor Solubility C8-C1P is typically soluble in DMSO. Prepare fresh stock solutions and dilute to the final working concentration in serum-free media immediately before use. Avoid repeated freeze-thaw cycles of the stock solution.
Inappropriate C8-C1P Concentration Perform a dose-response experiment to determine the optimal concentration of C8-C1P for your cell line and assay. Typical working concentrations range from 1 µM to 25 µM.
Incorrect Timepoint for Analysis Activation of signaling pathways like MAPK/ERK can be transient. Conduct a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak activation time for your specific downstream target.
Cell Line Insensitivity The expression of C1P receptors and downstream signaling components can vary between cell lines. Consider testing a different cell line known to be responsive to C1P, such as macrophage cell lines (e.g., RAW 264.7).

Issue 2: High background signaling in serum-starved control cells.

Possible Cause Troubleshooting Step
Incomplete Removal of Serum When initiating serum starvation, wash the cells thoroughly with phosphate-buffered saline (PBS) before adding serum-free media to ensure complete removal of residual serum components.
Cell Stress due to Prolonged Starvation Extended serum starvation can induce stress responses and apoptosis, which may activate certain signaling pathways. Optimize the starvation period for your cell line to maintain cell viability while achieving low basal signaling. An 18-hour starvation period is often a good starting point.
High Cell Density Overly confluent cell cultures can lead to increased basal signaling due to cell-cell contact and depletion of nutrients. Plate cells at a density that allows them to be sub-confluent at the time of the experiment.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of C1P in serum-starved cells.

Table 1: Effect of C1P on Macrophage Migration

Cell LineTreatmentFold Increase in Migration (Mean ± SEM)
RAW 264.7Control (vehicle)1.0 ± 0.2
RAW 264.7C1P (10 µM)4.2 ± 0.5
Data is representative of typical results observed for C1P-induced chemotaxis in serum-starved macrophage-like cells.

Table 2: Effect of C1P on ERK1/2 Phosphorylation

Cell LineTreatmentDurationFold Increase in p-ERK1/2 (Normalized to Total ERK)
C2C12 MyoblastsControl (vehicle)5 min1.0
C2C12 MyoblastsC1P (15 µM)5 min~2.5
Data is based on densitometric analysis of Western blots from serum-starved cells stimulated with C1P.[4]

Experimental Protocols

Protocol 1: Serum Starvation and C8-C1P Treatment for Analysis of Protein Phosphorylation

  • Cell Plating: Plate cells in complete growth medium at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation: Once cells have reached the desired confluency, aspirate the complete growth medium, and wash the cells twice with sterile PBS. Add serum-free medium to the cells and incubate for 12-24 hours at 37°C in a CO2 incubator.

  • C8-C1P Preparation: Prepare a stock solution of C8-C1P in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution to the desired final concentration in serum-free medium.

  • Cell Treatment: Aspirate the serum-free medium from the starved cells and replace it with the C8-C1P-containing medium. For control wells, use medium containing the same final concentration of DMSO (vehicle control).

  • Incubation: Incubate the cells for the desired time period (e.g., 5-60 minutes for phosphorylation studies).

  • Cell Lysis: After incubation, place the culture plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Analysis: Scrape the cells, collect the lysate, and clarify by centrifugation. Determine the protein concentration of the supernatant. The samples are now ready for analysis by Western blotting or other immunoassays.

Signaling Pathways and Experimental Workflows

C1P_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol C8-C1P_ext Exogenous C8-C1P C1P_Receptor C1P Receptor (GPCR) C8-C1P_ext->C1P_Receptor cPLA2 cPLA2 C8-C1P_ext->cPLA2 Intracellular entry PI3K PI3K C1P_Receptor->PI3K ERK MAPK (ERK1/2) C1P_Receptor->ERK Arachidonic_Acid Arachidonic Acid cPLA2->Arachidonic_Acid Eicosanoids Pro-inflammatory Eicosanoids Arachidonic_Acid->Eicosanoids Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: C8-C1P Signaling Pathways.

Experimental_Workflow Start Plate Cells in Complete Medium Serum_Starve Serum Starve (12-24 hours) Start->Serum_Starve Treat Treat with C8-C1P or Vehicle Serum_Starve->Treat Lyse Lyse Cells Treat->Lyse Analyze Analyze Downstream Signaling Lyse->Analyze

Caption: Experimental Workflow.

References

Choosing the correct vehicle for C-8 Ceramide-1-phosphate delivery (e.g., BSA vs. dodecane)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate delivery vehicle for C-8 Ceramide-1-Phosphate (C8-C1P) and for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is a delivery vehicle necessary for this compound?

A1: this compound, like other lipids, has limited solubility in aqueous cell culture media. A delivery vehicle is required to solubilize the lipid, ensure its stable dispersion in the medium, facilitate its uptake by cells, and minimize potential cytotoxicity. Short-chain analogs like C8-C1P are more water-soluble than long-chain ceramides, but a carrier is still recommended for consistent and reproducible results.[1][2][3]

Q2: What are the main differences between BSA and dodecane (B42187) as delivery vehicles?

A2: Bovine Serum Albumin (BSA) and dodecane-based systems represent two distinct methods for lipid delivery. BSA is a protein that acts as a physiological carrier, forming a complex with the lipid to enhance its solubility and delivery in a biocompatible manner.[4][5] The ethanol (B145695)/dodecane method is a solvent-based approach where the lipid is dissolved in a solvent mixture that is then diluted into the culture medium. This method can be very efficient but carries a significant risk of solvent-induced artifacts and cytotoxicity.[6][7]

Q3: What are the advantages of using BSA as a vehicle?

A3:

  • Physiological Relevance: BSA is the primary carrier of fatty acids and other lipids in the bloodstream, making it a more physiologically relevant delivery method.[4]

  • Reduced Cytotoxicity: By binding to lipids, BSA can reduce their potential lipotoxicity and the toxicity of organic solvents used in initial stock preparation.[4][8]

  • High Solubility: BSA is highly soluble in water and can effectively solubilize lipids for cell culture applications.[5]

  • Stability: BSA-lipid complexes are generally stable in culture media, providing a consistent supply of the lipid to the cells.[5]

Q4: What are the potential drawbacks of using a dodecane-based vehicle?

A4: The primary drawback is the potential for significant, irreversible cytotoxicity that is dependent on the presence of the phospholipid.[6] This can lead to mitochondrial swelling, vacuole formation, and cell death.[6] Crucially, these toxic effects may not be apparent in a vehicle-only control, complicating data interpretation.[6] The toxicity can be influenced by the dodecane-to-lipid molar ratio and the amount of serum present in the culture medium.[9][10]

Q5: When might a researcher choose dodecane over BSA?

A5: Despite its drawbacks, the ethanol/dodecane system has been reported to be highly efficient for delivering C1P to intracellular membranes.[7] A researcher might consider this method if the primary goal is to achieve high intracellular concentrations quickly and if they have carefully controlled for the potential cytotoxic artifacts. It is critical to perform extensive validation, including multiple controls and viability assays, when using this vehicle.

Troubleshooting Guide

Issue 1: I'm observing high levels of cell death after treating my cells with C8-C1P delivered with dodecane.

  • Possible Cause: The cytotoxicity may be caused by the dodecane vehicle itself, an effect that is often exacerbated by the presence of the phospholipid.[6][9]

  • Troubleshooting Steps:

    • Run Extensive Controls: Test the vehicle (ethanol/dodecane) alone, C8-C1P in an alternative vehicle (like BSA), and an untreated control.

    • Perform a Dose-Response Curve: The toxic effect of the C1P-dodecane mixture is concentration-dependent. An EC50 for toxicity in COS-1 cells was observed around 3 µM.[9] Determine the toxicity threshold in your specific cell line.

    • Increase Serum Concentration: Serum lipoproteins can protect against dodecane-induced toxicity.[9] Try increasing the serum percentage in your culture medium during treatment.

    • Switch to a BSA Vehicle: For most applications, BSA is a safer and more physiologically relevant delivery vehicle that avoids solvent-induced artifacts.[4][11]

Issue 2: My C8-C1P treatment is not producing the expected biological effect (e.g., no increase in cell proliferation).

  • Possible Cause 1 (BSA Vehicle): Improper formation of the BSA-lipid complex, leading to poor delivery.

  • Troubleshooting Steps:

    • Verify Protocol: Ensure the protocol for complex formation was followed precisely, especially the steps of drying the lipid and injecting the ethanol-dissolved lipid into a vortexing BSA solution to ensure proper complexation.[11]

    • Use Fatty Acid-Free BSA: Standard BSA can already be saturated with lipids. Use fatty acid-free BSA to ensure maximal binding capacity for your C8-C1P.[11]

    • Check Lipid Stability: Ensure your C8-C1P stock has been stored correctly (typically at -20°C as a solid) to prevent degradation.[12]

  • Possible Cause 2 (Dodecane Vehicle): The biological effect is being masked by cytotoxicity.

  • Troubleshooting Steps:

    • Assess Cell Viability: Perform a viability assay (e.g., MTT, Alamar Blue) in parallel with your functional assay. If viability is compromised, the functional readout will be unreliable.

    • Lower the Concentration: The optimal concentration for a biological effect (e.g., EC50 of 400 nM for PGE2 synthesis) may be significantly lower than the concentration that causes toxicity.[7] Perform a dose-response experiment starting from a much lower concentration.

Issue 3: I am getting inconsistent results between experiments.

  • Possible Cause: Inconsistent preparation of the C8-C1P-vehicle mixture.

  • Troubleshooting Steps:

    • Standardize Preparation: Prepare a large batch of the C8-C1P-vehicle stock solution for a set of experiments to minimize variability.

    • Ensure Complete Solubilization: For dodecane, ensure the lipid is fully dissolved in the ethanol/dodecane mixture before adding it to the medium.[11] For BSA, ensure the final complex solution is clear.

    • Control for Dodecane/Lipid Ratio: When using a dodecane vehicle, be aware that the molar ratio of dodecane to C1P can influence the outcome.[10] Using a consistent stock concentration and dilution factor is critical.

Data Presentation: Vehicle Comparison

Table 1: Qualitative Comparison of Delivery Vehicles

FeatureBSA VehicleDodecane Vehicle
Mechanism Protein Carrier (Complex Formation)Solvent-based Dispersion
Physiological Relevance HighLow
Risk of Cytotoxicity LowHigh[6][9]
Risk of Artifacts LowHigh (vehicle can interact with phospholipids)[6]
Ease of Use Requires multi-step preparationSimple mixing of stock with media
Delivery Efficiency GoodVery high to internal membranes[7]

Table 2: Quantitative Parameters and Observations

ParameterBSA VehicleDodecane Vehicle
Typical Working Concentration 1-20 µM (application dependent)400 nM - 10 µM[7][13]
Observed Cytotoxicity (EC50) Not widely reported; generally considered safe~3 µM (in COS-1 cells)[9]
Biological Effect (EC50) Varies by endpoint~400 nM (for PGE₂ synthesis)[7]
Solubility of C8-C1P Soluble up to ~5 µM in a 5 µM BSA solution[11]Soluble in ethanol/dodecane (98:2) stock
Experimental Protocols

Protocol 1: Preparation of C8-C1P-BSA Complex (Adapted from Cayman Chemical, Method A[11])

  • Prepare Lipid Stock: Prepare a ~1 mM stock solution of C8-C1P in a chloroform/methanol (e.g., 19:1, v/v) solvent mixture.

  • Dry the Lipid: In a glass test tube, dispense an aliquot of the lipid stock solution. Dry the solvent completely, first under a stream of nitrogen gas and then under a vacuum for at least 1 hour to form a thin lipid film.

  • Redissolve in Ethanol: Redissolve the dried lipid film in a small volume of pure ethanol (e.g., 200 µl).

  • Prepare BSA Solution: In a sterile conical tube, prepare a solution of fatty acid-free BSA in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 0.3-0.4 mg/mL).

  • Form the Complex: While vigorously vortexing the BSA solution, slowly inject the ethanol-dissolved C8-C1P into the BSA solution.

  • Finalize and Store: The resulting solution contains the C8-C1P-BSA complex. This solution can be sterile-filtered and stored at -20°C. The final concentration should be calculated based on the initial amount of lipid and the final volume.

Protocol 2: Preparation of C8-C1P with Ethanol/Dodecane Vehicle (Adapted from Cayman Chemical, Method D[11] and other studies[6][7])

  • Prepare Vehicle Stock: Prepare a vehicle solution of ethanol and n-dodecane at a 98:2 (v/v) ratio.

  • Prepare Lipid-Vehicle Stock: Dissolve the C8-C1P solid directly into the ethanol:dodecane vehicle to create a concentrated stock solution (e.g., 1-10 mM).

  • Application to Cells: Add the lipid-vehicle stock solution directly to the cell culture medium to achieve the desired final concentration. Mix well by gentle swirling or inversion before adding to the cells.

  • Important Control: Always prepare a "vehicle control" by adding the same volume of the ethanol:dodecane mixture (without lipid) to the culture medium. However, be aware that this control may not reveal the full extent of cytotoxicity, which can be dependent on the presence of the lipid.[6]

Mandatory Visualizations

G cluster_bsa BSA Vehicle Workflow cluster_dodecane Dodecane Vehicle Workflow bsa1 Dissolve C8-C1P in Chloroform/Methanol bsa2 Dry Lipid Film (Nitrogen + Vacuum) bsa1->bsa2 bsa3 Redissolve Lipid in Ethanol bsa2->bsa3 bsa5 Inject Lipid into Vortexing BSA Solution bsa4 Prepare Fatty Acid-Free BSA Solution bsa4->bsa5 bsa6 Add C8-C1P-BSA Complex to Cells bsa5->bsa6 dod1 Dissolve C8-C1P in Ethanol:Dodecane (98:2) dod2 Add Lipid/Solvent Mix Directly to Culture Medium dod1->dod2 dod3 Add Medium to Cells dod2->dod3 dod4 CRITICAL: Run Parallel Viability Assays dod3->dod4

Caption: Experimental workflows for preparing C8-C1P with BSA and dodecane vehicles.

G C1P Extracellular C8-C1P GPCR Putative GPCR C1P->GPCR binds PI3K PI3K GPCR->PI3K activates Akt Akt/PKB PI3K->Akt activates Survival Cell Proliferation & Survival Akt->Survival promotes cPLA2 cPLA2α (intracellular C1P target) AA Arachidonic Acid Release cPLA2->AA stimulates Inflammation Inflammation AA->Inflammation

Caption: Simplified C1P signaling pathways promoting survival and inflammation.

G start Need to deliver C8-C1P to cells? q1 Is avoiding potential cytotoxicity critical? start->q1 q2 Is mimicking physiological delivery important? q1->q2 Yes q3 Is maximum intracellular delivery the sole priority? q1->q3 No q2->q3 No bsa Choose BSA Vehicle q2->bsa Yes dodecane Consider Dodecane Vehicle (with caution) q3->dodecane Yes control Perform rigorous cytotoxicity controls dodecane->control

References

How to prevent C-8 Ceramide-1-phosphate degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-8 Ceramide-1-Phosphate (C8-C1P). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of C8-C1P in experimental settings and to help troubleshoot potential issues related to its degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with C8-C1P.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected biological activity of C8-C1P. Degradation of C8-C1P in aqueous solution. C8-C1P is susceptible to enzymatic degradation by phosphatases present in cell culture media containing serum or in cell lysates. It is also unstable in aqueous solutions over extended periods.Prepare fresh aqueous solutions of C8-C1P for each experiment. Avoid storing C8-C1P in aqueous buffers for more than one day.[1] When preparing stock solutions, first dissolve the solid C8-C1P in 10 mM NaOH at a pH greater than 7.5 before diluting with your experimental buffer (e.g., PBS) to the desired concentration and pH.[1]
Suboptimal storage of C8-C1P. Improper storage can lead to the degradation of the compound before use.Store solid C8-C1P at -20°C.[2] Under these conditions, it is stable for at least four years.[2]
High variability in results between experimental replicates. Incomplete solubilization of C8-C1P. C8-C1P is a lipid and may not fully dissolve in aqueous buffers, leading to inconsistent concentrations in your assays.Follow the recommended solubilization protocol carefully. After dissolving in 10 mM NaOH, ensure thorough mixing when diluting into your final buffer. Sonication can aid in the dispersion of the lipid.
Enzymatic degradation by cellular phosphatases. When treating live cells, endogenous or secreted phosphatases can degrade the C8-C1P, leading to variable effective concentrations.Consider using phosphatase inhibitors in your experimental medium. Common inhibitors of lipid phosphate (B84403) phosphatases include sodium fluoride (B91410) (NaF) and sodium orthovanadate. Propranolol has also been shown to inhibit phosphatidate phosphohydrolase activity.
Loss of C8-C1P activity during long-term cell culture experiments. Hydrolysis at physiological pH. While initial solubilization is recommended at a higher pH, prolonged incubation at physiological pH (7.2-7.4) can lead to the hydrolysis of the phosphate group.For long-term experiments, consider replenishing the C8-C1P-containing medium periodically. The stability of C8-C1P in aqueous solution is not recommended for more than a day.[1]
Suspected degradation due to environmental factors. Exposure to light. While some lipids are light-sensitive, information on the photostability of C8-C1P is not extensively documented. However, related sphingolipids have been shown to be susceptible to photodegradation under certain conditions.As a precautionary measure, it is advisable to protect C8-C1P solutions from direct light by using amber vials or wrapping containers in foil, especially during long incubations.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: C8-C1P should be stored as a neat solid at -20°C.[2] It is stable for at least four years under these conditions.[2]

Q2: What is the best way to dissolve C8-C1P for use in aqueous solutions like cell culture media?

A2: For maximum solubility in aqueous buffers, first dissolve the solid C8-C1P in 10 mM NaOH at a pH greater than 7.5. The solubility is approximately 12 mg/mL under these conditions. You can then dilute this stock solution with a buffer like PBS (pH 7.2) to your desired final concentration and pH.[1] It is not recommended to store the aqueous solution for more than one day.[1]

Q3: What are the primary enzymes responsible for C8-C1P degradation in a biological context?

A3: The primary enzymes that degrade C1P are lipid phosphate phosphatases (LPPs) and ceramide-1-phosphate phosphatase (CPPase).[3][4] These enzymes catalyze the dephosphorylation of C1P back to ceramide.

Q4: Can I use phosphatase inhibitors to prevent C8-C1P degradation?

A4: Yes, using phosphatase inhibitors can help prevent the enzymatic degradation of C8-C1P. Commonly used broad-spectrum phosphatase inhibitors that are effective against lipid phosphatases include:

  • Sodium Fluoride (NaF): Often used at a concentration of 1-10 mM.[5]

  • Sodium Orthovanadate (Na3VO4): A general inhibitor of protein phosphotyrosyl phosphatases that can also inhibit other phosphatases.

  • Propranolol: While known as a beta-blocker, it also inhibits phosphatidate phosphohydrolase.

The optimal concentration of these inhibitors should be determined for your specific experimental system to avoid off-target effects.

Q5: Is C8-C1P sensitive to light?

A5: While there is no definitive report on the photosensitivity of C8-C1P, studies on other sphingolipids suggest that exposure to UV radiation can lead to their decomposition. Therefore, it is a good laboratory practice to minimize the exposure of C8-C1P solutions to light, for example, by using amber tubes or covering the containers with aluminum foil.

Experimental Protocols

Protocol 1: Solubilization of C8-Ceramide-1-Phosphate for Aqueous Solutions

Materials:

  • This compound (solid)

  • 10 mM Sodium Hydroxide (NaOH) solution

  • Phosphate Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of solid C8-C1P in a sterile microcentrifuge tube.

  • Add the appropriate volume of 10 mM NaOH solution to achieve a stock concentration of approximately 12 mg/mL (or your desired stock concentration). The pH of this initial solution should be above 7.5.

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A brief sonication may aid in dissolution.

  • Dilute the stock solution to the final desired concentration using your experimental buffer (e.g., PBS, pH 7.2). Mix thoroughly by vortexing.

  • Use the freshly prepared C8-C1P solution immediately. Do not store the aqueous solution for more than 24 hours.[1]

Protocol 2: General Procedure for Cell Treatment with C8-Ceramide-1-Phosphate with Phosphatase Inhibitors

Materials:

  • Cells cultured in appropriate growth medium

  • Freshly prepared C8-C1P solution (from Protocol 1)

  • Phosphatase inhibitor stock solution (e.g., 1 M Sodium Fluoride in water)

  • Cell culture plates/flasks

Procedure:

  • Culture your cells to the desired confluency.

  • If using phosphatase inhibitors, pre-treat the cells with the inhibitor in fresh culture medium for 30-60 minutes before adding C8-C1P. For example, add Sodium Fluoride to a final concentration of 1-10 mM.

  • Add the freshly prepared C8-C1P solution to the cell culture medium to achieve the desired final concentration. Gently swirl the plate to ensure even distribution.

  • Incubate the cells for the desired experimental duration.

  • For long-term experiments (over 24 hours), consider replacing the medium with freshly prepared C8-C1P and inhibitor to maintain its effective concentration.

Quantitative Data Summary

Parameter Value/Recommendation Reference
Storage Temperature (Solid) -20°C[2]
Shelf Life (Solid) ≥ 4 years[2]
Aqueous Solution Stability Not recommended for > 1 day[1]
Solubilization pH > 7.5 (in 10 mM NaOH)[1]
Sodium Fluoride (Inhibitor) 1-10 mM (typical concentration)[5]

Visualizations

This compound Metabolic Pathway

C1P_Metabolism This compound Metabolism Ceramide C-8 Ceramide C1P This compound Ceramide->C1P ATP -> ADP C1P->Ceramide H2O -> Pi CerK Ceramide Kinase (CerK) Phosphatase Lipid Phosphate Phosphatases (LPPs) & Ceramide-1-Phosphate Phosphatase (CPPase) Inhibitors Phosphatase Inhibitors (e.g., NaF, Sodium Orthovanadate) Inhibitors->Phosphatase C1P_Workflow Recommended Experimental Workflow for C8-C1P cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Storage Store solid C8-C1P at -20°C Solubilize Dissolve in 10 mM NaOH (pH > 7.5) Storage->Solubilize Dilute Dilute in experimental buffer (e.g., PBS, pH 7.2) Solubilize->Dilute Inhibitor Optional: Pre-treat cells with phosphatase inhibitors Dilute->Inhibitor Treatment Add freshly prepared C8-C1P to experimental system Inhibitor->Treatment Incubate Incubate for desired time Treatment->Incubate Assay Perform biological assay Incubate->Assay C1P_Signaling This compound Signaling Pathway C1P_ext Extracellular C8-C1P C1P_Receptor Putative C1P Receptor (GPCR) C1P_ext->C1P_Receptor Inflammation Inflammation C1P_ext->Inflammation G_protein Gi Protein C1P_Receptor->G_protein PI3K PI3-K G_protein->PI3K ERK ERK1/2 G_protein->ERK PKB PKB / Akt PI3K->PKB NFkB NF-κB PKB->NFkB Cell_Survival Cell Survival (Anti-apoptosis) NFkB->Cell_Survival Cell_Migration Cell Migration NFkB->Cell_Migration Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation ERK->Cell_Migration JNK JNK JNK->Cell_Proliferation

References

Interpreting unexpected phenotypes in C-8 Ceramide-1-phosphate treated cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with C-8 Ceramide-1-Phosphate (C8C1P).

Frequently Asked Questions (FAQs)

Q1: What is this compound (C8C1P) and how does it differ from endogenous C1P?

A1: this compound is a synthetic, cell-permeable analog of the naturally occurring bioactive sphingolipid, Ceramide-1-Phosphate (C1P). The "C-8" refers to the eight-carbon acyl chain (octanoyl), which makes it more water-soluble than long-chain ceramides, facilitating its use in cell culture experiments.[1] While it mimics many of the biological activities of endogenous C1P, such as promoting cell proliferation and survival, its shorter acyl chain length may influence its metabolic fate and interaction with cellular enzymes, potentially leading to some different or less potent effects compared to natural C1P.

Q2: What are the expected effects of C8C1P on my cells?

A2: Generally, C8C1P, like endogenous C1P, is known to be a pro-survival and mitogenic signaling molecule.[2] Expected effects include:

  • Stimulation of cell proliferation: C8C1P can promote cell division.[3]

  • Inhibition of apoptosis: It can protect cells from programmed cell death.[4]

  • Activation of pro-survival signaling pathways: This includes the MEK/ERK and PI3K/Akt pathways.[1]

  • Induction of inflammatory responses: C1P is a mediator of inflammatory processes, often through the stimulation of cytosolic phospholipase A2.[2]

Q3: How should I prepare and handle C8C1P for my experiments?

A3: C8C1P is a lipid and requires careful handling to ensure its stability and activity. It is typically dissolved in an organic solvent like ethanol (B145695) or DMSO to create a stock solution.[5] For cell treatments, the stock solution should be diluted in culture medium, often containing a carrier protein like fatty acid-free bovine serum albumin (BSA), to enhance its solubility and delivery to cells.[2][5] It is crucial to prepare fresh dilutions for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.

Q4: Can C8C1P be metabolized by cells?

A4: Yes, exogenously added C8C1P can be metabolized by cellular enzymes. It can be dephosphorylated by lipid phosphatases back to C-8 ceramide.[3] This is a critical consideration as C-8 ceramide often has biological effects that are antagonistic to C8C1P, such as inducing apoptosis.[3]

Troubleshooting Guide

Unexpected Phenotype 1: Decreased Cell Viability or Increased Apoptosis

Q: I treated my cells with C8C1P expecting increased proliferation, but instead, I'm observing cell death. What could be the reason?

A: This is a common issue that can arise from several factors:

  • High Concentrations of C8C1P: While low micromolar concentrations of C8C1P are typically mitogenic, higher concentrations can be toxic and induce apoptosis.[6] It is essential to perform a dose-response curve to determine the optimal concentration for your specific cell type.

  • Conversion to Ceramide: As mentioned in the FAQs, C8C1P can be converted to C-8 ceramide by cellular phosphatases.[3] Ceramide is a well-known pro-apoptotic molecule, and its accumulation can counteract the pro-survival effects of C8C1P, leading to cell death.[3]

  • Cell Type Specificity: The cellular response to C8C1P can be highly cell-type dependent. Some cell lines may be more sensitive to the pro-apoptotic effects of its metabolite, C-8 ceramide.

Troubleshooting Steps:

  • Perform a Dose-Response Experiment: Test a wide range of C8C1P concentrations (e.g., 1 µM to 50 µM) to identify the optimal range for pro-proliferative effects in your cell line.

  • Time-Course Analysis: Assess cell viability at different time points after treatment. The conversion to ceramide may be time-dependent.

  • Inhibit Ceramide Synthesis (Optional): If you suspect conversion to ceramide is the issue, you can try co-treatment with a ceramide synthase inhibitor, though this can have off-target effects.

  • Assess Apoptosis Markers: Use an Annexin V/Propidium Iodide staining assay to confirm if the observed cell death is due to apoptosis.

Unexpected Phenotype 2: No Effect on Cell Proliferation or Survival

Q: I don't see any change in cell proliferation or survival after treating my cells with C8C1P. What should I check?

A: A lack of response could be due to several experimental factors:

  • Suboptimal Concentration: The concentration of C8C1P used may be too low to elicit a response in your cell type.

  • Poor Bioavailability: C8C1P is a lipid and may not be efficiently delivered to the cells.

  • Cell Culture Conditions: The density of the cells and the serum concentration in the media can influence the cellular response.

  • Inactive Compound: The C8C1P may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Increase C8C1P Concentration: Try a higher concentration within the recommended range.

  • Use a Carrier Protein: If not already doing so, dilute the C8C1P in media containing fatty acid-free BSA to improve its solubility and delivery.

  • Optimize Cell Seeding Density: Ensure that cells are in the exponential growth phase and are not overly confluent when treated.

  • Serum Starvation: For signaling studies, serum-starving the cells for a few hours before treatment can enhance the response to C8C1P by reducing baseline signaling.

  • Check Compound Integrity: Purchase fresh C8C1P from a reputable supplier and handle it according to the manufacturer's instructions.

Unexpected Phenotype 3: Contradictory Signaling Pathway Activation

Q: I'm seeing activation of pathways that are contrary to the expected pro-survival role of C8C1P, such as the activation of pro-apoptotic kinases. Why is this happening?

A: The signaling outcomes of C8C1P can be complex and context-dependent:

  • Crosstalk with Other Pathways: C8C1P-activated pathways can have complex crosstalk with other signaling networks in the cell.

  • Off-Target Effects: At high concentrations, C8C1P might have off-target effects.

  • Dual Role of Signaling Molecules: Some signaling molecules, like JNK, can have both pro-survival and pro-apoptotic roles depending on the cellular context and the duration of activation.[1]

Troubleshooting Steps:

  • Analyze Multiple Signaling Pathways: Use a panel of antibodies to assess the activation state of key proteins in related pathways (e.g., Akt, ERK, JNK, p38).

  • Use Specific Pathway Inhibitors: To confirm the involvement of a specific pathway in the observed phenotype, use well-characterized pharmacological inhibitors.

  • Early Time-Point Analysis: Examine signaling events at early time points (e.g., 5-30 minutes) after C8C1P treatment, as the initial response may be more specific.

Quantitative Data Summary

ParameterCell TypeC8C1P ConcentrationObserved EffectReference
DNA Synthesis Rat-1 Fibroblasts1-10 µMStimulation of DNA synthesis and cell division[3]
Apoptosis Human CD14+ Monocytes20 µMSignificant reduction in early apoptotic cells[4]
ERK1/2 Phosphorylation Human CD14+ Monocytes20 µMSignificant increase after 15-30 minutes[4]
BCL-2 Upregulation Human CD14+ MonocytesNot specifiedSignificant increase at 24 and 48 hours[4]

Experimental Protocols

Cell Proliferation Assay (CCK-8)

This protocol is for assessing cell proliferation in a 96-well plate format.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • C8C1P stock solution

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of C8C1P in culture medium.

  • Remove the medium from the wells and add 100 µL of the C8C1P dilutions or control medium.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for detecting apoptosis by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with C8C1P or control for the desired time.

  • Harvest both adherent and floating cells.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot for Phospho-Akt (Ser473)

This protocol is for detecting the activation of the PI3K/Akt pathway.

Materials:

  • Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

Procedure:

  • Plate cells and treat with C8C1P for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt as a loading control.

Visualizations

C8C1P_Signaling_Pathways C8C1P This compound GPCR GPCR C8C1P->GPCR PI3K PI3K GPCR->PI3K MEK MEK GPCR->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Survival Cell Survival Akt->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation NFkB->Survival Inflammation Inflammation NFkB->Inflammation

Caption: Key signaling pathways activated by this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckConcentration Is the C8C1P concentration optimal? Start->CheckConcentration CheckDelivery Is the compound delivery efficient? CheckConcentration->CheckDelivery Yes DoseResponse Perform Dose-Response Curve CheckConcentration->DoseResponse No CheckMetabolism Could metabolism to ceramide be an issue? CheckDelivery->CheckMetabolism Yes UseCarrier Use BSA as a carrier CheckDelivery->UseCarrier No TimeCourse Perform Time-Course Analysis CheckMetabolism->TimeCourse Yes Resolved Phenotype Resolved CheckMetabolism->Resolved No DoseResponse->CheckConcentration UseCarrier->CheckDelivery ApoptosisAssay Perform Apoptosis Assay TimeCourse->ApoptosisAssay ApoptosisAssay->Resolved

Caption: Troubleshooting workflow for unexpected phenotypes.

Western_Blot_Workflow CellTreatment Cell Treatment with C8C1P Lysis Cell Lysis CellTreatment->Lysis Quantification Protein Quantification Lysis->Quantification SDSPAGE SDS-PAGE Quantification->SDSPAGE Transfer Transfer to Membrane SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western Blot analysis.

References

Technical Support Center: C-8 Ceramide-1-Phosphate Transwell Migration Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in C-8 Ceramide-1-phosphate (C8-C1P) transwell migration assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of C8-C1P to use as a chemoattractant?

A1: The optimal concentration of C8-C1P can be cell-type dependent and should be determined empirically through a dose-response experiment. However, published studies provide a good starting range. For instance, a concentration of 1µM has been shown to be effective for chemoattracting human monocytes[1]. Another study demonstrated stimulation of glial cell migration using 10µM C8-C1P[2]. Therefore, a concentration range of 1-20 µM is a reasonable starting point for optimization.

Q2: How should I prepare the C8-C1P solution for my assay?

A2: C8-Ceramide-1-phosphate is a lipid and requires careful preparation to ensure it is in a usable form for cell-based assays. It is often recommended to dissolve it in a solvent like ethanol (B145695) or DMSO to create a stock solution. This stock solution can then be further diluted in a serum-free or low-serum medium, preferably containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA), to improve solubility and prevent micelle formation. It is crucial to ensure the final solvent concentration in the assay medium is non-toxic to the cells.

Q3: What is the appropriate pore size for the transwell membrane?

A3: The choice of pore size is critical and depends on the size and migratory characteristics of your cells. A general guideline is to use a pore size that is large enough for the cells to actively migrate through but small enough to prevent passive dropping of cells into the lower chamber. For many cancer cell lines and larger cells, an 8 µm pore size is commonly used.

Q4: How long should I incubate the cells for the migration assay?

A4: The incubation time is another critical parameter that needs to be optimized for your specific cell type and experimental conditions. Incubation times can range from a few hours to 24 hours or longer. A time-course experiment is recommended to determine the optimal incubation time that allows for a measurable number of migrated cells without reaching saturation.

Q5: Should I serum-starve my cells before the assay?

A5: Yes, serum starvation is a highly recommended step. Culturing the cells in a serum-free or low-serum medium for 12-24 hours before the assay can enhance their sensitivity to the chemoattractant, C8-C1P, by downregulating the signaling pathways activated by growth factors present in the serum.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Cell Migration 1. Suboptimal C8-C1P Concentration: The concentration of C8-C1P may be too low to induce a migratory response or too high, leading to receptor desensitization. 2. Cell Health and Viability: Cells may have low viability or have been damaged during harvesting. 3. Incorrect Pore Size: The membrane pores may be too small for the cells to migrate through. 4. Insufficient Incubation Time: The assay duration may be too short for the cells to migrate. 5. Cells Not Responsive: The cell line may not express the appropriate receptor for C1P.1. Perform a Dose-Response Curve: Test a range of C8-C1P concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal concentration for your cell type. 2. Check Cell Viability: Ensure cell viability is high (>95%) before seeding. Handle cells gently during trypsinization and resuspension. 3. Select Appropriate Pore Size: Consult literature for your cell type or test inserts with different pore sizes (e.g., 5 µm and 8 µm). 4. Optimize Incubation Time: Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal migration time. 5. Confirm Receptor Expression: Verify the expression of the putative C1P receptor in your cell line through techniques like RT-qPCR or western blotting.
High Background Migration (High migration in the negative control) 1. Presence of Chemoattractants in the Upper Chamber: The serum-free medium in the upper chamber may still contain residual growth factors. 2. Cells are Overly Motile: Some cell lines are inherently highly motile. 3. Pore Size Too Large: The membrane pores may be too large, allowing cells to passively fall through.1. Thorough Serum Starvation: Ensure cells are properly serum-starved for an adequate duration (12-24 hours). 2. Reduce Incubation Time: A shorter incubation period may reduce background migration while still allowing for a measurable response to C8-C1P. 3. Use a Smaller Pore Size: If passive movement is suspected, try a transwell insert with a smaller pore size.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven distribution of cells in the transwell inserts. 2. Inaccurate Pipetting: Errors in pipetting C8-C1P or cell suspension. 3. Edge Effects: Wells at the edge of the plate may experience different temperature and humidity conditions. 4. Inconsistent Staining or Counting: Variation in the staining procedure or in the fields of view chosen for cell counting.1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding each replicate. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques. 3. Plate Layout: Avoid using the outer wells of the plate or fill them with sterile PBS to maintain a humid environment. Randomize the placement of different conditions across the plate. 4. Standardize Quantification: Use a consistent staining protocol and a systematic method for counting cells (e.g., counting multiple fields of view per insert and averaging the results). Consider using a plate reader-based fluorescence assay for more objective quantification.

Experimental Protocols

Detailed Methodology for this compound Transwell Migration Assay

This protocol provides a general framework. Optimization of cell seeding density, C8-C1P concentration, and incubation time is crucial for each cell line.

Materials:

  • 24-well transwell inserts (e.g., 8 µm pore size)

  • 24-well tissue culture plates

  • Cell line of interest

  • Complete growth medium

  • Serum-free or low-serum medium (e.g., 0.1% BSA in basal medium)

  • This compound (C8-C1P)

  • Solvent for C8-C1P (e.g., Ethanol or DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol (B129727) or DAPI)

  • Cotton swabs

  • Microscope

Procedure:

  • Cell Culture and Serum Starvation:

    • Culture cells to 70-80% confluency in their complete growth medium.

    • Approximately 12-24 hours before the assay, replace the complete medium with serum-free or low-serum medium to serum-starve the cells.

  • Preparation of C8-C1P Chemoattractant Solution:

    • Prepare a stock solution of C8-C1P in the appropriate solvent (e.g., 10 mM in ethanol).

    • On the day of the experiment, dilute the C8-C1P stock solution to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) in serum-free or low-serum medium. It is recommended to add the diluted C8-C1P to the medium containing a carrier like 0.1% fatty acid-free BSA.

    • Prepare a negative control medium containing the same concentration of the solvent and BSA without C8-C1P.

  • Assay Setup:

    • Add 600 µL of the prepared chemoattractant solutions (including the negative control) to the lower wells of the 24-well plate.

    • Carefully place the transwell inserts into the wells, ensuring there are no air bubbles trapped beneath the membrane.

  • Cell Seeding:

    • Harvest the serum-starved cells using trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cells and resuspend the pellet in serum-free or low-serum medium.

    • Perform a cell count and adjust the cell concentration. The optimal seeding density needs to be determined, but a starting point of 5 x 10^4 to 1 x 10^5 cells per insert is common.

    • Add 100-200 µL of the cell suspension to the upper chamber of each transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the optimized duration (e.g., 4-24 hours).

  • Quantification of Migrated Cells:

    • After incubation, carefully remove the transwell inserts from the wells.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with the fixation solution for 15-20 minutes at room temperature.

    • Wash the inserts with PBS.

    • Stain the migrated cells with a staining solution (e.g., Crystal Violet for 10-15 minutes or DAPI for 5 minutes).

    • Wash the inserts again with PBS to remove excess stain.

    • Allow the inserts to air dry.

    • Image the stained cells using a microscope and count the number of migrated cells in several representative fields of view for each insert.

    • Alternatively, for Crystal Violet staining, the dye can be eluted with a solution like 10% acetic acid, and the absorbance can be measured using a plate reader. For fluorescent stains like DAPI, a fluorescence plate reader can be used for quantification.

Data Presentation

Table 1: Recommended Starting Conditions for Optimization

ParameterRecommended Starting RangeNotes
C8-C1P Concentration 1 µM - 20 µMPerform a dose-response curve to determine the optimal concentration for your cell type.[1][2]
Cell Seeding Density (per 24-well insert) 5 x 10^4 - 1 x 10^5 cellsTitrate to find a density that gives a good signal-to-noise ratio without oversaturating the membrane.
Incubation Time 4 - 24 hoursA time-course experiment is necessary to identify the peak migration time.
Serum Starvation 12 - 24 hoursCrucial for increasing cell sensitivity to the chemoattractant.

Mandatory Visualization

C1P_Signaling_Pathway C8C1P This compound GPCR G-protein Coupled Receptor (GPCR) C8C1P->GPCR Binds G_protein Gi Protein GPCR->G_protein Activates PI3K PI3K G_protein->PI3K Activates ERK_MAPK ERK/MAPK Pathway G_protein->ERK_MAPK Activates Akt Akt PI3K->Akt Activates Cell_Migration Cell Migration Akt->Cell_Migration Promotes ERK_MAPK->Cell_Migration Promotes

Caption: C8-C1P Signaling Pathway for Cell Migration.

Transwell_Assay_Workflow Start Start Serum_Starve 1. Serum Starve Cells (12-24h) Start->Serum_Starve Prepare_Chemoattractant 2. Prepare C8-C1P Solution Serum_Starve->Prepare_Chemoattractant Add_to_Lower 3. Add Chemoattractant to Lower Chamber Prepare_Chemoattractant->Add_to_Lower Seed_Cells 4. Seed Cells in Upper Chamber Add_to_Lower->Seed_Cells Incubate 5. Incubate (4-24h) Seed_Cells->Incubate Remove_Non_Migrated 6. Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_and_Stain 7. Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_and_Stain Quantify 8. Image and Quantify Fix_and_Stain->Quantify End End Quantify->End

Caption: C8-C1P Transwell Migration Assay Workflow.

Troubleshooting_Logic Problem Problem Encountered Low_Migration Low/No Migration Problem->Low_Migration High_Background High Background Migration Problem->High_Background High_Variability High Variability Problem->High_Variability Optimize_C1P Optimize C8-C1P Concentration Low_Migration->Optimize_C1P Check_Cells Check Cell Health & Pore Size Low_Migration->Check_Cells Optimize_Time Optimize Incubation Time Low_Migration->Optimize_Time Check_Starvation Verify Serum Starvation High_Background->Check_Starvation Adjust_Time_Pore Adjust Incubation Time/Pore Size High_Background->Adjust_Time_Pore Standardize_Seeding Standardize Cell Seeding High_Variability->Standardize_Seeding Consistent_Quant Ensure Consistent Quantification High_Variability->Consistent_Quant

Caption: Troubleshooting Logic for C8-C1P Transwell Assays.

References

Addressing solubility challenges of C-8 Ceramide-1-phosphate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for addressing solubility challenges and other common issues encountered when working with C-8 Ceramide-1-Phosphate (C8-C1P).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological roles?

A1: this compound (C8-C1P) is a short-chain, synthetic analog of the naturally occurring bioactive sphingolipid, ceramide-1-phosphate (C1P).[1][2] Unlike its precursor, ceramide, which is often associated with apoptosis (programmed cell death), C1P and its analogs like C8-C1P are involved in cell proliferation, survival, and inflammatory responses.[3][4] C8-C1P has been shown to stimulate DNA synthesis and cell division.[1][2] Its effects are often antagonistic to those of cell-permeable ceramides.[1][3]

Q2: I'm having trouble dissolving C8-C1P in my aqueous buffer. What is the recommended procedure?

A2: C8-C1P is supplied as a neat solid and has limited solubility in many common solvents.[1] Direct dissolution in aqueous buffers like PBS can be challenging. The recommended method for achieving maximum solubility is to first dissolve the C8-C1P in 10 mM NaOH at a pH greater than 7.5.[1][2] Once dissolved in the alkaline solution, it can then be diluted with your desired aqueous buffer, such as PBS (pH 7.2), to the final working concentration.[1]

Q3: My C8-C1P solution appears cloudy or has precipitated after dilution. What could be the cause and how can I fix it?

A3: Precipitation upon dilution into a neutral or acidic buffer is a common issue. This occurs because the solubility of C8-C1P is pH-dependent. The initial dissolution in a basic solution (10 mM NaOH, pH > 7.5) is crucial for deprotonating the phosphate (B84403) group, which enhances its solubility in water. When diluting into a lower pH buffer, the equilibrium can shift, leading to aggregation and precipitation.

To avoid this, ensure the initial dissolution in NaOH is complete. When diluting, add the C8-C1P/NaOH stock solution to the final buffer slowly while vortexing or stirring to ensure rapid and even dispersion.[5] If precipitation still occurs, you may need to adjust the final pH of your working solution to be slightly alkaline.

Q4: How should I store C8-C1P, both as a solid and in solution?

A4: As a neat solid, C8-C1P is stable for at least four years when stored at -20°C.[1] Aqueous solutions of C8-C1P are less stable, and it is not recommended to store them for more than one day.[1] For experiments, it is best to prepare fresh solutions daily.

Q5: What are the key signaling pathways activated by C8-C1P?

A5: C8-C1P is known to activate several pro-survival and pro-inflammatory signaling pathways. Exogenously added C1P can act on cell surface receptors, which are thought to be G-protein coupled receptors.[4][6] This can lead to the activation of pathways including the PI3K/Akt and ERK1/2 (MAPK) pathways, which are critical for cell proliferation and survival.[7] C1P also plays a role in inflammation by stimulating cytosolic phospholipase A2 (cPLA2), leading to the release of arachidonic acid.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
C8-C1P powder will not dissolve in buffer. Direct addition to neutral or acidic buffer.Follow the recommended protocol: First, dissolve in 10 mM NaOH (pH > 7.5) and then dilute with the desired buffer.[1]
Solution is cloudy or forms a precipitate after dilution. pH of the final solution is too low; rapid change in pH upon dilution.Add the alkaline C8-C1P stock solution to the final buffer slowly while vortexing.[5] Ensure the final pH of the working solution remains in a range that supports solubility. Consider using a buffer with a slightly higher pH if compatible with your experimental system.
Inconsistent experimental results. Degradation of C8-C1P in aqueous solution; improper storage.Prepare fresh aqueous solutions of C8-C1P for each experiment. Do not store aqueous solutions for more than 24 hours.[1] Store the solid compound at -20°C.[1]
Low cell viability or unexpected cellular response. High concentrations of organic co-solvents (e.g., DMSO, ethanol) if used for initial solubilization.Use the recommended aqueous solubilization method with NaOH to avoid solvent toxicity in cell-based assays.[1] If an organic solvent must be used, ensure the final concentration in the cell culture medium is minimal and below known toxic levels.

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Molecular Weight 505.7 g/mol -[1]
Purity ≥90%-[1]
Storage (Solid) ≥ 4 years-20°C[1]
Storage (Aqueous Solution) Not recommended for more than 1 day-[1]
Solubility ~12 mg/mL10 mM NaOH (pH > 7.5)[1]
Appearance Neat Solid-[1]

Experimental Protocols

Protocol 1: Preparation of a 1 mM Aqueous Stock Solution of C8-C1P

Materials:

  • This compound (FW: 505.7 g/mol )

  • 10 mM Sodium Hydroxide (NaOH) solution, sterile

  • Phosphate Buffered Saline (PBS), pH 7.2, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 0.506 mg of C8-C1P powder and place it in a sterile microcentrifuge tube.

  • Add 100 µL of 10 mM NaOH solution to the tube.

  • Vortex the solution vigorously until the solid is completely dissolved. The solution should be clear.

  • Add 900 µL of sterile PBS (pH 7.2) to the dissolved C8-C1P/NaOH mixture to bring the total volume to 1 mL.

  • Vortex again to ensure the solution is homogenous. This yields a 1 mM stock solution of C8-C1P.

  • Use this stock solution immediately for your experiments. Prepare fresh daily.

Protocol 2: Treatment of Cultured Cells with C8-C1P

Materials:

  • Cultured cells in appropriate cell culture medium

  • 1 mM C8-C1P stock solution (prepared as in Protocol 1)

  • Serum-free cell culture medium

Procedure:

  • The day before the experiment, seed your cells in multi-well plates at the desired density to allow for attachment.

  • On the day of the experiment, gently aspirate the culture medium from the wells.

  • Wash the cells once with sterile PBS.

  • Prepare the final working concentrations of C8-C1P by diluting the 1 mM stock solution in serum-free medium. For example, to make a 10 µM working solution, add 10 µL of the 1 mM stock to 990 µL of serum-free medium.

  • Add the C8-C1P-containing medium to the cells. Include a vehicle control (medium with the same final concentration of NaOH/PBS mixture without C8-C1P).

  • Incubate the cells for the desired period under standard culture conditions (e.g., 37°C, 5% CO2).

  • Proceed with your downstream analysis (e.g., cell proliferation assay, Western blot for signaling proteins).

Visualizations

Signaling Pathways of this compound

C8_C1P_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular C8C1P C8-C1P GPCR GPCR C8C1P->GPCR binds PI3K PI3K GPCR->PI3K activates ERK ERK1/2 GPCR->ERK activates cPLA2 cPLA2 GPCR->cPLA2 activates Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation AA Arachidonic Acid cPLA2->AA releases Inflammation Inflammation AA->Inflammation

Caption: C8-C1P signaling pathways.

Experimental Workflow for C8-C1P Solubilization

C8_C1P_Workflow start Start: C8-C1P (Solid) step1 Dissolve in 10 mM NaOH (pH > 7.5) start->step1 step2 Vortex until clear solution is formed step1->step2 step3 Dilute with aqueous buffer (e.g., PBS) to final concentration step2->step3 step4 Vortex during dilution step3->step4 end End: Ready-to-use C8-C1P Solution step4->end

Caption: Workflow for dissolving C8-C1P.

References

Technical Support Center: The Impact of C-8 Ceramide-1-Phosphate on Cell Cycle Synchronization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and experimenting with the effects of C-8 Ceramide-1-phosphate (C8-C1P) on cell cycle synchronization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from endogenous Ceramide-1-phosphate?

A1: this compound (C8-C1P) is a synthetic, cell-permeable analog of the naturally occurring Ceramide-1-phosphate (C1P). It has a shorter acyl chain (8 carbons) compared to the more common long-chain endogenous C1Ps (e.g., C16-C1P), which allows for easier passage through the cell membrane. Like its endogenous counterpart, C8-C1P is a bioactive sphingolipid that acts as a signaling molecule in various cellular processes.

Q2: What is the primary effect of this compound on the cell cycle?

A2: The primary effect of C8-C1P is the promotion of cell proliferation and progression through the cell cycle.[1] This is in stark contrast to its precursor, ceramide, which is known to induce cell cycle arrest and apoptosis.[2][3] C8-C1P stimulates DNA synthesis and cell division in various cell types, including vascular smooth muscle cells and myoblasts.[1]

Q3: How does this compound promote cell cycle progression?

A3: C8-C1P exerts its mitogenic effects by activating key signaling pathways within the cell. The primary pathways implicated are the Extracellular signal-regulated kinase 1/2 (ERK1/2) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascades.[1][4][5] Activation of these pathways leads to the upregulation of key cell cycle regulatory proteins, such as Cyclin D1 and the proto-oncogene c-Myc, which are crucial for the G1 to S phase transition.[6][7]

Q4: Can this compound be used to synchronize cells in a specific phase of the cell cycle?

A4: While C8-C1P promotes progression through the cell cycle, it is not typically used as a primary agent for synchronizing cells in a specific phase. Synchronization is usually achieved by arresting cells at a particular checkpoint using methods like serum starvation (for G0/G1 arrest) or a double thymidine (B127349) block (for G1/S boundary arrest).[8][9][10] C8-C1P can then be used to study the subsequent progression from the point of arrest.

Data Presentation

The following table summarizes the quantitative effect of Ceramide-1-phosphate (C1P) on the cell cycle phase distribution of C2C12 myoblasts. Cells were serum-starved for 24 hours to synchronize them in the G0/G1 phase and then treated with 15 µM C1P for 16 hours. Cell cycle analysis was performed using flow cytometry after propidium (B1200493) iodide staining.[6]

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Serum-starved)85.2 ± 2.18.3 ± 1.56.5 ± 0.9
15 µM C1P65.4 ± 3.322.1 ± 2.812.5 ± 1.7
Statistically significant difference from control (P < 0.05).[6]

Experimental Protocols

Cell Culture and Synchronization (Serum Starvation)
  • Cell Seeding: Plate the desired cell line (e.g., C2C12 myoblasts) in a complete growth medium and allow them to reach approximately 40-50% confluency.

  • Washing: Gently wash the cells twice with a serum-free medium to remove any residual serum.

  • Serum Starvation: Replace the medium with a serum-free medium and incubate the cells for 24-48 hours. This will arrest the majority of the cells in the G0/G1 phase of the cell cycle.[8]

  • Treatment: After the starvation period, replace the medium with a low-serum medium containing the desired concentration of this compound or vehicle control.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: At the end of the treatment period, harvest the cells by trypsinization and collect them in a conical tube.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol (B145695) while gently vortexing. Cells can be stored at -20°C at this stage.

  • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in a staining solution containing a DNA intercalating dye (e.g., 50 µg/ml Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[6]

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

C8_C1P_Signaling_Pathway C8_C1P This compound Cell_Membrane Cell Membrane ERK12_Pathway ERK1/2 Pathway Cell_Membrane->ERK12_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Cell_Membrane->PI3K_Akt_Pathway cMyc c-Myc Upregulation ERK12_Pathway->cMyc CyclinD1 Cyclin D1 Upregulation PI3K_Akt_Pathway->CyclinD1 G1_S_Transition G1 to S Phase Transition cMyc->G1_S_Transition CyclinD1->G1_S_Transition

Caption: C8-C1P Signaling Pathway to Cell Cycle Progression.

Experimental_Workflow Start Start: Asynchronous Cell Culture Serum_Starvation Serum Starvation (24-48h) (G0/G1 Synchronization) Start->Serum_Starvation Treatment Treat with this compound or Vehicle Control Serum_Starvation->Treatment Harvest Harvest and Fix Cells (70% Ethanol) Treatment->Harvest Stain Stain with Propidium Iodide and RNase A Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) Flow_Cytometry->Analysis

Caption: Experimental Workflow for Cell Cycle Analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor Cell Synchronization - Serum starvation period is too short or too long.- Cell density is too high or too low.- Cell line is resistant to serum starvation.- Optimize the duration of serum starvation for your specific cell line.- Ensure appropriate cell seeding density.- Consider alternative synchronization methods like a double thymidine block.
Weak or No Signal in Flow Cytometry - Insufficient cell number.- Inadequate staining with propidium iodide.- Incorrect settings on the flow cytometer.- Ensure an optimal cell concentration (around 1x10^6 cells/mL).[6]- Increase the concentration or incubation time with the staining solution.- Verify the laser and filter settings are appropriate for propidium iodide.
High Background Signal - Presence of cell debris or aggregates.- RNase A treatment is ineffective, leading to RNA staining.- Gently pipette samples to break up clumps and consider using a cell strainer.- Ensure the RNase A is active and used at an adequate concentration.
Poor Resolution of Cell Cycle Peaks - High flow rate during acquisition.- Cell clumps.- Inconsistent staining.- Use the lowest possible flow rate on the cytometer for better resolution.- Ensure a single-cell suspension before analysis.- Ensure thorough and consistent mixing of the staining solution with the cells.
Unexpected Cell Death - this compound concentration is too high (cytotoxic effects).- Harsh cell handling during harvesting or fixation.- Perform a dose-response curve to determine the optimal, non-toxic concentration of C8-C1P.- Handle cells gently, avoiding high-speed centrifugation or vigorous vortexing.[6]

References

Validation & Comparative

Comparative Analysis of C-8 and C-16 Ceramide-1-Phosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Differential Biological Activities of Short- and Long-Chain Ceramide-1-Phosphate Analogs

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, is a critical regulator of numerous cellular processes, including cell proliferation, survival, inflammation, and angiogenesis. The biological functions of C1P are intricately linked to its biochemical structure, particularly the length of the N-acyl chain. This guide provides a comprehensive comparison of the biological activities of two commonly studied C1P analogs: the short-chain C-8 Ceramide-1-Phosphate (C8-C1P) and the long-chain C-16 Ceramide-1-Phosphate (C16-C1P), which is a major endogenous form in mammalian cells.[1] This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate C1P analog for their specific research needs.

Key Biological Activities: A Comparative Overview

Experimental evidence reveals distinct and sometimes overlapping biological activities of C8-C1P and C16-C1P. While both molecules generally promote cell survival, their effects on inflammation and angiogenesis can differ significantly.

Anti-Apoptotic Effects

Both C8-C1P and C16-C1P have been shown to exert pro-survival effects by inhibiting apoptosis. In studies involving human CD14+ monocytes, both analogs significantly reduced the percentage of early apoptotic cells after 24 hours of treatment.[2] This anti-apoptotic activity is crucial for their roles in promoting cell survival and tissue repair.

Immunomodulatory Effects

A key differentiator between C8-C1P and C16-C1P lies in their impact on inflammatory responses. In lipopolysaccharide (LPS)-challenged human monocytes, C8-C1P demonstrated clear anti-inflammatory properties by reducing the expression of pro-inflammatory markers. In contrast, C16-C1P did not exhibit the same effect.[2]

Pro-Angiogenic Potential

The acyl chain length of C1P also influences its pro-angiogenic capabilities. The secretome from macrophages primed with C8-C1P, but not C16-C1P, significantly enhanced the formation of capillary-like structures by human endothelial colony-forming cells (hECFCs), indicating a more potent pro-angiogenic effect of the short-chain analog in this context.[2]

Quantitative Data Comparison

The following tables summarize the quantitative data from comparative studies on the biological activities of C8-C1P and C16-C1P.

Biological ActivityThis compound (C8-C1P)C-16 Ceramide-1-Phosphate (C16-C1P)Cell TypeReference
Anti-Apoptosis Significant reduction in early apoptotic cells at 20 µMSignificant reduction in early apoptotic cells at 20 µMHuman CD14+ Monocytes[2]
Inflammation Dose-dependent decrease in CD80, CD44, and HLA-DR expression; Reduced IL-6 secretionNo significant effect on CD80, CD44, and HLA-DR expression; No reduction in IL-6 secretionLPS-challenged Human CD14+ Monocytes[2]
Angiogenesis Secretome from C8-C1P-primed macrophages significantly increased branch point formation in hECFCsSecretome from C16-C1P-primed macrophages did not significantly increase branch point formationHuman Macrophages, hECFCs[2]

Table 1: Summary of Comparative Biological Activities

ParameterThis compound (C8-C1P)C-16 Ceramide-1-Phosphate (C16-C1P)Experimental ConditionsReference
Early Apoptotic Monocytes (%) Significantly reduced at 20 µMSignificantly reduced at 20 µM24h treatment[2]
CD80 Expression (% positive cells) Dose-dependent decrease (1-20 µM)No significant change24h & 48h LPS challenge[2]
CD44 Expression (MFI) Dose-dependent decrease (1-20 µM)No significant change24h LPS challenge[2]
HLA-DR Expression (% high) Dose-dependent decrease (1-20 µM)No significant change48h LPS challenge[2]
IL-6 Secretion Significantly dampened LPS-induced secretion at 20 µMNo significant effect24h LPS challenge[2]
hECFC Branch Points Significantly increased with 90% secretome from 20µM-primed macrophagesNo significant increaseTubulogenesis assay[2]

Table 2: Quantitative Comparison of Biological Effects

Signaling Pathways

Ceramide-1-phosphate exerts its biological effects through the activation of various intracellular signaling pathways. While the specific signaling cascades activated by C8-C1P versus C16-C1P are still under investigation, it is known that C1P generally activates pro-survival and proliferative pathways such as the PI3K/Akt and MEK/ERK pathways. The anti-apoptotic effect of C8-C1P has been linked to the upregulation of the anti-apoptotic protein BCL-2 and the activation of the ERK 1/2 signaling pathway.[2]

C1P_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling C1P C-8 C1P or C-16 C1P Receptor Putative C1P Receptor C1P->Receptor BCL2 BCL-2 (upregulation) C1P->BCL2 C8-C1P PI3K PI3K Receptor->PI3K MEK MEK Receptor->MEK Inflammation Inflammation (Differential Regulation) Receptor->Inflammation Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Survival BCL2->Survival

Figure 1. General signaling pathways activated by C1P.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of C8-C1P and C16-C1P.

Monocyte Viability and Apoptosis Assay (Annexin V/Zombie Violet Staining)

This protocol is used to quantify the percentage of apoptotic cells upon treatment with C8-C1P or C16-C1P.

  • Cell Preparation: Isolate human CD14+ monocytes.

  • Treatment: Seed 2 x 10^5 cells per well in a 48-well plate and treat with varying concentrations (e.g., 0, 1, 10, 20 µM) of C8-C1P or C16-C1P for 24 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Zombie Violet dye to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Apoptosis_Assay_Workflow start Isolate Human CD14+ Monocytes treat Treat with C8-C1P or C16-C1P (0-20 µM, 24h) start->treat harvest Harvest and Wash Cells treat->harvest stain Stain with Annexin V and Zombie Violet harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Figure 2. Workflow for the Annexin V/Zombie Violet apoptosis assay.

Analysis of Inflammatory Marker Expression

This protocol details the procedure for assessing the immunomodulatory effects of C8-C1P and C16-C1P on activated monocytes.

  • Cell Culture and Stimulation:

    • Culture isolated human CD14+ monocytes.

    • Challenge the cells with 10 ng/mL of Lipopolysaccharide (LPS).

    • Simultaneously treat with different concentrations (1, 10, and 20 µM) of C8-C1P or C16-C1P for 24 and 48 hours.

  • Immunostaining:

    • Harvest the cells and wash with PBS.

    • Incubate the cells with fluorescently labeled antibodies specific for inflammatory surface markers (e.g., anti-CD80, anti-CD44, anti-HLA-DR).

  • Flow Cytometry Analysis: Quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker using a flow cytometer.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant after treatment.

    • Measure the concentration of secreted cytokines (e.g., IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Macrophage-Induced Angiogenesis Assay (Tubulogenesis Assay)

This assay evaluates the pro-angiogenic potential of macrophages treated with C8-C1P or C16-C1P.

  • Macrophage Priming and Secretome Collection:

    • Differentiate human CD14+ monocytes into macrophages (MDM).

    • Prime the MDMs with 20 µM of C8-C1P or C16-C1P.

    • Collect the conditioned media (secretome) from the primed macrophages.

  • Endothelial Cell Culture:

    • Coat a 96-well plate with Matrigel.

    • Seed human endothelial colony-forming cells (hECFCs) onto the Matrigel-coated plate.

  • Treatment: Treat the hECFCs with the collected macrophage secretomes (e.g., at 90% and 50% dilutions).

  • Image Analysis: After a suitable incubation period (e.g., 6-18 hours), capture images of the tube-like structures formed by the hECFCs. Quantify the number of branch points to assess the degree of angiogenesis.

Angiogenesis_Assay_Workflow start Differentiate Monocytes to Macrophages prime Prime Macrophages with C8-C1P or C16-C1P start->prime collect Collect Macrophage Secretome prime->collect treat Treat hECFCs with Macrophage Secretome collect->treat seed Seed hECFCs on Matrigel seed->treat analyze Image and Quantify Tube Formation treat->analyze

Figure 3. Workflow for the macrophage-induced angiogenesis assay.

Conclusion

The choice between C8-C1P and C16-C1P for research and therapeutic development depends critically on the desired biological outcome. The short-chain analog, C8-C1P, exhibits potent anti-inflammatory and pro-angiogenic properties that are not shared by its long-chain counterpart, C16-C1P. Both, however, demonstrate comparable anti-apoptotic activity. These findings underscore the importance of the N-acyl chain length in determining the specific biological functions of ceramide-1-phosphate. Researchers should carefully consider these differences when designing experiments and interpreting results. Further investigation into the dose-dependent effects on cell proliferation and the specific signaling pathways differentially activated by these two analogs will provide a more complete understanding of their therapeutic potential.

References

A Comparative Analysis of C-8 Ceramide-1-Phosphate and Natural C1P in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct and overlapping effects of synthetic short-chain C-8 Ceramide-1-Phosphate (C8-C1P) and natural long-chain Ceramide-1-Phosphate (natural C1P).

Ceramide-1-phosphate (C1P), a bioactive sphingolipid, is a critical regulator of a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation. It is synthesized from ceramide through the action of ceramide kinase (CerK). While endogenous C1P typically possesses long acyl chains (e.g., C16-C1P), synthetic, short-chain analogs like C8-C1P are widely utilized in research to probe its biological functions. This guide provides a detailed comparison of the effects of C8-C1P and natural C1P, supported by experimental data, to aid researchers in selecting the appropriate molecule for their studies and to shed light on their distinct mechanisms of action.

Key Differences in Biological Activity

While both C8-C1P and natural C1P share some biological activities, such as promoting cell survival and migration, significant differences exist, particularly in their immunomodulatory effects.[1] Notably, exogenously administered C8-C1P has demonstrated a capacity to dampen pro-inflammatory responses, a property not shared by its natural long-chain counterpart, C16-C1P.[1]

For instance, in studies involving human CD14+ monocytes challenged with lipopolysaccharide (LPS), C8-C1P treatment led to a concentration-dependent decrease in the expression of the pro-inflammatory markers CD80 and CD44. In contrast, natural C16-C1P did not elicit the same effect.[1] This suggests that the acyl chain length of C1P is a critical determinant of its immunomodulatory function.

Comparative Data on Cellular Effects

The following tables summarize the quantitative data from comparative studies on this compound and natural C1P.

Cell TypeTreatmentConcentrationEffectReference
Human CD14+ MonocytesC8-C1P1-20 µMDecreased expression of CD80 and CD44 in LPS-challenged monocytes[1]
Human CD14+ MonocytesC16-C1P1-20 µMNo significant effect on CD80 and CD44 expression in LPS-challenged monocytes[1]
Human CD14+ MonocytesC8-C1P20 µMReduced percentage of early apoptotic monocytes after serum deprivation[1]
Human CD14+ MonocytesC16-C1P20 µMReduced percentage of early apoptotic monocytes after serum deprivation[1]
RAW 264.7 MacrophagesC1P (natural)Not specifiedStimulated cell migration[2]
RAW 264.7 MacrophagesPCERA-1 (C1P mimic)Not specifiedDid not stimulate cell migration[2]

Signaling Pathways and Mechanisms of Action

Both C8-C1P and natural C1P are known to activate common pro-survival signaling pathways, including the ERK and AKT pathways.[1] Natural C1P has been shown to exert its anti-apoptotic effects through the PI3-K/PKB/NF-κB pathway, leading to the upregulation of the anti-apoptotic protein Bcl-XL.[3]

However, the differential effects of short-chain and long-chain C1P on inflammation suggest the involvement of distinct signaling cascades or receptor interactions. The ability of C8-C1P to restrain the M1-like pro-inflammatory phenotype in macrophages points towards a specific immunoregulatory mechanism that is dependent on its shorter acyl chain.[1]

One key difference lies in their ability to induce calcium mobilization. Short-chain C1P analogs, including C8-C1P, have been reported to induce Ca2+ mobilization in certain cell types, whereas natural C1P often does not.[3] This suggests that the shorter acyl chain may allow for interactions with a different set of cellular targets or receptors that are coupled to calcium signaling.

Furthermore, the activation of cytosolic phospholipase A2 (cPLA2α), a key enzyme in the inflammatory response, is also dependent on the acyl chain length of C1P. C1P molecules with acyl chains of six carbons or longer are more effective at activating cPLA2α in vitro, while shorter-chain variants like C2-C1P are unable to do so.[3][4]

Signaling Pathway Diagrams

C1P_Signaling_Pathways

Experimental Protocols

Determination of Monocyte Inflammatory Marker Expression

Objective: To assess the effect of C8-C1P and C16-C1P on the expression of inflammatory markers on human monocytes.

Methodology:

  • Isolate human CD14+ monocytes from peripheral blood mononuclear cells (PBMCs).

  • Culture the monocytes in a suitable medium.

  • Challenge the monocytes with 10 ng/mL of lipopolysaccharide (LPS) for 24 hours.

  • Concurrently treat the cells with varying concentrations (1-20 µM) of C8-C1P or C16-C1P.

  • After the incubation period, harvest the cells and stain them with fluorescently labeled antibodies against CD80 and CD44.

  • Analyze the expression of CD80 and CD44 using flow cytometry.

  • Compare the mean fluorescence intensity (MFI) of the markers between the different treatment groups.

Macrophage Migration Assay

Objective: To evaluate the chemoattractant properties of C1P.

Methodology:

  • Culture RAW 264.7 macrophages in a suitable medium.

  • Seed the cells in the upper chamber of a Transwell insert with a porous membrane.

  • In the lower chamber, add a medium containing C1P (natural or synthetic) as the chemoattractant.

  • Incubate the plate for a sufficient time to allow for cell migration.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Quantify the number of migrated cells by counting under a microscope.

ERK1/2 Phosphorylation Assay

Objective: To determine the activation of the ERK1/2 signaling pathway by C1P.

Methodology:

  • Culture RAW 264.7 macrophages and starve them in a low-serum medium for 24 hours.

  • Stimulate the cells with C1P (natural or synthetic) for a short period (e.g., 20 minutes).

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

  • Incubate with a suitable secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

Experimental_Workflow

Conclusion

The available evidence clearly indicates that while this compound and natural C1P share fundamental roles in promoting cell survival and proliferation, they exhibit distinct profiles concerning their immunomodulatory activities. The synthetic, short-chain C8-C1P displays anti-inflammatory properties that are not observed with the natural, long-chain C16-C1P. This functional divergence is likely attributable to differences in their engagement with cellular receptors and downstream signaling pathways, as well as their ability to modulate enzyme activity and calcium signaling. Researchers should carefully consider these differences when designing experiments and interpreting results. The provided experimental protocols and signaling pathway diagrams offer a foundational framework for further investigation into the nuanced roles of different C1P species in health and disease.

References

Validating the Biological Effects of C8-Ceramide-1-Phosphate: A Comparative Guide with Specificity Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific biological effects of a bioactive lipid such as C8-Ceramide-1-Phosphate (C8-C1P) is paramount. This guide provides an objective comparison of C8-C1P's performance against key specificity controls, supported by experimental data and detailed protocols. The appropriate controls are essential to delineate the precise signaling pathways and cellular responses elicited by C8-C1P.

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in various cellular processes, including proliferation, survival, inflammation, and migration.[1][2] Its effects are often contrary to those of its precursor, ceramide, which is typically associated with apoptosis and cell growth arrest.[1][2][3] The use of a short-chain, cell-permeable analog like C8-C1P allows for the direct investigation of its extracellular and intracellular effects. To ensure that the observed biological activities are specifically attributable to C8-C1P, a panel of controls should be employed.

This guide focuses on comparing the effects of C8-C1P with:

  • C16-Ceramide-1-Phosphate (C16-C1P): A naturally occurring long-chain C1P, to assess acyl chain length specificity.

  • C8-Ceramide: The unphosphorylated precursor of C8-C1P, to demonstrate the critical role of the phosphate (B84403) group and to control for effects of the lipid backbone.

  • Sphingosine-1-Phosphate (S1P): Another well-known bioactive sphingolipid with overlapping but distinct functions, to parse out specific signaling pathways.[4]

  • Phospho-Ceramide Analogue-1 (PCERA-1): A synthetic analog of C1P, to investigate receptor and signaling pathway specificity.[5][6]

Comparative Analysis of Biological Effects

To provide a clear comparison, the following tables summarize the differential effects of C8-C1P and its specificity controls on key cellular processes.

Table 1: Effects on Cell Viability and Apoptosis

CompoundCell TypeAssayEffectQuantitative Data (Example)
C8-C1P Human MonocytesAnnexin V/Zombie VioletAnti-apoptotic20 µM C8-C1P significantly reduces the percentage of early apoptotic cells.[7]
C16-C1P Human MonocytesAnnexin V/Zombie VioletAnti-apoptotic20 µM C16-C1P significantly reduces the percentage of early apoptotic cells.[7]
C8-Ceramide Human Lung Cancer Cells (H1299)Annexin V/PIPro-apoptoticInduces apoptosis in a dose-dependent manner.[8][9][10]
S1P Breast Cancer Cells (MCF-7)-Pro-survivalPromotes cell survival and inhibits apoptosis.[11]
PCERA-1 ---Data not available for direct comparison.

Table 2: Effects on Cell Proliferation

CompoundCell TypeAssayEffectQuantitative Data (Example)
C8-C1P --Pro-proliferativeData not available for direct comparison.
C16-C1P --Pro-proliferativeData not available for direct comparison.
C8-Ceramide Human Lung Cancer Cells (H1299)MTT AssayAnti-proliferativeInhibits cell proliferation in a dose-dependent manner (IC50 ≈ 22.9 µM at 24h).[8][9]
S1P Breast Cancer Cells (MCF-7)-Pro-proliferativeStimulates cell proliferation.[12][13]
PCERA-1 ---Data not available for direct comparison.

Table 3: Effects on Macrophage Activation and Cytokine Secretion (LPS-stimulated)

CompoundCell TypeCytokineEffectQuantitative Data (Example)
C8-C1P Human MonocytesIL-6InhibitionDownregulates IL-6 secretion.[7]
C16-C1P Human MonocytesIL-6No significant effectDoes not significantly alter IL-6 secretion.[7]
C8-Ceramide ---Data not available for direct comparison.
S1P RAW264.7 MacrophagesTNF-α, IL-10No significant effectNo significant effect on TNF-α or IL-10 release.
PCERA-1 RAW264.7 MacrophagesTNF-αInhibitionSuppresses TNF-α production (EC50 ≈ 100 nM).[6]
PCERA-1 RAW264.7 MacrophagesIL-10InductionIncreases IL-10 production (EC50 ≈ 100 nM).[6]
C1P (general) RAW264.7 MacrophagesIL-10No significant effectDoes not significantly affect IL-10 release on its own.[5]

Signaling Pathways and Experimental Workflows

The distinct biological outcomes observed with C8-C1P and its controls are a result of their engagement with different signaling pathways. The following diagrams illustrate these pathways and the workflows of key experimental protocols.

cluster_C8C1P C8-Ceramide-1-Phosphate Signaling cluster_Ceramide C8-Ceramide Signaling C8C1P C8-C1P GPCR_C1P GPCR C8C1P->GPCR_C1P PI3K PI3K GPCR_C1P->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Proliferation/ Survival NFkB->Proliferation Ceramide C8-Ceramide PP2A PP2A Ceramide->PP2A Akt_inhibit Akt PP2A->Akt_inhibit Apoptosis Apoptosis Akt_inhibit->Apoptosis

Figure 1: Simplified signaling pathways for C8-C1P and C8-Ceramide.

cluster_S1P Sphingosine-1-Phosphate (S1P) Signaling cluster_PCERA1 PCERA-1 Signaling in Macrophages S1P S1P S1PR S1P Receptor S1P->S1PR ERK ERK S1PR->ERK Proliferation_S1P Proliferation ERK->Proliferation_S1P PCERA1 PCERA-1 GPCR_PCERA1 GPCR PCERA1->GPCR_PCERA1 AC Adenylyl Cyclase GPCR_PCERA1->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IL10 IL-10 Production CREB->IL10 TNFa TNF-α Suppression CREB->TNFa

Figure 2: Simplified signaling pathways for S1P and PCERA-1.

cluster_workflow Experimental Workflow: Cell Proliferation (BrdU Assay) A Seed cells in 96-well plate B Treat with C8-C1P or controls A->B C Add BrdU labeling solution B->C D Incubate to allow BrdU incorporation C->D E Fix and denature DNA D->E F Incubate with anti-BrdU antibody E->F G Add HRP-conjugated secondary antibody F->G H Add TMB substrate and measure absorbance G->H

Figure 3: Workflow for assessing cell proliferation using the BrdU assay.

cluster_workflow_apoptosis Experimental Workflow: Apoptosis Detection (TUNEL Assay) A_apop Culture and treat cells with C8-C1P or controls B_apop Fix and permeabilize cells A_apop->B_apop C_apop Incubate with TdT reaction mixture B_apop->C_apop D_apop Label DNA strand breaks with Br-dUTP C_apop->D_apop E_apop Incubate with labeled streptavidin-HRP D_apop->E_apop F_apop Add DAB substrate E_apop->F_apop G_apop Counterstain and visualize by microscopy F_apop->G_apop

Figure 4: Workflow for detecting apoptosis using the TUNEL assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are protocols for the key assays cited in this guide.

Cell Proliferation: BrdU Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with desired concentrations of C8-C1P, C16-C1P, C8-Ceramide, S1P, or vehicle control for 24-48 hours.

  • BrdU Labeling: Add 10 µM BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling solution, and fix the cells with 4% paraformaldehyde for 30 minutes. Then, treat with 2N HCl for 30 minutes to denature the DNA.

  • Immunodetection:

    • Block non-specific binding with 5% normal goat serum for 1 hour.

    • Incubate with an anti-BrdU primary antibody overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Signal Detection: Add TMB substrate and incubate until color develops. Stop the reaction with 2N H2SO4 and measure the absorbance at 450 nm.

Apoptosis Detection: TUNEL Assay
  • Sample Preparation: Culture cells on coverslips and treat with C8-C1P or controls for the desired time.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 20 minutes.

  • TdT Reaction:

    • Equilibrate the cells in TdT reaction buffer for 10 minutes.

    • Incubate the cells in a TdT reaction mixture containing TdT enzyme and EdUTP for 1 hour at 37°C in a humidified chamber.

  • Click-iT® Reaction:

    • Wash the cells and incubate with the Click-iT® Plus reaction cocktail containing a fluorescently labeled picolyl azide (B81097) for 30 minutes at room temperature, protected from light.

  • Counterstaining and Imaging: Wash the cells, counterstain the nuclei with Hoechst 33342, and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope.

Cytokine Quantification: ELISA
  • Sample Collection: Culture macrophages (e.g., RAW264.7) and stimulate them with 100 ng/mL LPS in the presence of C8-C1P or controls for 16-24 hours. Collect the culture supernatant.

  • ELISA Plate Preparation: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-10) overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour.

  • Sample and Standard Incubation: Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the plate and incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate and add a biotinylated detection antibody for 1 hour.

    • Wash and add streptavidin-HRP for 30 minutes.

  • Signal Development: Add TMB substrate and stop the reaction with a stop solution. Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined by comparison to the standard curve.

By employing these rigorous comparative methodologies and specificity controls, researchers can confidently validate the unique biological effects of C8-Ceramide-1-Phosphate and further elucidate its role in cellular signaling and its potential as a therapeutic agent.

References

Validating C-8 Ceramide-1-Phosphate Targets: A Comparative Guide to Using Ceramide Kinase Knockout (CerK-/-) Mice and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the targets of C-8 Ceramide-1-Phosphate (C8-C1P), a synthetic, cell-permeable analog of the bioactive lipid Ceramide-1-Phosphate (C1P). A central focus is placed on the utility of ceramide kinase knockout (CerK-/-) mice, alongside a critical evaluation of alternative validation strategies. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate models and techniques for their specific research questions.

Introduction to Ceramide-1-Phosphate and the Role of Ceramide Kinase

Ceramide-1-phosphate (C1P) is a critical sphingolipid second messenger involved in a myriad of cellular processes, including cell proliferation, survival, inflammation, and migration.[1][2] It is synthesized primarily through the phosphorylation of ceramide by the enzyme ceramide kinase (CerK).[1] Given its diverse biological functions, understanding the downstream targets of C1P is of significant interest for drug discovery and therapeutic development. C8-C1P, with its shorter acyl chain, offers a valuable tool for probing these pathways due to its enhanced cell permeability.

Using CerK-/- Mice for C1P Target Validation: A Primary Approach

The generation of CerK-/- mice has provided a powerful in vivo model to investigate the physiological roles of CerK and its product, C1P.[3] The fundamental principle behind using these mice for target validation is that in the absence of CerK, the cellular response to a stimulus that normally generates C1P will be altered. By comparing the phenotype of CerK-/- mice to wild-type (WT) littermates, researchers can infer the involvement of the CerK/C1P axis in specific biological processes.

Limitations of the CerK-/- Model

A crucial consideration when using CerK-/- mice is the existence of alternative C1P synthesis pathways. Studies have demonstrated that bone marrow-derived macrophages and other cells from CerK-/- mice still contain significant levels of C1P, suggesting that other enzymes can compensate for the loss of CerK.[4][5] One such enzyme that has been proposed to have a minor role in C1P production is diacylglycerol kinase-ζ (DAGK-ζ).[4] This residual C1P production can complicate the interpretation of experimental results and may mask the true extent of CerK's contribution to certain signaling events.

Comparative Analysis: CerK-/- Mice vs. Alternative Models

While CerK-/- mice are an invaluable tool, a multi-faceted approach employing alternative methods is recommended for robust target validation.

Method Principle Advantages Disadvantages
CerK-/- Mice Genetic ablation of the CerK gene to prevent C1P synthesis from ceramide via this enzyme.In vivo model, allows for the study of long-term and systemic effects of CerK deficiency.Compensatory C1P production by other enzymes, potential for developmental effects, time-consuming and expensive.[4]
CerK Inhibitors (e.g., NVP-231, K1) Small molecules that specifically inhibit the enzymatic activity of CerK.[6][7]Temporal control of CerK inhibition, can be used in vitro and in vivo, applicable across different cell types and species.[6][8]Potential for off-target effects, issues with bioavailability and stability in vivo.[8]
siRNA/shRNA knockdown Post-transcriptional silencing of CerK mRNA to reduce protein expression.High specificity, rapid implementation in vitro.Transient effect, incomplete knockdown, potential for off-target effects, challenging for in vivo delivery.
In Vitro Binding Assays (e.g., SPR, ITC) Direct measurement of the interaction between C1P and a putative target protein.[9][10]Quantitative assessment of binding affinity and kinetics, confirms direct interaction.[11]Does not provide information on cellular or physiological function, requires purified components.
cPLA2α Knock-in Mice Genetic modification of cytosolic phospholipase A2α (cPLA2α) to remove the C1P binding site.Specifically interrogates the C1P-cPLA2α interaction in vivo.Limited to studying the interaction with a single, known target.

Quantitative Data from CerK-/- Mouse Studies

The following tables summarize quantitative data from studies utilizing CerK-/- mice, highlighting the impact of CerK deletion in models of inflammation and disease.

Table 1: Effects of CerK Knockout in a Dextran Sodium Sulfate (DSS)-Induced Colitis Model
Parameter Wild-Type (WT) + DSS CerK-/- + DSS Key Finding Reference
Mortality Rate LowerSignificantly HigherDepletion of CerK enhances lethal responses to DSS-induced colitis.[12][13]
Histopathological Score (Colon) IncreasedSignificantly more severe epithelial damageCerK deficiency exacerbates colonic tissue damage.[12][14]
Spleen Weight (% of body weight) IncreasedFurther increased at later time pointsSuggests a more severe systemic inflammatory response in CerK-/- mice.[12]
Cyclooxygenase-2 (COX-2) Levels (Colon) IncreasedSimilar increaseThe pro-inflammatory enzyme COX-2 is upregulated by DSS, but not further affected by CerK deletion in this model.[12]
Table 2: Inflammatory Cytokine and Chemokine Levels in a Lipopolysaccharide (LPS)-Induced Sepsis Model
Parameter (Serum Levels) Wild-Type (WT) + LPS CerK-/- + LPS Key Finding Reference
CCL-2 UpregulatedSignificantly higher upregulationCerK knockout enhances the LPS-induced increase in the chemokine CCL-2.[15]
CCL-11 UpregulatedSignificantly higher upregulationCerK deficiency leads to a greater increase in the chemokine CCL-11 following LPS challenge.[15]
IL-17 Upregulated (at 20h)Significantly higher upregulationSuggests a role for CerK/C1P in modulating the Th17 inflammatory response.[15]
TNF-α Upregulated (at 20h)Significantly higher upregulationCerK knockout leads to increased TNF-α levels in this sepsis model.[15]

Experimental Protocols

Generation and Genotyping of CerK-/- Mice

CerK-/- mice can be generated by homologous recombination in embryonic stem cells. A targeting vector is constructed to replace a portion of the CerK gene (e.g., exons encoding the kinase domain) with a neomycin resistance cassette.

  • Electroporation: The targeting vector is electroporated into embryonic stem (ES) cells.

  • Selection: ES cells are selected for neomycin resistance.

  • Screening: Resistant clones are screened by PCR and Southern blotting to identify correctly targeted cells.

  • Blastocyst Injection: Targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Breeding: Chimeric offspring are bred to establish a heterozygous CerK+/- line, which is then intercrossed to generate CerK-/- mice.

  • Genotyping: Offspring are genotyped by PCR using primers that can distinguish between the wild-type and targeted alleles.

Dextran Sodium Sulfate (DSS)-Induced Colitis Model
  • Animals: Age- and sex-matched wild-type and CerK-/- mice are used.

  • Induction of Colitis: Mice are provided with drinking water containing 2.5% (w/v) DSS for a period of 7-10 days.[12][13]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).

  • Tissue Collection: At the end of the experiment, mice are euthanized, and the colons are collected for histological analysis and measurement of inflammatory markers.[12]

In Vitro Binding Assay: Surface Plasmon Resonance (SPR)
  • Immobilization: A purified putative target protein is immobilized on a sensor chip.

  • Binding: Solutions of C8-C1P at various concentrations are flowed over the sensor chip.

  • Detection: The binding of C8-C1P to the immobilized protein is detected as a change in the refractive index at the sensor surface, measured in response units (RU).

  • Analysis: The binding data is used to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[10]

Visualizing the Pathways and Workflows

Ceramide-1-Phosphate Signaling Pathway

G GPCR GPCR CellSurvival Cell Survival & Proliferation GPCR->CellSurvival e.g., Migration Ceramide Ceramide CerK Ceramide Kinase (CerK) Ceramide->CerK Phosphorylation C1P Ceramide-1-Phosphate (C1P) CerK->C1P cPLA2a cPLA2α C1P->cPLA2a Binds & Activates PI3K PI3K C1P->PI3K Activates ArachidonicAcid Arachidonic Acid cPLA2a->ArachidonicAcid Releases Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB NFkB->CellSurvival Inflammation Inflammation ArachidonicAcid->Inflammation C1P_ext Extracellular C1P C1P_ext->GPCR

Caption: C1P signaling pathways involved in cell survival and inflammation.

Experimental Workflow for Target Validation Using CerK-/- Mice

G start Start: Hypothesis (C1P is involved in a biological process) cerk_mice Generate/Obtain CerK-/- and WT mice start->cerk_mice phenotype_model Induce Phenotype (e.g., DSS colitis, LPS sepsis) cerk_mice->phenotype_model data_collection Collect Data: - Physiological readouts - Molecular markers - Histology phenotype_model->data_collection comparison Compare Phenotypes: CerK-/- vs. WT data_collection->comparison interpretation Interpret Results: Is the phenotype altered in CerK-/- mice? comparison->interpretation conclusion Conclusion: CerK/C1P pathway is involved/not involved interpretation->conclusion limitation Consider Limitations: (e.g., compensatory pathways) interpretation->limitation

Caption: Workflow for validating C1P's role using CerK-/- mice.

Logical Relationship of Target Validation Methods

G cluster_invivo In Vivo / Cellular cluster_invitro In Vitro Target C1P Target CerK_KO CerK-/- Mice Target->CerK_KO Functional Consequence of Absence CerK_Inhibitor CerK Inhibitor Target->CerK_Inhibitor Functional Consequence of Inhibition siRNA siRNA/shRNA Target->siRNA Functional Consequence of Knockdown Binding_Assay Binding Assay (e.g., SPR) Target->Binding_Assay Direct Physical Interaction CerK_KO->CerK_Inhibitor Complementary Approaches CerK_KO->Binding_Assay Confirms Direct Interaction CerK_Inhibitor->siRNA Complementary Approaches CerK_Inhibitor->Binding_Assay Confirms Direct Interaction siRNA->Binding_Assay Confirms Direct Interaction

Caption: Interplay of methods for C1P target validation.

References

Comparison Guide: Validating the Ceramide-1-Phosphate Pathway via siRNA-Mediated Knockdown of Ceramide Kinase

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of using small interfering RNA (siRNA) to knock down Ceramide Kinase (CerK), the enzyme responsible for producing Ceramide-1-Phosphate (C1P), to confirm its role in cellular signaling.[1] It is intended for researchers, scientists, and professionals in drug development seeking to investigate the C1P pathway. The guide details the experimental validation of CerK's function and compares the siRNA approach with alternative methods.

The Ceramide-1-Phosphate (C1P) Signaling Pathway

Ceramide is a central molecule in sphingolipid metabolism. Its phosphorylation by Ceramide Kinase (CerK) generates C1P, a bioactive lipid second messenger.[2][3] C1P plays crucial roles in various cellular processes, including proliferation, survival, inflammation, and migration.[2][3] Intracellularly, C1P is a key mediator of inflammatory responses by activating cytosolic phospholipase A2 (cPLA2α), which leads to the release of arachidonic acid for eicosanoid biosynthesis.[1][2] It can also be externalized to act on a specific plasma membrane receptor, stimulating chemotaxis.[2] Given its diverse functions, elucidating the specific roles of the CerK/C1P axis is critical for understanding disease pathogenesis and identifying therapeutic targets.

C1P_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Cer Ceramide CerK Ceramide Kinase (CerK) Cer->CerK Substrate C1P_out Extracellular C1P GPCR C1P Receptor (GPCR) C1P_out->GPCR Binds Migration Cell Migration GPCR->Migration Stimulates C1P_in Intracellular C1P CerK->C1P_in Phosphorylation cPLA2a cPLA2α C1P_in->cPLA2a Activation Survival Cell Survival & Proliferation C1P_in->Survival Promotes AA Arachidonic Acid cPLA2a->AA Release Eicosanoids Eicosanoids (Prostaglandins, etc.) AA->Eicosanoids Biosynthesis

Caption: The Ceramide-1-Phosphate (C1P) signaling pathway.

Methods for Studying CerK Function

Validating the role of CerK in the C1P pathway requires modulating its activity. Several techniques are available, each with distinct advantages and limitations.

Method Mechanism Effect Duration Typical Efficiency Pros Cons
siRNA Knockdown Post-transcriptional gene silencing by degrading target mRNA.[4]Transient (typically 48-96 hours).[5]70-95% knockdown.Rapid, cost-effective, high-throughput potential, suitable for essential genes.[5]Incomplete knockdown, potential for off-target effects, transient nature requires timed assays.[5][6]
shRNA Knockdown DNA-based vector (plasmid or viral) expresses short hairpin RNA, processed by the cell into siRNA for sustained silencing.[4]Stable and long-term (can create stable cell lines).[6]Similar to siRNA, but can be more consistent in stable lines.Suitable for long-term studies, can be delivered to difficult-to-transfect cells using viral vectors.[6]More complex cloning/vector preparation, potential for genomic integration issues with viral vectors.
CRISPR/Cas9 Knockout Permanent gene disruption at the DNA level by creating double-strand breaks, leading to error-prone repair and frameshift mutations.[7]Permanent.[7]Complete loss of function (100%).Provides definitive loss-of-function data, highly specific.[5]Can be lethal if the gene is essential, more time-consuming to generate knockout cell lines/organisms, potential for off-target DNA cleavage.[5]
Chemical Inhibitors (e.g., NVP-231) Small molecules that bind to the enzyme's active site, blocking its catalytic activity.[8]Reversible and dependent on compound presence and half-life.Varies by inhibitor potency and concentration.Rapid onset of action, dose-dependent control, allows for temporal studies of protein function.Potential for off-target effects on other kinases, requires careful validation of specificity.

Quantitative Data: Effects of siRNA-Mediated CerK Knockdown

The following data, adapted from a study on AML12 hepatocytes, demonstrates the quantitative impact of stable CerK knockdown on gene expression, C1P levels, and cellular functions.[8]

Parameter Measured Control Cells CerK Knockdown Cells % Change Validation Method
CerK mRNA Expression 100% (Normalized)~30%~70% ReductionqRT-PCR[8]
CerK Protein Expression 100% (Normalized)~25%~75% ReductionWestern Blot[8]
Total C1P Concentration 100% (Normalized)~50%~50% ReductionELISA[8]
Cell Viability (H₂O₂ induced stress) 100% (Normalized)~60%~40% DecreaseCell Viability Assay[8]
Intracellular ROS Levels 100% (Normalized)~180%~80% IncreaseROS Assay Kit[8]

These results quantitatively confirm that siRNA-mediated reduction of CerK expression leads to a significant decrease in total C1P levels and impairs the cell's ability to cope with oxidative stress, consistent with a cytoprotective role for the CerK/C1P pathway.[8]

Experimental Protocols

Protocol 1: siRNA-Mediated Knockdown of CerK and Validation

This protocol provides a general workflow for transiently knocking down CerK in a mammalian cell line.

siRNA_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_incubation Day 3-4: Incubation cluster_validation Day 5: Validation & Analysis A Seed Cells (e.g., 2x10^5 cells/well in 6-well plate) B1 Prepare siRNA-Lipid Complex: 1. Dilute siRNA (e.g., 50 nM final conc.) 2. Dilute Transfection Reagent 3. Combine and incubate 15-20 min B2 Add complex to cells dropwise B1->B2 C Incubate cells for 48-72 hours B2->C D Harvest Cells C->D D1 Split Lysate D->D1 E1 RNA Isolation D1->E1 For RNA E2 Protein Isolation D1->E2 For Protein E3 Lipid Extraction D1->E3 For Lipids F1 qRT-PCR (Measure CerK mRNA) E1->F1 F2 Western Blot (Measure CerK Protein) E2->F2 F3 C1P Measurement (e.g., ELISA) E3->F3

Caption: Experimental workflow for CerK knockdown and validation.

Methodology:

  • Cell Seeding: Twenty-four hours prior to transfection, seed mammalian cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.[9]

  • siRNA Complex Formation:

    • Separately, dilute the CerK-targeting siRNA (and a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium according to the manufacturer's instructions.[10] A final siRNA concentration of 30-100 nM is typically effective.[9]

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.[11]

  • Transfection: Add the siRNA-lipid complexes to the cells drop-wise. Swirl the plate gently to ensure even distribution.

  • Incubation: Incubate the cells for 48 to 72 hours post-transfection. The optimal time should be determined empirically, as it depends on the protein's half-life.[11]

  • Validation of Knockdown:

    • mRNA Level (qRT-PCR): Harvest cells, isolate total RNA, and perform quantitative real-time PCR using primers specific for CerK. Normalize expression to a housekeeping gene (e.g., GAPDH). A successful knockdown is typically defined as ≥75% reduction in mRNA levels.

    • Protein Level (Western Blot): Lyse cells and determine total protein concentration. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to CerK. Use an antibody for a loading control (e.g., β-actin) for normalization.[10]

Protocol 2: Measurement of Ceramide-1-Phosphate (ELISA)

This protocol outlines the measurement of total C1P levels following CerK knockdown.

  • Sample Preparation:

    • After the desired incubation period post-transfection, harvest cells.

    • Perform lipid extraction using an appropriate organic solvent method (e.g., Bligh-Dyer).

    • Dry the lipid extract under nitrogen and resuspend in a suitable buffer compatible with the ELISA kit.

  • ELISA Procedure:

    • Use a commercially available C1P competitive ELISA kit.

    • Add standards, controls, and prepared lipid samples to the microplate wells pre-coated with a C1P antibody.

    • Add the C1P-HRP conjugate to each well and incubate to allow competitive binding.

    • Wash the plate to remove unbound reagents.

    • Add the substrate solution (e.g., TMB) and incubate until color develops. The intensity of the color is inversely proportional to the amount of C1P in the sample.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis:

    • Generate a standard curve using the absorbance values of the known standards.

    • Calculate the C1P concentration in the samples by interpolating their absorbance values from the standard curve.

    • Compare the C1P concentrations between control (non-targeting siRNA) and CerK knockdown samples to quantify the effect of the knockdown.[8]

References

A Comparative Guide: C-8 Ceramide-1-Phosphate vs. Sphingosine-1-Phosphate in Cell Survival Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, lipid molecules play a pivotal role in determining cell fate. Among these, C-8 Ceramide-1-Phosphate (C8-C1P) and Sphingosine-1-Phosphate (S1P) have emerged as critical regulators of cell survival and apoptosis. Both are bioactive sphingolipids that, despite their structural similarities, can elicit distinct cellular responses. This guide provides an objective comparison of C8-C1P and S1P in the context of cell survival assays, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate molecule for their studies.

The central paradigm governing the interplay of these molecules is often referred to as the "sphingolipid rheostat," where the relative balance between pro-apoptotic ceramides (B1148491) and pro-survival molecules like S1P and C1P dictates whether a cell undergoes apoptosis or proliferates.[1][2] While both C8-C1P and S1P are generally considered pro-survival, understanding their nuanced differences is crucial for targeted therapeutic development and for dissecting specific signaling pathways.

Quantitative Data on Cell Survival

Direct comparative studies providing dose-response curves for C8-C1P and S1P in the same cell survival assay are limited in publicly available literature. However, individual studies have demonstrated the pro-survival effects of each compound across various cell lines and concentrations.

Table 1: Pro-survival Effects of this compound (C8-C1P)

Cell LineAssayConcentrationObserved EffectReference
Human CD14+ MonocytesAnnexin V/Zombie Violet20 µMSignificantly reduced percentage of early apoptotic cells.[3]
Rat-1 FibroblastsDNA Synthesis AssayNot SpecifiedPotently stimulated DNA synthesis and cell division.[4]

Table 2: Pro-survival Effects of Sphingosine-1-Phosphate (S1P)

Cell LineAssayConcentrationObserved EffectReference
SGBS and 3T3-L1 PreadipocytesMTT Assay90 nM - 5000 nMStatistically significant increase in cell viability in a dose-dependent manner.[5]
Differentiated SGBS and 3T3-L1 AdipocytesMTT Assay10 nM - 5000 nMModerately decreased cell viability.[5]
T-ALL BlastsMigration Assay1000 nM - 10000 nMInduced fugetaxis (cell chemorepulsion).[6]
Intestinal Epithelial CellsApoptosis Assay (TNF-α/CHX induced)Not SpecifiedProtected cells from apoptosis.[7]
Adult Mouse CardiomyocytesHypoxia/Reoxygenation AssayNot SpecifiedReduced cell death.[8]

Signaling Pathways in Cell Survival

Both C8-C1P and S1P exert their pro-survival effects by activating complex intracellular signaling cascades. While there is overlap, the precise mechanisms and downstream effectors can differ.

This compound (C8-C1P) Signaling

C8-C1P has been shown to promote cell survival through the activation of key pro-survival pathways. In human monocytes, C8-C1P treatment leads to the upregulation of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2).[3] The PI3K/Akt pathway is another major signaling cascade implicated in C1P-mediated cell survival.[4] C1P can inhibit the pro-apoptotic activity of enzymes like acid sphingomyelinase (ASMase) and serine palmitoyl (B13399708) transferase (SPT), which are responsible for generating ceramide.[4][9]

C8C1P_Signaling C8C1P C8-Ceramide-1-Phosphate Receptor Putative C1P Receptor C8C1P->Receptor ASMase ASMase / SPT C8C1P->ASMase PI3K PI3K Receptor->PI3K ERK ERK1/2 Receptor->ERK Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival Akt->Survival Bcl2 Bcl-2 ERK->Bcl2 Bcl2->Apoptosis ASMase->Apoptosis

C8-C1P Signaling Pathway in Cell Survival.

Sphingosine-1-Phosphate (S1P) Signaling

S1P signals through a family of five G protein-coupled receptors (S1P1-5), initiating a diverse range of cellular responses.[10] Its pro-survival effects are well-documented and are often mediated through the activation of the PI3K/Akt and MAPK/ERK pathways.[7][11] Activation of these pathways leads to the upregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and the inhibition of pro-apoptotic proteins like Bim and Bax.[12][13][14]

S1P_Signaling S1P Sphingosine-1-Phosphate S1PR S1P Receptors (S1P1-5) S1P->S1PR G_protein G-proteins S1PR->G_protein PI3K PI3K G_protein->PI3K ERK ERK1/2 G_protein->ERK Akt Akt PI3K->Akt Bcl2_Mcl1 Bcl-2 / Mcl-1 Akt->Bcl2_Mcl1 Bim_Bax Bim / Bax Akt->Bim_Bax Survival Cell Survival Akt->Survival ERK->Bcl2_Mcl1 ERK->Bim_Bax Apoptosis Apoptosis Bcl2_Mcl1->Apoptosis Bim_Bax->Apoptosis MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 Seed Seed Cells Treat Treat with C8-C1P / S1P Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (2-4h) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance (570nm) Solubilize->Read

References

Unveiling the Promiscuity of a Bioactive Lipid: A Comparative Guide to the Cross-Reactivity of C-8 Ceramide-1-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specific and non-specific interactions of bioactive lipids is paramount for elucidating signaling pathways and developing targeted therapeutics. This guide provides a comparative analysis of the cross-reactivity of C-8 Ceramide-1-Phosphate (C8C1P) with other lipid-binding proteins, supported by available experimental data and detailed methodologies.

Ceramide-1-phosphate (C1P) is a critical sphingolipid mediator involved in a myriad of cellular processes, including inflammation, cell proliferation, and survival. The C8 variant, with its shorter acyl chain, is often used as an experimental tool due to its cell permeability. However, its interaction with proteins other than its primary targets can lead to off-target effects and confounding experimental results. This guide aims to shed light on these cross-reactivities.

Quantitative Analysis of C8C1P Binding Specificity

While specific quantitative binding data for C8C1P across a wide array of proteins is limited in the literature, existing studies on C1P and its analogues provide valuable insights into its binding promiscuity. The following table summarizes key findings regarding the interaction of C1P with various proteins and competitive lipids.

Protein/Competitor Lipid Interaction Observed Effect Quantitative Data Significance
cPLA2α (cytosolic Phospholipase A2α) Direct binding of C1P (C6 and longer)Potent activation of cPLA2αC1P lowers the EC50 of Ca2+ for cPLA2α from 191 nM to 31 nM.[1]C8C1P is expected to be a strong activator of cPLA2α, a key enzyme in the inflammatory response.
Putative C1P Receptor (Macrophage) Competitive bindingPhosphatidic Acid (PA) displaces radiolabeled C1P.-PA can act as an antagonist at the C1P receptor, suggesting shared binding site characteristics.
Putative C1P Receptor (Macrophage) Non-competitive bindingSphingosine-1-Phosphate (S1P) and Sphingomyelin do not displace radiolabeled C1P.-The macrophage C1P receptor exhibits specificity for C1P over other structurally related sphingolipids.
CPTP (Ceramide-1-Phosphate Transfer Protein) Selective bindingCPTP preferentially binds C16 and C18-C1P.-C8C1P may have a lower binding affinity for CPTP, potentially affecting its intracellular transport.
Protein Kinase C (PKC) Indirect activationC1P can activate PKC-dependent pathways.-Cross-talk between C1P and PKC signaling pathways may occur.

Key Signaling Pathways Influenced by C1P

C1P exerts its biological effects through a complex network of signaling pathways. Understanding these pathways is crucial for interpreting the functional consequences of C8C1P's cross-reactivity.

C1P_Signaling C8C1P This compound cPLA2a cPLA2α C8C1P->cPLA2a Direct Activation PKC Protein Kinase C C8C1P->PKC Indirect Activation PI3K PI3-Kinase C8C1P->PI3K MEK MEK C8C1P->MEK Inflammation Inflammation cPLA2a->Inflammation Akt Akt/PKB PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK MEK->ERK ERK->NFkB Proliferation Proliferation ERK->Proliferation Cell_Survival Cell Survival NFkB->Cell_Survival

C1P Signaling Pathways

Experimental Protocols for Assessing Cross-Reactivity

To aid researchers in designing experiments to investigate the cross-reactivity of C8C1P, this section provides detailed methodologies for key binding assays.

Radioligand Competition Binding Assay

This assay is used to determine the ability of a non-labeled compound (e.g., C8C1P or other lipids) to compete with a radiolabeled ligand for binding to a target protein, typically a receptor in a membrane preparation.

Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the target protein start->prep_membranes incubate Incubate membranes with a fixed concentration of radiolabeled C1P and varying concentrations of C8C1P prep_membranes->incubate separate Separate bound from free radioligand (e.g., via filtration) incubate->separate quantify Quantify bound radioactivity (e.g., scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze end End analyze->end ITC_Workflow start Start prep_samples Prepare protein solution in the sample cell and C8C1P solution in the injection syringe start->prep_samples titrate Inject small aliquots of C8C1P into the protein solution at a constant temperature prep_samples->titrate measure_heat Measure the heat evolved or absorbed after each injection titrate->measure_heat plot_data Plot the heat change per injection against the molar ratio of C8C1P to protein measure_heat->plot_data fit_curve Fit the data to a binding model to determine thermodynamic parameters plot_data->fit_curve end End fit_curve->end SPR_Workflow start Start immobilize_protein Immobilize the target protein on an SPR sensor chip start->immobilize_protein inject_lipid Inject a solution of C8C1P (analyte) over the sensor surface immobilize_protein->inject_lipid measure_response Monitor the change in the SPR signal in real-time to observe association inject_lipid->measure_response inject_buffer Inject buffer to monitor the dissociation of C8C1P measure_response->inject_buffer regenerate_surface Regenerate the sensor surface for subsequent experiments inject_buffer->regenerate_surface analyze_sensorgram Analyze the sensorgram to determine association (ka) and dissociation (kd) rate constants and the affinity (Kd) regenerate_surface->analyze_sensorgram end End analyze_sensorgram->end

References

Unveiling the Direct Molecular Engagements of C8-Ceramide-1-Phosphate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of lipid signaling molecules is paramount. This guide provides a comparative analysis of C8-Ceramide-1-Phosphate (C8-C1P), a synthetic, short-chain analog of the naturally occurring Ceramide-1-Phosphate (C1P), and its direct interactions with target proteins. We present supporting experimental data, detailed protocols for confirming these interactions, and a comparison with other key lipid mediators.

Ceramide-1-Phosphate (C1P) is a bioactive sphingolipid that plays crucial roles in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][2] Its effects are mediated through direct interactions with specific intracellular proteins. The use of a short-chain, cell-permeable analog like C8-C1P allows for the targeted investigation of these pathways.

Direct Protein Targets of Ceramide-1-Phosphate

While research is ongoing to identify the full spectrum of C1P and C8-C1P binding partners, several key interacting proteins have been identified:

  • Group IVA cytosolic Phospholipase A2 (cPLA2α): Endogenous C1P directly binds to and activates cPLA2α, a key enzyme in the inflammatory response that mediates the release of arachidonic acid for eicosanoid production.[1][3]

  • TNFα-converting enzyme (TACE): C1P has been shown to directly bind to and inhibit the activity of TACE, an enzyme responsible for the release of the pro-inflammatory cytokine TNFα.[3]

  • Acid Sphingomyelinase (ASM): C1P can inhibit the activity of ASM, which in turn reduces the production of the pro-apoptotic lipid, ceramide. This interaction is a key component of C1P's pro-survival signaling.[3]

  • Putative G-protein coupled receptors (GPCRs): Exogenous C1P is suggested to activate one or more unidentified GPCRs to stimulate macrophage migration.[1][3]

Comparative Analysis of C8-C1P and Other Lipid Mediators

The signaling functions of C8-C1P can be better understood when compared with other related lipid molecules. The following table summarizes their key differences in function and molecular interactions.

FeatureC8-Ceramide-1-Phosphate (C8-C1P)Ceramide (Cer)Sphingosine-1-Phosphate (S1P)
Primary Function Pro-survival, pro-inflammatory, chemoattractant[1][4]Pro-apoptotic, cell cycle arrest[2]Pro-survival, pro-inflammatory, regulates cell trafficking[2][5]
Direct Protein Targets cPLA2α, TACE, ASM, putative GPCRs[1][3]Protein Kinase C (PKC), Protein Phosphatase 2A (PP2A)S1P receptors (S1PR1-5), potential intracellular targets[5][6]
Key Signaling Pathways MEK/ERK, PI3K/Akt, NF-κB[1]JNK, p38 MAPKGi, Gq, G12/13 (via S1PRs)
Cellular Response Induces DNA synthesis and cell divisionInduces apoptosis and inhibits proliferationPromotes cell proliferation and migration[2]

Experimental Protocols for Confirming Direct Interaction

To validate the direct binding of C8-C1P to a target protein, a combination of in vitro techniques is recommended.

Protein-Lipid Overlay Assay

This assay provides a qualitative assessment of lipid binding to a protein of interest.

Methodology:

  • Lipid Spotting: Spot serial dilutions of C8-C1P and control lipids (e.g., Ceramide, S1P, Phosphatidylcholine) onto a nitrocellulose or PVDF membrane and allow to dry completely.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) for 1 hour at room temperature.

  • Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest (e.g., 1-10 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane extensively with TBST to remove unbound protein.

  • Detection: Detect the bound protein using a specific primary antibody against the protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and chemiluminescent detection.

Liposome Co-sedimentation Assay

This technique provides a more quantitative measure of the interaction between a protein and a lipid embedded in a bilayer.

Methodology:

  • Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined concentration of C8-C1P and a bulk phospholipid (e.g., POPC). Control liposomes should contain only the bulk phospholipid.

  • Binding Reaction: Incubate the purified protein with the C8-C1P-containing liposomes and control liposomes in a suitable buffer for 30-60 minutes at room temperature.

  • Sedimentation: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 30-60 minutes to pellet the liposomes.

  • Analysis: Carefully separate the supernatant (containing unbound protein) and the pellet (containing liposome-bound protein).

  • Quantification: Analyze the amount of protein in the supernatant and pellet fractions by SDS-PAGE and Coomassie staining or Western blotting. An increase in the protein found in the pellet in the presence of C8-C1P-containing liposomes indicates a direct interaction.

Surface Plasmon Resonance (SPR)

SPR allows for the real-time, label-free quantitative analysis of binding kinetics and affinity.

Methodology:

  • Liposome Immobilization: Capture liposomes containing C8-C1P onto a sensor chip (e.g., an L1 chip) to create a lipid bilayer surface.

  • Analyte Injection: Inject a series of concentrations of the purified protein (analyte) over the sensor surface.

  • Binding Measurement: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of protein binding to the liposomes.

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizing C8-C1P's Molecular Engagements

To illustrate the molecular context of C8-C1P's interactions, the following diagrams depict a key signaling pathway and a general experimental workflow.

C8_C1P_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus C8_C1P_ext Exogenous C8-C1P GPCR Putative GPCR C8_C1P_ext->GPCR Binds PI3K PI3K GPCR->PI3K Activates MEK MEK GPCR->MEK Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates ERK ERK MEK->ERK Activates ERK->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Promotes Transcription

Caption: C8-C1P Signaling Pathway for Cell Proliferation and Survival.

Experimental_Workflow Start Hypothesized Protein Target Qualitative Qualitative Assessment (Protein-Lipid Overlay) Start->Qualitative Binding_Observed Binding Observed? Qualitative->Binding_Observed Quantitative Quantitative Analysis (Liposome Co-sedimentation) Binding_Observed->Quantitative Yes No_Binding No Direct Interaction Binding_Observed->No_Binding No Kinetics Kinetic & Affinity Analysis (Surface Plasmon Resonance) Quantitative->Kinetics Confirmation Direct Interaction Confirmed Kinetics->Confirmation

Caption: Workflow for Confirming Direct C8-C1P-Protein Interaction.

References

Differentiating C-8 Ceramide-1-Phosphate Effects from its Potential Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of the synthetic, short-chain C-8 Ceramide-1-Phosphate (C8-C1P) and its principal metabolites: C-8 ceramide (C8-Cer), sphingosine (B13886) (Sph), and sphingosine-1-phosphate (S1P). Understanding the distinct roles of these bioactive sphingolipids is crucial for accurate interpretation of experimental results and for the development of targeted therapeutics. This document outlines key experimental strategies, presents comparative data, and provides detailed protocols to aid researchers in dissecting the specific contributions of C8-C1P.

Distinguishing C8-C1P Activity: An Overview

C8-C1P is a cell-permeable analog of the endogenous long-chain C1P, valued in research for its higher water solubility. However, its intracellular hydrolysis can generate C8-Cer, which can be further metabolized to Sph and subsequently phosphorylated to S1P. As these metabolites have their own distinct and often opposing biological activities, attributing an observed effect solely to C8-C1P requires careful experimental design. The primary strategies to differentiate these effects include the use of specific metabolic inhibitors and the direct comparison of cellular responses to each individual lipid.

Comparative Biological Effects and Data

The following tables summarize the known differential effects of C8-C1P and its metabolites on key cellular processes. This data is compiled from multiple studies to provide a comparative overview.

Table 1: Effects on Cell Viability and Proliferation

CompoundEffect on ProliferationEffect on ApoptosisKey Signaling Pathways
C8-C1P Mitogenic, stimulates DNA synthesis[1]Anti-apoptotic, inhibits apoptosis[2]Activates ERK1/2, PI3K/Akt[2]
C8-Ceramide Anti-proliferative[3]Pro-apoptotic[3]Induces ROS production[3]
Sphingosine Generally anti-proliferativePro-apoptotic---
S1P MitogenicAnti-apoptoticActivates S1P receptors (S1PRs)[4]

Table 2: Effects on Inflammatory Signaling

CompoundEffect on Pro-inflammatory MarkersKey Signaling Pathways
C8-C1P Reduces expression of CD44, CD80, HLA-DR; Dampens IL-6 production (in LPS-challenged monocytes)[5][6]---
C16-C1P No significant effect on pro-inflammatory markers (in LPS-challenged monocytes)[5][6]---
C8-Ceramide Can be pro-inflammatory---
S1P Pro-inflammatory in many contextsMediated by S1PRs[4]

Experimental Protocols to Differentiate Effects

To experimentally distinguish the effects of C8-C1P from its metabolites, a combination of approaches is recommended. This includes the use of inhibitors of key enzymes in the sphingolipid metabolic pathway alongside direct comparative assays.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the specific effects of C8-C1P.

experimental_workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays C8-C1P C8-C1P Viability Cell Viability (MTT Assay) C8-C1P->Viability Apoptosis Apoptosis Assay C8-C1P->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) C8-C1P->Signaling Metabolomics Metabolite Analysis (LC-MS/MS) C8-C1P->Metabolomics C8-C1P + Ceranib-2 C8-C1P + Ceramidase Inhibitor (e.g., Ceranib-2) C8-C1P + Ceranib-2->Viability C8-C1P + Ceranib-2->Apoptosis C8-C1P + Ceranib-2->Signaling C8-C1P + PF-543 C8-C1P + SphK1 Inhibitor (e.g., PF-543) C8-C1P + PF-543->Viability C8-C1P + PF-543->Apoptosis C8-C1P + PF-543->Signaling C8-Cer C8-Ceramide C8-Cer->Viability C8-Cer->Apoptosis S1P S1P S1P->Viability S1P->Apoptosis

Experimental workflow for differentiating C8-C1P effects.
Detailed Methodologies

1. Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the impact of C8-C1P and its metabolites on cell viability.[5][6][7][8]

  • Materials:

    • 96-well tissue culture plates

    • Cell line of interest

    • Complete culture medium

    • C8-C1P, C8-Cer, S1P (and inhibitors as needed)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat cells with various concentrations of C8-C1P, C8-Cer, S1P, or C8-C1P in combination with a metabolic inhibitor (e.g., Ceranib-2[9][10] or PF-543[11][12][13]). Include a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Analysis of Signaling Pathways (Western Blot for ERK1/2 Phosphorylation)

This protocol details the detection of ERK1/2 phosphorylation, a common downstream target of C1P signaling.[14][15][16]

  • Materials:

    • 6-well tissue culture plates

    • Cell line of interest

    • C8-C1P and other test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve cells for 4-12 hours before treatment.

    • Treat cells with C8-C1P (with or without inhibitors) for a short duration (e.g., 15-30 minutes).[2]

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

3. Quantification of Intracellular Metabolites (LC-MS/MS)

This method allows for the direct measurement of intracellular levels of C8-C1P and its metabolites, confirming the efficacy of metabolic inhibitors.[17][18][19]

  • Materials:

    • Cell culture dishes

    • C8-C1P and inhibitors

    • Methanol, Chloroform

    • Internal standards for each analyte

    • LC-MS/MS system

  • Procedure:

    • Culture and treat cells as required.

    • Rapidly wash cells with ice-cold PBS.

    • Quench metabolism and extract lipids using a cold solvent mixture (e.g., methanol/chloroform).

    • Add internal standards to the extraction solvent for accurate quantification.

    • Separate the lipid-containing organic phase.

    • Dry the lipid extract under nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

    • Analyze samples using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for each sphingolipid.

Signaling Pathway Diagrams

The following diagrams, generated using DOT language, illustrate the metabolic conversion of C8-C1P and the distinct signaling pathways of C1P and S1P.

metabolic_pathway C8-C1P C8-C1P C8-Cer C8-Cer C8-C1P->C8-Cer C1P Phosphatase Sph Sphingosine C8-Cer->Sph Ceramidase (Inhibited by Ceranib-2) S1P S1P Sph->S1P Sphingosine Kinase 1 (Inhibited by PF-543)

Metabolic conversion of C8-C1P.

signaling_pathways cluster_c1p C1P Signaling cluster_s1p S1P Signaling cluster_cer Ceramide Signaling C1P C1P PI3K PI3K C1P->PI3K ERK ERK1/2 C1P->ERK Akt Akt PI3K->Akt Proliferation_Survival_C1P Proliferation & Survival Akt->Proliferation_Survival_C1P ERK->Proliferation_Survival_C1P S1P S1P S1PR S1P Receptors (S1PR1-5) S1P->S1PR GPCR G-protein signaling S1PR->GPCR Proliferation_Survival_S1P Proliferation & Survival GPCR->Proliferation_Survival_S1P Cer Ceramide Apoptosis_Pathway Apoptotic Pathways Cer->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Distinct signaling pathways of C1P, S1P, and Ceramide.

By employing the strategies and protocols outlined in this guide, researchers can more accurately delineate the specific biological roles of C8-C1P, leading to a clearer understanding of sphingolipid signaling and its therapeutic potential.

References

Safety Operating Guide

Proper Disposal of C-8 Ceramide-1-phosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of C-8 Ceramide-1-phosphate, ensuring the safety of laboratory personnel and adherence to institutional protocols.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This compound, a bioactive sphingolipid analog, requires careful management throughout its lifecycle, including its final disposal. This guide provides a clear, step-by-step procedure for its proper disposal, in line with general laboratory safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. Ensure that all handling of this compound, including preparation for disposal, is conducted within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Data Summary

While specific quantitative data for the disposal of this compound is not extensively available, the following table summarizes its relevant physical and chemical properties that inform safe handling and disposal procedures.

PropertyValueCitation
Physical State Solid[1]
Solubility Sparingly soluble in ethanol, DMSO, and dimethylformamide. For aqueous solutions, it should first be dissolved in 10 mM NaOH at a pH >7.5.[1]
Storage Temperature -20°C[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority. The following protocol outlines the general steps for preparing this compound for collection by EHS.

1. Waste Identification and Segregation:

  • Treat all this compound waste as chemical waste.

  • Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should always be segregated.[2]

2. Container Selection and Labeling:

  • Select a waste container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top lid is generally suitable.

  • The container must be in good condition, with no cracks or leaks.

  • Affix a hazardous waste label to the container. This label must include:

    • The full chemical name: "this compound"

    • The quantity of waste

    • The date of accumulation

    • The name of the principal investigator or lab contact

3. Waste Accumulation:

  • Carefully transfer the solid this compound waste into the designated and labeled container.

  • If disposing of solutions containing this compound, ensure the container is appropriate for liquids and is kept in secondary containment to prevent spills.[2]

  • Keep the waste container securely closed at all times, except when adding waste.[2]

4. Scheduling Waste Pickup:

  • Once the waste container is full, or in accordance with your laboratory's designated waste accumulation timelines, schedule a pickup with your institution's EHS department.

  • Follow your institution's specific procedures for requesting a chemical waste pickup.

5. Decontamination of Empty Containers:

  • Any container that held the stock this compound must be properly decontaminated before being discarded or reused.

  • Triple rinse the empty container with a suitable solvent. The rinsate from the first rinse must be collected and disposed of as chemical waste.[3]

  • After thorough rinsing and air-drying, deface or remove the original product label.[3] The container can then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

DisposalWorkflow Start Start: Identify this compound Waste PPE Don Personal Protective Equipment (PPE) Start->PPE Decontaminate Decontaminate Empty Stock Container (Triple Rinse) Start->Decontaminate SelectContainer Select and Label a Compatible Waste Container PPE->SelectContainer TransferWaste Transfer Waste to Container SelectContainer->TransferWaste StoreWaste Store Container in Designated Satellite Accumulation Area TransferWaste->StoreWaste SchedulePickup Schedule Waste Pickup with EHS StoreWaste->SchedulePickup End End of Process SchedulePickup->End DisposeContainer Dispose of Decontaminated Container Decontaminate->DisposeContainer DisposeContainer->End

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary procedural information for the safe and compliant disposal of this compound. By adhering to these steps and consulting with your institutional safety office, you contribute to a secure and responsible laboratory environment.

References

Personal protective equipment for handling C-8 Ceramide-1-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling C-8 Ceramide-1-phosphate

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical, immediate safety and logistical information for the handling and disposal of this compound (N-octanoylsphingosine-1-phosphate). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is a bioactive sphingolipid analog used in research to study cellular processes like DNA synthesis and cell division.[1][2] As the toxicological properties of this compound have not been fully investigated, it should be handled as a potentially hazardous substance.[3]

Physicochemical and Hazard Data

A summary of key data for this compound is provided below for quick reference.

PropertyValueSource
Molecular Formula C₂₆H₅₂NO₆PCayman Chemical[1]
Molecular Weight 505.7 g/mol Cayman Chemical[1]
Appearance Neat solidCayman Chemical[1]
Storage Temperature -20°CCayman Chemical[2]
Solubility Sparingly soluble in ethanol, DMSO, and dimethyl formamide. For aqueous buffers, dissolve first in 10 mM NaOH (pH >7.5).[2]Cayman Chemical[2]
Hazard Statements This material should be considered hazardous until further information becomes available. Do not ingest, inhale, get in eyes, on skin, or on clothing.[2]Cayman Chemical[2]
Precautionary Statements Wash thoroughly after handling.[2] Avoid breathing dust/fume/gas/mist/vapors/spray.[3] Ensure adequate ventilation.[4]Multiple Sources

Personal Protective Equipment (PPE) Protocol

Consistent and correct use of PPE is the primary defense against exposure. The following equipment is mandatory when handling this compound.

Eye and Face Protection
  • Required: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] Side shields are necessary to provide comprehensive protection.

Hand Protection
  • Required: Wear compatible chemical-resistant gloves.[3] Nitrile or neoprene gloves are commonly recommended for handling similar laboratory chemicals.

  • Inspection: Gloves must be inspected for any signs of degradation or perforation before each use.[5]

  • Technique: Wash and dry hands thoroughly before and after wearing gloves.

Skin and Body Protection
  • Required: A laboratory coat is mandatory to prevent skin exposure.[3][4]

  • Additional Protection: For operations involving larger quantities or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

Respiratory Protection
  • Situational Requirement: If working with the solid, powdered form for extended periods, in poorly ventilated areas, or when generating aerosols, a NIOSH-approved respirator with a particle filter is recommended.[3][4] No protective equipment is typically needed under normal use conditions with adequate engineering controls (e.g., a chemical fume hood).[4]

Operational Plan: Step-by-Step PPE Usage

The following workflow ensures the safe use of PPE during the handling of this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling & Disposal cluster_doffing Doffing Sequence (Exit) A Assess Risks: - Quantity of this compound - Potential for dust/aerosol generation - Adequacy of ventilation B Select Appropriate PPE: - Goggles/Face Shield - Correct Gloves (Nitrile/Neoprene) - Lab Coat/Apron - Respirator (if needed) A->B C 1. Don Lab Coat or Apron B->C Proceed to Donning D 2. Don Respirator (if required) C->D E 3. Don Eye/Face Protection D->E F 4. Don Gloves (pull cuffs over lab coat sleeves) E->F G Proceed with Experimental Protocol in designated area (e.g., fume hood) F->G Enter Work Area H 1. Remove Gloves (avoid skin contact) G->H Exit Work Area I 2. Remove Lab Coat/Apron (turn inside out) H->I J 3. Remove Eye/Face Protection I->J K 4. Remove Respirator J->K L 5. Wash Hands Thoroughly K->L Disposal_Plan cluster_disposal Contaminated PPE Disposal start Handling Complete gloves Used Gloves start->gloves coat Contaminated Lab Coat / Apron start->coat other Other Contaminated Disposables (e.g., weigh paper, pipette tips) start->other waste_bag Designated Hazardous Chemical Waste Bag/Bin gloves->waste_bag coat->waste_bag other->waste_bag ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) waste_bag->ehs_pickup wash Wash Hands Thoroughly with Soap and Water ehs_pickup->wash

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-8 Ceramide-1-phosphate
Reactant of Route 2
C-8 Ceramide-1-phosphate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。